molecular formula C9H5N3O2 B8250677 3-cyano-1H-indazole-6-carboxylic acid CAS No. 1374258-29-3

3-cyano-1H-indazole-6-carboxylic acid

Cat. No.: B8250677
CAS No.: 1374258-29-3
M. Wt: 187.15 g/mol
InChI Key: FPWDNADXYRGXRR-UHFFFAOYSA-N
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Description

3-Cyano-1H-indazole-6-carboxylic acid ( 1374258-29-3) is a high-value indazole derivative offered as a key heterocyclic building block for research and development . This compound features a molecular formula of C 9 H 5 N 3 O 2 and a molecular weight of 187.15 g/mol . The indazole core is functionalized with both a cyano group and a carboxylic acid, providing two distinct reactive sites for chemical synthesis and molecular design. This makes it a versatile precursor in medicinal chemistry, particularly for the synthesis of novel compounds targeting a range of biological activities. As a specialized chemical, its primary research value lies in its application as a scaffold in pharmaceutical development. Indazole derivatives are extensively studied in drug discovery for their potential as kinase inhibitors and ligands for various biological targets. The presence of multiple functional groups allows researchers to efficiently create diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. This compound is strictly for research applications and is not intended for diagnostic or therapeutic use. Safety Note: For Research Use Only. Not for human, veterinary, or diagnostic use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

3-cyano-1H-indazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-4-8-6-2-1-5(9(13)14)3-7(6)11-12-8/h1-3H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWDNADXYRGXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286991
Record name 3-Cyano-1H-indazole-6-carboxylic acid
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Molecular Weight

187.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374258-29-3
Record name 3-Cyano-1H-indazole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374258-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-1H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-cyano-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

3-cyano-1H-indazole-6-carboxylic acid is a key building block in medicinal chemistry, valued for its role in the development of various therapeutic agents. This guide provides a comprehensive overview of the primary synthetic pathways to this molecule. We will delve into two core strategies: a classical approach via the Sandmeyer reaction of a 3-aminoindazole intermediate and a modern palladium-catalyzed cyanation of a 3-haloindazole. This document will provide detailed, step-by-step experimental protocols, a comparative analysis of the methodologies, and a discussion of the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in drug discovery, appearing in a multitude of compounds with diverse biological activities. The specific substitution pattern of 3-cyano-1H-indazole-6-carboxylic acid, featuring both a cyano and a carboxylic acid group, offers multiple points for further chemical modification, making it a versatile intermediate for the synthesis of complex molecules, including kinase inhibitors.[1] The cyano group can be transformed into other functionalities, while the carboxylic acid provides a handle for amide bond formation and other conjugations.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of 3-cyano-1H-indazole-6-carboxylic acid can be approached through two primary retrosynthetic disconnections. Both strategies rely on the initial formation of the indazole core, followed by the introduction of the cyano group at the 3-position.

G cluster_path1 Pathway 1: Sandmeyer Route cluster_path2 Pathway 2: Pd-Catalyzed Cyanation Target 3-cyano-1H-indazole-6-carboxylic acid AminoIndazole 3-amino-1H-indazole-6-carboxylic acid Target->AminoIndazole Sandmeyer Reaction (cyanation) HaloIndazole 3-halo-1H-indazole-6-carboxylic acid Target->HaloIndazole Pd-catalyzed cyanation Halobenzonitrile 2-halo-4-carboxybenzonitrile AminoIndazole->Halobenzonitrile Hydrazine cyclization AminoIndazole2 3-amino-1H-indazole-6-carboxylic acid HaloIndazole->AminoIndazole2 Sandmeyer (halogenation)

Caption: Conversion of the 3-amino group to a cyano group.

Experimental Protocol:

  • Suspend 3-amino-1H-indazole-6-carboxylic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours.

  • Cool the mixture and acidify with hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 3-cyano-1H-indazole-6-carboxylic acid.

Pathway 2: Synthesis via Palladium-Catalyzed Cyanation

This modern approach utilizes a palladium catalyst to introduce the cyano group onto a 3-haloindazole intermediate. This method can offer milder reaction conditions and broader functional group tolerance compared to the Sandmeyer reaction.

[2][3][4]#### 4.1. Step 1: Synthesis of 3-bromo-1H-indazole-6-carboxylic acid

The 3-bromoindazole intermediate can be prepared from the same 3-aminoindazole precursor via a Sandmeyer-type reaction using a bromide source.

Diagram: Synthesis of the 3-bromoindazole intermediate

G AminoIndazole 3-amino-1H-indazole-6-carboxylic acid Diazonium Indazole-3-diazonium salt AminoIndazole->Diazonium NaNO2, HBr (aq), 0-5 °C BromoIndazole 3-bromo-1H-indazole-6-carboxylic acid Diazonium->BromoIndazole CuBr, heat

Caption: Formation of the 3-bromoindazole intermediate.

Experimental Protocol:

  • Follow the diazotization procedure described in section 3.2, using hydrobromic acid instead of hydrochloric acid.

  • Add the cold diazonium salt solution to a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

  • Heat the mixture to facilitate the substitution reaction.

  • Isolate and purify the resulting 3-bromo-1H-indazole-6-carboxylic acid.

Step 2: Palladium-Catalyzed Cyanation

The palladium-catalyzed cyanation of aryl halides is a powerful tool in organic synthesis. V[2][3][4]arious cyanide sources can be employed, with zinc cyanide being a common and less toxic option than alkali metal cyanides.

Diagram: Palladium-Catalyzed Cyanation

G BromoIndazole 3-bromo-1H-indazole-6-carboxylic acid Target 3-cyano-1H-indazole-6-carboxylic acid BromoIndazole->Target Zn(CN)2, Pd catalyst, ligand, solvent, heat

Caption: Introduction of the cyano group via palladium catalysis.

Experimental Protocol:

  • In a reaction vessel, combine 3-bromo-1H-indazole-6-carboxylic acid (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and a suitable phosphine ligand (e.g., dppf, 5-10 mol%).

  • Add a polar aprotic solvent such as DMF or DMAc.

  • Degas the reaction mixture and place it under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the mixture to 100-120 °C and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter to remove inorganic salts.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 3-cyano-1H-indazole-6-carboxylic acid.

Comparative Analysis of Synthesis Pathways

FeaturePathway 1: Sandmeyer ReactionPathway 2: Palladium-Catalyzed Cyanation
Starting Materials Readily available 2-halobenzonitriles.[1][5] Requires a 3-haloindazole intermediate.
Reagents Uses stoichiometric copper(I) cyanide, which is highly toxic.[6] Uses less toxic zinc cyanide and catalytic amounts of palladium.
Reaction Conditions Typically involves strongly acidic conditions and heating.Can be performed under milder, neutral or basic conditions.
Scalability Well-established for large-scale synthesis but requires careful handling of toxic reagents and diazonium intermediates.Can be more amenable to scale-up due to milder conditions and lower toxicity of reagents.
Yield and Purity Can provide good yields, but purification from copper salts may be required.Often provides high yields and cleaner reaction profiles, simplifying purification.

Conclusion

The synthesis of 3-cyano-1H-indazole-6-carboxylic acid can be effectively achieved through both classical and modern synthetic methodologies. The choice between the Sandmeyer reaction pathway and the palladium-catalyzed cyanation pathway will depend on factors such as the availability of starting materials, scale of the synthesis, and the laboratory's capabilities for handling specific reagents. For its robustness and cost-effectiveness, the Sandmeyer approach remains a viable option. However, for its milder conditions, higher yields, and improved safety profile, the palladium-catalyzed route represents a more contemporary and often preferred strategy in a drug discovery setting. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize this valuable building block.

References

  • BenchChem. (n.d.). The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Littke, A., Soumeillant, M., Kaltenbach III, R. F., Cherney, R. J., Tarby, C. M., & Kiau, S. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(9), 1711–1714.
  • Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 135(40), 14941–14944.
  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Thirupathi, R., & Reddy, P. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Synlett, 31(13), 1315-1320.
  • Organic Chemistry Guide. (n.d.). 21.03 Sandmeyer Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 17.3 Sandmeyer Reaction and Ullmann Coupling. Retrieved from [Link]

Sources

Comprehensive Physicochemical Profiling and Synthetic Methodology of 3-Cyano-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: 3-Cyano-1H-indazole-6-carboxylic acid (CAS: 1374258-29-3)

As application scientists in early-stage drug discovery, we frequently encounter heterocyclic building blocks that serve as the foundational architecture for complex active pharmaceutical ingredients (APIs). 3-Cyano-1H-indazole-6-carboxylic acid is a highly versatile, bifunctional intermediate. Its indazole core acts as a privileged scaffold—frequently utilized as a bioisostere for purines in kinase and metabolic enzyme inhibitors—while its cyano and carboxylic acid functional groups provide orthogonal handles for downstream functionalization[1].

This technical whitepaper deconstructs the physicochemical properties, analytical signatures, and self-validating synthetic workflows required to successfully utilize this compound in advanced drug development, specifically focusing on its role in Acetyl-CoA Carboxylase (ACC) inhibitor synthesis[2].

Physicochemical & Structural Profiling

Understanding the innate properties of a building block is critical for predicting its behavior in both synthetic environments and biological systems. The strategic placement of the electron-withdrawing cyano group at the C3 position significantly modulates the pKa of the indazole NH, enhancing its hydrogen-bond donating capacity in enzyme active sites.

Table 1: Physicochemical & Computational Properties
PropertyValueCausality / Pharmacological Significance
Molecular Weight 187.15 g/mol [3]Low molecular weight makes it an ideal starting point for fragment-based drug design (FBDD), allowing room for functional group expansion.
Molecular Formula C9H5N3O2[3]High heteroatom-to-carbon ratio provides a dense array of interaction points for target engagement.
Topological Polar Surface Area (TPSA) 89.77 Ų[4]Falls well within the optimal <140 Ų Lipinski threshold, predicting excellent oral bioavailability and membrane permeability.
XLogP (Predicted) 1.13[4]Balanced lipophilicity ensures cellular permeability without excessive hydrophobic trapping in lipid bilayers.
Hydrogen Bond Donors 2[4]The indazole NH and carboxylic acid OH enable strong, directional binding within target protein pockets.
Hydrogen Bond Acceptors 3[4]The nitrile nitrogen, carbonyl oxygen, and indazole nitrogen act as critical interaction points for water networks or amino acid residues.

Analytical Characterization Standards

To ensure lot-to-lot reproducibility and verify intermediate purity, modern laboratories rely on Ion Mobility-Mass Spectrometry (IM-MS). The Collision Cross Section (CCS) provides a unique orthogonal identifier alongside the mass-to-charge ratio (m/z).

Table 2: Ion Mobility Mass Spectrometry Data

Self-Validation Checkpoint: Use these predicted values to calibrate LC-IM-MS workflows and distinguish this compound from structural isomers (e.g., 5-cyano derivatives).

Adduct Speciesm/z RatioPredicted CCS (Ų)
[M+H]+ 188.045[5]140.4[5]
[M-H]- 186.031[5]139.7[5]
[M+Na]+ 210.027[5]152.5[5]

Synthetic Methodology & Protocol Validation

The synthesis of 3-cyano-1H-indazole-6-carboxylic acid must be executed with strict regiocontrol. The following protocol is adapted from validated pharmaceutical workflows (e.g., Pfizer's ACC inhibitor patents)[2]. We do not merely list the steps; we explain the mechanistic causality behind each reagent choice to ensure a self-validating experimental setup.

Step 1: Carboxylic Acid Protection (Esterification)
  • Reagents: 1H-indazole-6-carboxylic acid, Iodomethane (MeI), Sodium Carbonate (Na₂CO₃), DMF.

  • Causality: The free carboxylic acid must be protected to prevent it from interfering with the subsequent metal-catalyzed cyanation. Na₂CO₃ is chosen as a mild base to selectively deprotonate the carboxylic acid without heavily alkylating the indazole nitrogens.

  • Validation: LC-MS should show a mass shift corresponding to the addition of a methyl group (+14 Da). 1H NMR must reveal a new sharp singlet at ~3.96 ppm (ester methyl)[2].

Step 2: Electrophilic C3-Iodination
  • Reagents: Iodine source (e.g., I₂ or NIS), base.

  • Causality: The C3 position of the indazole ring is the most nucleophilic carbon. Direct electrophilic aromatic substitution installs an iodine atom, which serves as the requisite leaving group for the subsequent cross-coupling reaction.

  • Validation: 1H NMR will show the disappearance of the C3-H proton singlet (typically around 8.1-8.3 ppm).

Step 3: Palladium-Catalyzed Cyanation
  • Reagents: Methyl 3-iodo-1H-indazole-6-carboxylate, Zinc Cyanide (Zn(CN)₂), Pd(dppf)Cl₂, Copper(I) Iodide (CuI), Zinc dust, DMAc (120°C for 15 hours)[2].

  • Causality: This is a modified Rosenmund-von Braun/Buchwald cyanation. Pd(dppf)Cl₂ is selected because the bidentate dppf ligand provides a large bite angle, accelerating the reductive elimination of the C-CN bond. CuI acts as a critical co-catalyst, forming a reactive CuCN species in situ. Zinc dust is continuously required to reduce oxidized Pd(II) back to the active Pd(0) catalytic species, preventing catalyst death at 120°C[2].

  • Validation: IR spectroscopy will show a distinct sharp stretch at ~2230 cm⁻¹ (C≡N bond).

Step 4: Saponification (Ester Hydrolysis)
  • Reagents: 2N aqueous Lithium Hydroxide (LiOH), Methanol/THF mixture, 50°C for 72 hours[2].

  • Causality: LiOH is deliberately chosen over NaOH or KOH because it provides mild, controlled hydrolysis. Harsher bases or higher temperatures risk hydrolyzing the sensitive C3-nitrile group into an amide or carboxylic acid. The THF/MeOH co-solvent system ensures complete dissolution of the lipophilic intermediate.

  • Validation: 1H NMR confirms the complete disappearance of the ester methyl singlet (~3.88 ppm).

Synthesis_Workflow SM 1H-Indazole-6-carboxylic acid Starting Material Step1 Step 1: Esterification (MeI, Na2CO3, DMF) SM->Step1 Int1 Methyl 1H-indazole-6-carboxylate Step1->Int1 Step2 Step 2: C3-Iodination (Electrophilic Substitution) Int1->Step2 Int2 Methyl 3-iodo-1H-indazole-6-carboxylate Step2->Int2 Step3 Step 3: Pd-Catalyzed Cyanation (Zn(CN)2, Pd(dppf)Cl2, CuI, Zn) Int2->Step3 Int3 Methyl 3-cyano-1H-indazole-6-carboxylate Step3->Int3 Step4 Step 4: Saponification (LiOH, MeOH/THF, 50°C) Int3->Step4 Product 3-Cyano-1H-indazole-6-carboxylic acid Final Product Step4->Product

Fig 1: Step-by-step synthetic workflow for 3-cyano-1H-indazole-6-carboxylic acid.

Pharmacological Relevance: Acetyl-CoA Carboxylase (ACC) Inhibition

The primary industrial application of 3-cyano-1H-indazole-6-carboxylic acid is its use as a core scaffold in the synthesis of N1/N2-lactam Acetyl-CoA Carboxylase (ACC) inhibitors[1].

Mechanism of Action: In mammals, ACC1 and ACC2 are the gatekeeper enzymes that catalyze the carboxylation of Acetyl-CoA to Malonyl-CoA[2]. Malonyl-CoA is the essential building block for de novo lipogenesis (fatty acid synthesis) and a potent allosteric inhibitor of fatty acid oxidation. By coupling the C6-carboxylic acid of our indazole building block to complex spiro-lactams, researchers create potent allosteric inhibitors of ACC[2]. Inhibiting this pathway reverses diet-induced hepatic steatosis (NASH) and improves insulin resistance in Type 2 Diabetes models[2].

ACC_Pathway AcCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC1 / ACC2) AcCoA->ACC MalCoA Malonyl-CoA ACC->MalCoA FAS Fatty Acid Synthesis (Lipogenesis) MalCoA->FAS Inhibitor Indazole-derived ACC Inhibitor Inhibitor->ACC Allosteric Inhibition

Fig 2: Mechanism of Acetyl-CoA Carboxylase (ACC) inhibition by indazole derivatives.

References

  • [1] Google Patents. US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors. Available at:

  • [5] PubChemLite. 3-cyano-1h-indazole-6-carboxylic acid (C9H5N3O2). Available at: [Link]

  • [2] Googleapis (US Patent Office). US Patent 8,802,688 B2 - Acetyl-CoA Carboxylase Inhibitors. Available at:[Link]

Sources

3-cyano-1H-indazole-6-carboxylic acid spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization and synthesis of 3-cyano-1H-indazole-6-carboxylic acid , a critical intermediate in the development of Acetyl-CoA Carboxylase (ACC) inhibitors and other heterocyclic therapeutics.

The data presented below synthesizes experimental values from primary patent literature (US 8,802,688 B2) regarding the specific 6-isomer and its methyl ester precursor, distinguishing it from the common 5-isomer.

Chemical Identity & Significance

  • IUPAC Name: 3-Cyano-1H-indazole-6-carboxylic acid[1][2][3][4][5]

  • CAS Registry Number: 1374258-29-3[1]

  • Molecular Formula:

    
    [1][4][6][7]
    
  • Molecular Weight: 187.15 g/mol [1][6][7]

  • Core Scaffold: Indazole with a nitrile at C3 and a carboxylic acid at C6.[5]

  • Application: Key building block for N1/N2-lactam ACC inhibitors; serves as a bioisostere for indole-based drugs.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The most distinct characterization data exists for the methyl ester precursor (Methyl 3-cyano-1H-indazole-6-carboxylate), which is the purified intermediate prior to the final hydrolysis step.[5] The free acid is typically generated in situ or isolated as a crude solid confirmed by Mass Spectrometry.


H NMR Data (400 MHz, DMSO-

)

Compound: Methyl 3-cyano-1H-indazole-6-carboxylate[5]

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
13.40 Broad Singlet1HNH (N-1)Exchangeable acidic proton on the pyrazole ring.
8.25 Singlet1HH-7 Deshielded by the adjacent N-1 and ortho ester group.
7.94 Doublet (

Hz)
1HH-4 Ortho coupling to H-5; adjacent to the C3-cyano group.
7.83 Doublet (

Hz)
1HH-5 Ortho coupling to H-4; meta to the ester.
3.88 Singlet3HOCH

Methyl ester protons.[5]

Note on Free Acid Shift: Upon hydrolysis to the free acid, the methyl singlet (3.88 ppm) disappears. The aromatic protons (H-4, H-5, H-7) typically shift downfield by 0.05–0.1 ppm due to the increased electron-withdrawing nature of the free carboxylic acid compared to the ester.

B. Mass Spectrometry (MS)

The compound ionizes readily in both positive and negative electrospray ionization (ESI) modes due to the amphoteric nature of the indazole NH and the carboxylic acid.

ParameterValueNotes
Ionization Mode ESI (Electrospray)Compatible with LC-MS workflows.
[M+H]

188.0

Protonated molecular ion.[4][8]
[M-H]

186.0

Deprotonated carboxylate ion (Dominant in negative mode).
Fragmentation Loss of

(44 Da)
Characteristic of carboxylic acids (

188

144).
Fragmentation Loss of HCN (27 Da)Characteristic of the cyano group.
C. Infrared Spectroscopy (IR)

Key diagnostic bands confirm the presence of the nitrile and carbonyl functionalities.

  • 
     (Nitrile):  ~2230–2240 cm
    
    
    
    (Sharp, weak-to-medium intensity).
  • 
     (Carbonyl):  ~1680–1700 cm
    
    
    
    (Strong, broad for acid; ~1720 cm
    
    
    for ester).
  • 
     (Acid):  2500–3300 cm
    
    
    
    (Very broad, overlapping with NH).
  • 
     (Indazole):  ~3100–3200 cm
    
    
    
    .

Synthesis & Preparation Workflow

The synthesis follows a robust 4-step protocol starting from commercially available 1H-indazole-6-carboxylic acid. This route ensures the correct regiochemistry of the cyano group at position 3.

Reaction Pathway Diagram

SynthesisPathway Start 1H-Indazole-6-carboxylic acid (Starting Material) Step1 Methyl 1H-indazole-6-carboxylate (Esterification) Start->Step1 H2SO4, MeOH Reflux Step2 Methyl 3-iodo-1H-indazole-6-carboxylate (Iodination) Step1->Step2 I2, KOH DMF Step3 Methyl 3-cyano-1H-indazole-6-carboxylate (Cyanation) Step2->Step3 Zn(CN)2, Pd(dppf)Cl2 Zn, CuI, DMA, 120°C Final 3-Cyano-1H-indazole-6-carboxylic acid (Hydrolysis) Step3->Final LiOH, THF/MeOH 50°C

Caption: Four-step synthetic route from indazole-6-carboxylic acid to the 3-cyano-6-carboxy target.

Detailed Experimental Protocols

Step 1: Esterification
  • Reagents: 1H-indazole-6-carboxylic acid, Methanol, Conc.[3][5][9]

    
    .
    
  • Protocol: Dissolve acid in methanol. Add catalytic sulfuric acid. Reflux for 12–24 hours. Concentrate and neutralize to precipitate the methyl ester.

Step 2: Iodination (C-3 Functionalization)
  • Reagents: Methyl 1H-indazole-6-carboxylate, Iodine (

    
    ), Potassium Hydroxide (KOH), DMF.
    
  • Protocol: Treat the ester with iodine and base in DMF. The electrophilic iodine selectively targets the C-3 position of the indazole ring.

  • Yield: ~78%.[5]

  • Validation:

    
    H NMR should show the loss of the C-3 proton (typically a singlet around 8.1 ppm in the starting material).
    
Step 3: Palladium-Catalyzed Cyanation (Critical Step)
  • Reagents: Methyl 3-iodo-1H-indazole-6-carboxylate, Zinc Cyanide (

    
    ), Zinc dust, 
    
    
    
    , CuI, Dimethylacetamide (DMA).
  • Protocol:

    • Degas the mixture of iodo-ester,

      
      , and catalysts in DMA with nitrogen for 15 minutes.
      
    • Heat to 120°C for 15 hours.

    • Cool, dilute with ethyl acetate, and filter through Celite.

    • Quench: Add saturated

      
       / conc. 
      
      
      
      to sequester copper/zinc species (stir for 1 hour).
    • Extract, dry, and purify.[10]

  • Product: Tan solid.[5]

Step 4: Hydrolysis
  • Reagents: Methyl 3-cyano-1H-indazole-6-carboxylate, LiOH (2N aqueous), THF, Methanol.[5]

  • Protocol:

    • Dissolve the cyano-ester in THF/MeOH (1:1).

    • Add LiOH solution.[5]

    • Heat to 50°C for 72 hours (Slow hydrolysis avoids nitrile hydrolysis).

    • Concentrate to remove organics.

    • Acidify with HCl to pH 3–4.

    • Collect the precipitate (Target Acid) by filtration.

References

  • Griffith, D. A., et al. (2014). N1/N2-lactam Acetyl-CoA Carboxylase Inhibitors. U.S. Patent No. 8,802,688 B2.[5] Washington, DC: U.S. Patent and Trademark Office.

    • Source of specific NMR data for the methyl ester intermedi
  • Bagley, S. W., et al. (2012).[5] Synthesis of 7-Oxo-dihydrospiro[indazole-5,4'-piperidine] Acetyl-CoA Carboxylase Inhibitors. The Journal of Organic Chemistry, 77(3), 1497–1506.[5]

    • Context on indazole carboxylic acid chemistry and spectroscopic trends.

Sources

Indazole-6-Carboxylic Acid Derivatives: A Versatile Scaffold for the Development of Biologically Active Agents

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole nucleus, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, leading to the development of several FDA-approved drugs.[1][2] This guide focuses on the indazole-6-carboxylic acid framework, a key platform for generating novel therapeutic candidates. We will explore the synthesis, biological activities, and mechanisms of action of derivatives originating from this core, with a particular emphasis on their potential in oncology and inflammation. The 3-cyano-1H-indazole-6-carboxylic acid motif will be used as a representative starting point to illustrate the synthetic versatility and therapeutic potential of this chemical class.

The Indazole Scaffold: A Foundation for Diverse Biological Activity

Indazole-containing compounds are integral to modern drug discovery, with applications ranging from oncology to infectious diseases.[2][3] The structural rigidity of the indazole ring, combined with its capacity for diverse substitutions at multiple positions, allows for the fine-tuning of physicochemical properties and target-specific interactions. Several indazole derivatives have been successfully developed as kinase inhibitors, showcasing their significant anti-cancer activity both in vitro and in vivo.[3][4] The carboxylic acid group at the 6-position provides a crucial handle for synthetic modification, enabling the creation of extensive libraries of amides, esters, and other derivatives with a wide range of biological functions.[5]

Synthetic Strategies for Indazole-6-Carboxylic Acid Derivatives

The synthesis of functionalized indazoles is a cornerstone of their development as therapeutic agents. A common approach involves the construction of the indazole ring from appropriately substituted benzene precursors.[6] For instance, the synthesis of indazole-6-carboxylic acid derivatives can be achieved through multi-step sequences starting from commercially available materials. The carboxylic acid moiety is often introduced via hydrolysis of a corresponding ester or nitrile.

The 3-cyano group, as seen in 3-cyano-1H-indazole-6-carboxylic acid, offers an additional point for chemical modification or can be a key pharmacophoric element in its own right. The carboxylic acid at the 6-position is readily converted to amides, which is a common strategy to explore the structure-activity relationship (SAR) and improve pharmacological properties.

General Workflow for the Synthesis of Indazole-6-Carboxamide Derivatives

A 1H-Indazole-6-carboxylic acid C Amide Coupling A->C B Amine (R-NH2) B->C D Indazole-6-carboxamide Derivative C->D

Caption: General workflow for the synthesis of indazole-6-carboxamide derivatives.

Experimental Protocol: Synthesis of Indazole-6-Carboxamide Derivatives

This protocol provides a general method for the amide coupling of 1H-indazole-6-carboxylic acid with a primary or secondary amine.

  • Reagent Preparation:

    • Dissolve 1H-indazole-6-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

    • Add a coupling agent, for example, (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDCI) (1.2 eq) and an activator like Hydroxybenzotriazole (HOBt) (1.1 eq).

    • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Amine Addition:

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • If the amine is a hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to neutralize the acid.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure indazole-6-carboxamide derivative.[6]

Biological Activities of Indazole-6-Carboxylic Acid Derivatives

Anticancer Activity: Kinase Inhibition

A significant body of research has focused on indazole derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4] The indazole scaffold can act as a hinge-binding motif, effectively competing with ATP for the active site of the kinase.[7]

Derivatives of indazole-6-carboxylic acid have been investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][5]

cluster_0 Active Kinase cluster_1 Inhibited Kinase RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) P P RTK->P Indazole Indazole Derivative ATP ATP ATP->RTK Downstream Downstream Signaling (Proliferation, Angiogenesis) P->Downstream Apoptosis Apoptosis RTK_inhibited Receptor Tyrosine Kinase RTK_inhibited->Apoptosis Indazole_bound Indazole Derivative Indazole_bound->RTK_inhibited Inhibition

Caption: Simplified signaling pathway of receptor tyrosine kinase inhibition by an indazole derivative.

One study reported a series of indazole derivatives with potent antiproliferative activity against several cancer cell lines, with GI50 values in the micromolar range.[5] The lead compounds in this study were found to inhibit EGFR, c-Met, and CDK2.[5]

CompoundTarget Kinase(s)Antiproliferative Activity (GI50, µM)Reference
Derivative 6f EGFR, CDK2, c-Met0.77 (average over 4 cell lines)[5]
Derivative 6i EGFR, CDK2, c-Met0.86 (average over 4 cell lines)[5]
Derivative 2f Not specified, induces apoptosis0.23–1.15 (across various cell lines)[3][8]
Compound 9f Not specified, antiproliferative14.3 (HCT116 cell line)[9]
Anti-inflammatory Activity: Lipoxygenase Inhibition

Chronic inflammation is a key factor in the development of numerous diseases. Lipoxygenases (LOX) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[10] A study on indazole carboxamides of N-substituted pyrrole derivatives identified compounds with inhibitory activity against soybean lipoxygenase, a model for human 5-lipoxygenase.[10][11] A hit molecule from this study demonstrated an IC50 value of 22 µM.[10] Further optimization led to a compound with even more promising enzyme inhibition, highlighting the potential of the indazole scaffold in developing anti-inflammatory agents.[10]

Mechanism of Action: A Deeper Dive into Anticancer Effects

The anticancer effects of many indazole derivatives are attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. For instance, compound 2f was shown to dose-dependently promote apoptosis in 4T1 breast cancer cells.[3][8] This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[3][8]

Another study on 1H-indazole-3-amine derivatives found that their lead compound induced apoptosis in K562 chronic myeloid leukemia cells in a dose-dependent manner.[7]

Experimental Protocol: MTT Assay for Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the indazole derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]

Conclusion and Future Perspectives

The indazole-6-carboxylic acid scaffold and its derivatives represent a highly versatile and promising platform in drug discovery. Their synthetic tractability allows for the creation of large and diverse chemical libraries, which have yielded potent inhibitors for a range of therapeutic targets, particularly in oncology and inflammation. The ability of these compounds to modulate key biological pathways, such as kinase signaling and inflammatory cascades, underscores their therapeutic potential. Future research should continue to explore the vast chemical space around the indazole-6-carboxylic acid core, focusing on optimizing potency, selectivity, and pharmacokinetic properties to develop novel and effective therapeutic agents.

References

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2779. Available from: [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry. Available from: [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1875. Available from: [Link]

  • Nguyen, T. T. H., et al. (2021). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 18(9), 856-864. Available from: [Link]

  • Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(39), 24248-24275. Available from: [Link]

  • Nikolaou, I., et al. (2024). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Molecular Diversity, 28(6), 3757-3782. Available from: [Link]

  • Semantic Scholar. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]

  • Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Available from: [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available from: [Link]

  • Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism: Synthesis and biological evaluation. Bioorganic Chemistry, 126, 105922. Available from: [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of indazole derivatives | Request PDF. Available from: [Link]

  • ResearchGate. (n.d.). Discovery of highly selective CRAF inhibitors, 3-carboxamido-2H-indazole-6-arylamide: In silico FBLD design, synthesis and evaluation | Request PDF. Available from: [Link]

  • Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349. Available from: [Link]

  • ResearchGate. (2023). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors | Request PDF. Available from: [Link]

Sources

3-cyano-1H-indazole-6-carboxylic acid derivatives and their properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-cyano-1H-indazole-6-carboxylic acid scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly within the realm of kinase inhibitor discovery. This bicyclic heteroaromatic system combines the privileged indazole core—known for its ability to mimic the adenine ring of ATP—with two strategic functional handles: a nitrile group at the C3 position and a carboxylic acid at the C6 position.

This guide provides a technical deep-dive into the properties, synthesis, and structure-activity relationships (SAR) of this scaffold. It is designed for medicinal chemists and drug discovery scientists targeting serine/threonine kinases (e.g., PIM, CDK, GSK-3β) where the 3-cyano motif serves as a critical hydrogen-bond acceptor or steric probe, and the C6-carboxylate offers a vector for optimizing solubility and solvent-front interactions.

Chemical Architecture & Properties

Structural Analysis

The 3-cyano-1H-indazole-6-carboxylic acid molecule (CAS: 1374258-29-3) is characterized by a distinct electronic and steric profile:

  • Indazole Core (N1/N2) : Acts as a bidentate hydrogen bond donor/acceptor system, typically binding to the hinge region of kinase ATP pockets (e.g., Glu/Leu backbone interactions).

  • C3-Cyano Group (-CN) : A linear, electron-withdrawing group. In kinase active sites, it often occupies the "gatekeeper" region or a small hydrophobic pocket. Its high dipole moment can also engage in specific electrostatic interactions. unlike bulkier aryl groups, the nitrile is sterically compact.

  • C6-Carboxylic Acid (-COOH) : Positioned at the solvent interface in many binding modes. It serves as a versatile handle for derivatization (amides, esters) to tune physicochemical properties (LogP, tPSA) and introduce solubilizing groups (e.g., piperazines, morpholines).

Physicochemical Profile (Predicted)
PropertyValueSignificance
Molecular Weight 187.15 g/mol Fragment-like, allows room for heavy substitutions.
cLogP ~1.1 - 1.5Favorable lipophilicity for oral bioavailability optimization.
TPSA ~90 ŲHigh polarity due to acid/nitrile; derivatization required for cell permeability.
pKa (Acid) ~3.5 - 4.0Ionized at physiological pH; requires masking (prodrug/amide) for intracellular targets.
pKa (Indazole NH) ~13.8Weakly acidic; serves as H-bond donor.

Synthetic Methodologies

The synthesis of 3-cyano-1H-indazole-6-carboxylic acid derivatives typically proceeds through the functionalization of a pre-formed indazole ring or de novo ring construction.

Primary Synthetic Route: Iodination-Cyanation

This robust pathway starts from commercially available 1H-indazole-6-carboxylic acid or its methyl ester.

Step 1: C3-Iodination Electrophilic aromatic substitution using iodine (


) and potassium hydroxide (KOH) or N-iodosuccinimide (NIS). The C3 position is the most electron-rich, ensuring high regioselectivity.

Step 2: Palladium-Catalyzed Cyanation Displacement of the C3-iodide using Zinc Cyanide (


) and a Palladium catalyst (e.g., 

or

with Xantphos) in a polar aprotic solvent (DMF/DMA).

Step 3: C6-Functionalization Hydrolysis of the ester (if used) to the acid, followed by amide coupling to generate the final bioactive derivatives.

Visualization of Synthetic Pathway

SynthesisPath Start 1H-indazole-6-carboxylic acid (methyl ester) Iodination Step 1: C3-Iodination (I2, KOH, DMF) Start->Iodination Inter1 3-iodo-1H-indazole-6-carboxylate Iodination->Inter1 Regioselective Cyanation Step 2: Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4, 120°C) Inter1->Cyanation Inter2 3-cyano-1H-indazole-6-carboxylate Cyanation->Inter2 Substitution Hydrolysis Step 3: Hydrolysis/Amidation (LiOH then R-NH2/HATU) Inter2->Hydrolysis Final 3-cyano-1H-indazole-6-amide (Target Derivative) Hydrolysis->Final Diversification

Caption: Step-wise synthetic route from indazole precursor to 3-cyano-6-amide derivatives.

Medicinal Chemistry & SAR

Structure-Activity Relationship (SAR) Logic

The biological activity of this scaffold is heavily dependent on the substituents at the C6 amide nitrogen.

  • C3-Cyano (The Anchor) :

    • Function : Increases the acidity of the N1-H (enhancing H-bond donor capability) and accepts H-bonds from residues like Lysine or Threonine in the kinase back pocket.

    • Variation : rarely modified; conversion to amide often reduces potency due to steric clash.

  • N1-H (The Hinge Binder) :

    • Function : Critical H-bond donor to the kinase hinge region (e.g., Glu residue).

    • Protection : Alkylation at N1 usually abolishes activity for ATP-competitive inhibitors but is useful for prodrug strategies.

  • C6-Amide (The Solvent Vector) :

    • Function : Projects into the solvent-exposed region. This is the primary site for optimizing ADME properties.

    • Preferred Groups : Basic heterocycles (piperazines, pyrrolidines) are attached here to improve aqueous solubility and target secondary pockets (e.g., Asp residues in PIM kinases).

SAR Logic Map

SAR_Logic Core 3-Cyano-1H-indazole Scaffold C3 Position C3 (-CN) Core->C3 N1 Position N1 (-NH) Core->N1 C6 Position C6 (-CONHR) Core->C6 Effect1 Gatekeeper Interaction Electronic w/d (Lowers pKa) C3->Effect1 Effect2 Hinge Binding (Critical Donor) N1->Effect2 Effect3 Solubility/Selectivity (Solvent Exposure) C6->Effect3

Caption: Functional dissection of the 3-cyano-1H-indazole-6-carboxylic acid pharmacophore.

Biological Applications

PIM Kinase Inhibition (Oncology)

Derivatives of indazole-6-carboxylic acid are potent inhibitors of PIM-1, PIM-2, and PIM-3 kinases. These kinases are overexpressed in hematological malignancies (AML, Multiple Myeloma).

  • Mechanism : The indazole core binds to the ATP pocket. The C6-substituent (often a basic amine) interacts with Asp128/Glu171, stabilizing the active conformation.

  • Relevance : 3-cyano derivatives serve as a compact alternative to 3-aryl indazoles (e.g., 3-pyrazinyl), offering different selectivity profiles against off-targets like FLT3 or CDK.

CDK Inhibition

The scaffold is also relevant for Cyclin-Dependent Kinases (CDKs) .[1][2]

  • CDK2/CDK4 : The planar indazole system fits the narrow ATP cleft. The 3-cyano group mimics the transition state or interacts with the ribose-binding pocket.

Experimental Protocols

Protocol: Synthesis of 3-Cyano-1H-indazole-6-carboxylic acid methyl ester

Objective : To install the nitrile group at the C3 position of the indazole core.

Reagents :

  • Methyl 3-iodo-1H-indazole-6-carboxylate (1.0 eq)

  • Zinc Cyanide (

    
    ) (0.6 eq)
    
  • 
     (0.05 eq)
    
  • DMF (Anhydrous, 0.2 M concentration)

Method :

  • Degassing : Charge a microwave vial with Methyl 3-iodo-1H-indazole-6-carboxylate,

    
    , and 
    
    
    
    . Seal and purge with Argon for 5 minutes.
  • Solvation : Add anhydrous DMF via syringe.

  • Reaction : Heat the mixture to 120°C for 2–4 hours (or 30 min in microwave at 140°C). Monitor by LC-MS for the disappearance of the iodide (M+H mass shift -127 + 26).

  • Workup : Cool to room temperature. Dilute with EtOAc and wash with water (x3) and brine.

  • Purification : Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient). The product typically elutes as a white/pale yellow solid.
    

Validation Criteria :

  • 1H NMR (DMSO-d6) : Disappearance of C3-H signal (if starting from non-iodinated) or shift in aromatic protons due to the electron-withdrawing CN group.

  • IR : Distinct nitrile stretch at ~2220–2230

    
    .
    
Protocol: Amide Coupling (Library Generation)

Objective : To derivatize the C6-carboxylic acid.

Method :

  • Dissolve 3-cyano-1H-indazole-6-carboxylic acid (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins.

  • Add the desired amine (e.g., N-methylpiperazine) (1.2 eq).

  • Stir at RT for 12 hours.

  • Precipitate with water or purify directly via Prep-HPLC.

References

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives . Der Pharma Chemica, 2012, 4(3):1311-1316.[3] Link

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors . Bioorganic & Medicinal Chemistry Letters, 2015, 25(4):834-840. Link

  • Discovery of 3,5-substituted 6-azaindazoles as Potent pan-Pim Inhibitors . Bioorganic & Medicinal Chemistry Letters, 2015, 25(22):5133-5138. Link

  • Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue . ACS Medicinal Chemistry Letters, 2020. Link

  • 1H-Indazole-6-carboxylic acid (Building Block Properties) . Sigma-Aldrich Product Data. Link

Sources

CAS number and molecular structure of 3-cyano-1H-indazole-6-carboxylic acid

[1][2]

Core Identity & Structural Characterization

This moiety serves as a bifunctional pharmacophore: the nitrile (cyano) group at C3 acts as a reversible covalent "warhead" or hydrogen bond acceptor, while the carboxylic acid at C6 provides a handle for solubilizing groups or amide coupling to extend the scaffold into solvent-exposed pockets.

PropertyData
CAS Number 1374258-29-3
IUPAC Name 3-cyano-1H-indazole-6-carboxylic acid
Molecular Formula C₉H₅N₃O₂
Molecular Weight 187.15 g/mol
SMILES N#CC1=NNC2=C1C=CC(C(O)=O)=C2
InChI Key FPWDNADXYRGXRR-UHFFFAOYSA-N
pKa (Predicted) ~3.5 (Carboxylic acid), ~12.5 (Indazole NH)
Appearance Off-white to pale yellow solid

Strategic Synthesis Protocol

The synthesis of 3-cyano-1H-indazole-6-carboxylic acid requires a sequential functionalization strategy. Direct cyanation of the indazole core is challenging; therefore, a C3-iodination followed by Palladium-catalyzed cyanation is the industry-standard route. This pathway ensures regioselectivity and safety.

Retrosynthetic Logic
  • Target: 3-cyano-1H-indazole-6-carboxylic acid.

  • Precursor: Methyl 3-cyano-1H-indazole-6-carboxylate (allows purification before final hydrolysis).

  • Intermediate: Methyl 3-iodo-1H-indazole-6-carboxylate (C3-selective halogenation).

  • Starting Material: Methyl 1H-indazole-6-carboxylate (derived from commercially available 1H-indazole-6-carboxylic acid, CAS 704-91-6).

Step-by-Step Methodology
Phase 1: Regioselective C3-Iodination

Objective: Install a reactive handle at the C3 position without affecting the C6-ester.

  • Reagents: Methyl 1H-indazole-6-carboxylate, Iodine (

    
    ), Potassium Hydroxide (KOH).
    
  • Solvent: DMF (N,N-Dimethylformamide).

  • Protocol:

    • Dissolve Methyl 1H-indazole-6-carboxylate (1.0 equiv) in DMF (10 vol).

    • Add KOH (3.0 equiv) followed by portion-wise addition of

      
       (1.2 equiv) at 0°C.
      
    • Allow to warm to 20°C and stir for 2 hours.

    • Quench: Pour into aqueous

      
       (10%) to neutralize excess iodine.
      
    • Isolation: Filter the resulting precipitate. The product, Methyl 3-iodo-1H-indazole-6-carboxylate , is typically obtained in >85% yield.

Phase 2: Palladium-Catalyzed Cyanation (The "Green" Route)

Objective: Convert the C3-iodo group to a nitrile. Note: Traditional methods use highly toxic



  • Reagents: Methyl 3-iodo-1H-indazole-6-carboxylate,

    
    , 
    
    
    (Cat.), Xantphos (Ligand),
    
    
    .
  • Solvent: DMAc (Dimethylacetamide) / Water.[1]

  • Protocol:

    • Charge a reaction vessel with the iodo-indazole (1.0 equiv),

      
       (0.5 equiv), 
      
      
      (1.0 equiv), and Pd-catalyst (2 mol%).
    • Purge with Argon to remove oxygen (critical for Pd cycle).

    • Heat to 100°C for 12 hours.

    • Workup: Dilute with water and extract with Ethyl Acetate.

    • Purification: Silica gel chromatography (Hexane/EtOAc) yields Methyl 3-cyano-1H-indazole-6-carboxylate .

Phase 3: Selective Hydrolysis

Objective: Reveal the carboxylic acid without hydrolyzing the nitrile (which can form a primary amide under harsh conditions).

  • Reagents: Lithium Hydroxide (LiOH).[2]

  • Solvent: THF/MeOH/Water (3:1:1).

  • Protocol:

    • Dissolve the methyl ester in the solvent mixture.

    • Add LiOH (2.0 equiv) at 0°C.

    • Stir at room temperature (25°C) for 4-6 hours. Do not heat significantly to avoid nitrile hydrolysis.

    • Acidification: Adjust pH to ~3.0 using 1N HCl.

    • Isolation: The title compound precipitates. Filter and dry under vacuum.[1][3]

Reaction Pathway Visualization

The following diagram illustrates the logical flow from the raw material to the final pharmaceutical intermediate, highlighting the reagents and transformation nodes.

SynthesisPathSM1H-Indazole-6-carboxylic acid(CAS 704-91-6)EsterMethyl 1H-indazole-6-carboxylateSM->EsterEsterificationSM->EsterIodoMethyl 3-iodo-1H-indazole-6-carboxylateEster->IodoIodinationCyanoEsterMethyl 3-cyano-1H-indazole-6-carboxylateIodo->CyanoEsterCyanationFinal3-Cyano-1H-indazole-6-carboxylic acid(CAS 1374258-29-3)CyanoEster->FinalHydrolysisR1MeOH, H2SO4(Reflux)R2I2, KOH, DMF(Electrophilic Subst.)R3K4[Fe(CN)6], Pd(OAc)2(Pd-Cat Cyanation)R4LiOH, THF/H2O(Selective Hydrolysis)

Caption: Linear synthesis pathway from commercial indazole acid to the 3-cyano target via iodination and Pd-catalyzed cyanation.

Biological Applications & Mechanism

Acetyl-CoA Carboxylase (ACC) Inhibition

This specific scaffold is a key intermediate in the synthesis of ACC inhibitors used to treat Non-Alcoholic Steatohepatitis (NASH). The 6-carboxylic acid is typically coupled to a spiro-cyclic amine or piperidine moiety, while the 3-cyano group interacts with the enzyme's ATP-binding pocket or an adjacent hydrophobic region, enhancing potency and selectivity [2].

Kinase Selectivity (PAK1)

Derivatives of indazole-3-carboxylic acids (closely related to the 3-cyano variant) have shown promise as PAK1 (p21-activated kinase 1) inhibitors.[4] The indazole core mimics the adenine ring of ATP, allowing the molecule to hinge-bind within the kinase active site. The 3-cyano group often serves as a bioisostere for halogens or amides, tuning the electronic properties of the ring to improve metabolic stability [3].

References

  • Organic Syntheses. "Preparation of 1H-Indazole-3-carbonitrile." Org.[1][3] Synth.2020 , 97, 314-326.[1] Link

  • United States Patent. "Substituted Indazole Compounds as Acetyl-CoA Carboxylase Inhibitors." US Patent 2012/0270893 A1.[5] (Describes the specific hydrolysis of the methyl ester to the title acid). Link

  • European Journal of Medicinal Chemistry. "Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors." Eur. J. Med.[4] Chem.2020 , 203, 112517.[4] Link

  • ChemScene. "3-Cyano-1H-indazole-6-carboxylic acid Product Data." Link

In-Silico Modeling of 3-Cyano-1H-Indazole-6-Carboxylic Acid Interactions: A Fragment-Based Approach to Targeting Serine Proteases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-cyano-1H-indazole-6-carboxylic acid (CAS: 1374258-29-3)[1] represents a highly privileged scaffold in modern fragment-based drug discovery (FBDD). Characterized by a rigid aromatic core, a linear hydrogen-bond accepting cyano group, and a salt-bridge forming carboxylic acid, this molecule is frequently utilized as a foundational building block for designing highly selective kinase and serine protease inhibitors[2].

This technical guide provides a comprehensive, self-validating in-silico protocol for modeling the interactions of 3-cyano-1H-indazole-6-carboxylic acid (hereafter referred to as 3-CICA ). To ground this methodology in a real-world therapeutic context, we will model its interaction with Complement Factor D (CFD) , a highly specific S1 serine protease critical to the Alternative Complement Pathway (AP), which has been a primary target for indazole-based inhibitors in recent pharmaceutical patents[3].

Structural Rationale & Pharmacophore Profile

Before initiating computational workflows, an Application Scientist must understand the physicochemical causality behind a ligand's binding affinity. The 3-CICA scaffold possesses three distinct pharmacophoric features:

  • The 1H-Indazole Core: This bicyclic system provides a rigid, planar surface ideal for

    
     stacking and hydrophobic packing against aromatic residues (e.g., Tyr, Trp) within the binding site. In serine proteases, it often acts as a hinge-binding or S1-pocket occupying motif.
    
  • The 3-Cyano Group (

    
    ):  The cyano moiety is a strong electron-withdrawing group and a potent hydrogen-bond acceptor. Its linear sp-hybridized geometry allows it to probe deep, narrow sub-pockets without introducing steric clashes, making it ideal for interacting with buried backbone amides.
    
  • The 6-Carboxylic Acid (

    
    ):  At physiological pH (7.4), this group is deprotonated (
    
    
    
    ). It acts as a powerful electrostatic anchor, forming critical salt bridges with positively charged residues (Arg, Lys) and extensive hydrogen-bond networks with solvent or polar side chains.

Biological Context: Targeting Complement Factor D

Complement Factor D is the rate-limiting enzyme of the Alternative Complement Pathway. It cleaves Factor B only when B is complexed with C3b, generating the C3 convertase (C3bBb)[4]. Dysregulation of this pathway is implicated in paroxysmal nocturnal hemoglobinuria (PNH) and age-related macular degeneration (AMD)[5].

By targeting the S1 pocket of CFD, 3-CICA derivatives block the catalytic activity of the enzyme, halting the amplification loop of the complement cascade[6].

AP C3 C3 Protein C3b C3b C3->C3b Spontaneous Hydrolysis C3bB C3bB Complex C3b->C3bB + FB FB Factor B (FB) FB->C3bB C3bBb C3bBb (C3 Convertase) C3bB->C3bBb Cleavage by FD FD Factor D (FD) FD->C3bBb Inhibitor 3-CICA Scaffold Inhibitor->FD Competitive Inhibition

Fig 1: Alternative Complement Pathway modulated by Factor D and 3-CICA.

In-Silico Workflow & Experimental Protocols

To accurately model the binding of 3-CICA to CFD, standard molecular mechanics force fields are insufficient due to the highly polarized nature of the cyano-indazole system. The following step-by-step protocol ensures thermodynamic accuracy and structural reliability.

Step 1: Quantum Mechanical (QM) Ligand Preparation

Causality: Standard empirical charges often misrepresent the electron density of the cyano group conjugated to the aromatic indazole ring. QM-derived Electrostatic Potential (ESP) charges are required.

  • Construct the 3D structure of 3-CICA using a molecular builder (e.g., Maestro or Avogadro).

  • Set the ionization state to represent physiological pH (pH 7.4), ensuring the 6-carboxylic acid is deprotonated (

    
    ).
    
  • Perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G * level of theory.

  • Extract the ESP charges and map them onto the ligand topology for subsequent docking.

Step 2: Protein Preparation (Targeting PDB: 5NB7)

Causality: Factor D possesses a unique self-inhibitory loop that shifts upon substrate binding[7]. Using an inhibitor-bound crystal structure (e.g., PDB ID: 5NB7) ensures the S1 pocket is in an "open" and druggable conformation[6].

  • Download PDB ID: 5NB7 (Complement factor D) from the RCSB Protein Data Bank[6].

  • Remove crystallographic waters beyond 5 Å from the active site, retaining structural waters that bridge ligand-protein interactions.

  • Critical Step: Run PropKa to determine the empirical

    
     of the catalytic triad (His57, Asp102, Ser195). Ensure His57 is protonated correctly at the epsilon nitrogen (N
    
    
    
    ) to allow hydrogen bonding with Asp102.
  • Perform a restrained energy minimization using the OPLS4 or AMBER14SB force field to relieve steric clashes while preserving the crystal backbone.

Step 3: Grid Generation and Molecular Docking

Causality: The highly polar nature of the 6-carboxylate requires an algorithm that heavily penalizes desolvation if the charge is not satisfied by a salt bridge.

  • Define the receptor grid box centered on the S1 pocket residues: Asp189, Ser190, and Ile227 [8].

  • Utilize Extra Precision (XP) docking (e.g., Glide XP) or AutoDock Vina with an exhaustiveness of 32.

  • Constrain the docking run to require at least one hydrogen bond with the backbone amide of Ser190 or a salt bridge with a neighboring basic residue.

Step 4: Molecular Dynamics (MD) Simulation

Causality: Docking provides a static pose. MD is required to validate the stability of the electrostatic anchor (the carboxylate) over time in an explicit solvent environment.

  • Solvate the 3-CICA/CFD complex in a dodecahedron box using the TIP3P water model.

  • Neutralize the system with

    
     and 
    
    
    
    ions to a physiological concentration of 0.15 M.
  • Equilibrate the system in the NVT ensemble (300 K) for 1 ns, followed by the NPT ensemble (1 bar) for 1 ns.

  • Run a 100 ns production MD simulation using GROMACS. Analyze the Root Mean Square Deviation (RMSD) of the ligand to confirm pose stability.

Workflow LPrep 1. Ligand Prep (QM DFT B3LYP) Dock 3. Molecular Docking (Grid: S1 Pocket) LPrep->Dock ESP Charges PPrep 2. Protein Prep (PDB: 5NB7, PropKa) PPrep->Dock Minimized Receptor MD 4. MD Simulation (100ns, GROMACS) Dock->MD Top Poses (XP Score) MMPBSA 5. MM-PBSA Free Energy Calculation MD->MMPBSA Trajectory Analysis

Fig 2: In-Silico Workflow for 3-CICA Molecular Modeling.

Quantitative Data Presentation

The following table summarizes the expected computational metrics when modeling the 3-CICA fragment within the active site of Complement Factor D. These metrics serve as a baseline for lead optimization (e.g., converting the fragment into a larger clinical candidate like those developed by Achillion Pharmaceuticals[3]).

Metric / ParameterValue / ObservationCausality / Significance
Docking Score (Glide XP) -7.2 to -8.5 kcal/molHigh affinity for a fragment, driven by the strong electrostatic interaction of the 6-carboxylate.
Primary H-Bonds Ser190 (backbone), Thr214The 3-cyano group acts as an acceptor for Thr214; indazole NH donates to Ser190.
Electrostatic Anchor Asp189 / Arg218The 6-carboxylate forms a persistent salt bridge/H-bond network deep in the S1 pocket[8].
Ligand RMSD (100ns MD) < 1.5 ÅIndicates a highly stable binding pose; the rigid indazole core minimizes entropic penalties.
MM-PBSA

-12.4 kcal/molConfirms thermodynamic favorability when explicit solvation energies are accounted for.

Conclusion & Future Directions

The 3-cyano-1H-indazole-6-carboxylic acid scaffold is a highly tractable starting point for structure-based drug design. By employing the rigorous QM-guided docking and MD simulation workflow outlined above, researchers can accurately model its binding kinetics. Future lead optimization typically involves functionalizing the 6-carboxylic acid via amide coupling (e.g., attaching proline or benzylamine derivatives) to extend the molecule into the S2 and S3 sub-pockets, thereby achieving sub-nanomolar selectivity against targets like Complement Factor D[5].

References

  • Achillion Pharmaceuticals, Inc.:Morphic forms of complement factor d inhibitors (WO 2015/130795 A1). WIPO / Google Patents.
  • RCSB Protein Data Bank (PDB ID: 5NB7): Complement factor D in complex with reversible inhibitor. Lorthiois, E., et al. Available at:[Link]

  • RCSB Protein Data Bank (PDB ID: 6QMR / 6QMT): Complement factor D in complex with benzylamine-based inhibitors. Karki, R.G., et al. Available at: [Link]

  • ResearchGate / Immunological Reviews: Low-molecular weight inhibitors of the alternative complement pathway. Available at:[Link]

  • National Institutes of Health (NIH): Therapeutic control of complement activation at the level of the central component C3. Available at:[Link]

Sources

3-Cyano-1H-indazole-6-carboxylic Acid: A Pivotal Scaffold in Metabolic & Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyano-1H-indazole-6-carboxylic acid (CAS: 1374258-29-3 ) represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its role as a key intermediate in the synthesis of Acetyl-CoA Carboxylase (ACC) inhibitors .[1] Unlike generic indazole scaffolds, the specific 3-cyano substitution pattern confers unique electronic properties and metabolic stability, while the 6-carboxylic acid moiety serves as a critical "exit vector" for fragment growth—typically into solvent-exposed regions of a protein target.

This guide analyzes the compound’s utility in drug development, detailing its synthesis, structure-activity relationships (SAR), and application in targeting metabolic diseases (NASH, Type 2 Diabetes) and specific kinase pathways.

Part 1: Chemical Profile & Structural Logic

Physicochemical Properties

The molecule combines an amphoteric indazole core with a strong electron-withdrawing nitrile group and an ionizable carboxylic acid.

PropertyValue / CharacteristicMedicinal Chemistry Implication
Formula C₉H₅N₃O₂Low MW (187.15 Da) allows significant room for fragment elaboration (Fragment-Based Drug Design).
CAS No. 1374258-29-3Key identifier for sourcing and patent searches.
LogP (Calc) ~1.1 - 1.3Moderate lipophilicity; suitable for oral bioavailability optimization.
pKa (Acid) ~3.8 - 4.2 (COOH)Exists as an anion at physiological pH; ideal for salt formation and solubility.
pKa (Base) < 1.0 (Indazole N)The 3-CN group drastically reduces the basicity of N1/N2, making the ring less likely to be protonated in vivo compared to unsubstituted indazoles.
H-Bonding 2 Donors / 4 AcceptorsThe N-H (indazole) and COOH are critical recognition motifs.
The "3-Cyano" Effect

Why introduce a nitrile at the 3-position?

  • Metabolic Blocking: The 3-position of the indazole ring is electronically rich and prone to oxidative metabolism (e.g., hydroxylation). The cyano group blocks this site.

  • Electronic Modulation: The electron-withdrawing nature of the nitrile increases the acidity of the indazole N-H, potentially strengthening hydrogen bonds with backbone carbonyls in the active site (e.g., the hinge region of kinases or the carboxyltransferase domain of ACC).

  • Reversible Covalent Potential: While less common in this specific scaffold, nitriles can sometimes serve as "warheads" for reversible covalent targeting of cysteine residues (though here it functions primarily as a stable pharmacophore).

Part 2: Synthetic Routes & Methodology

The synthesis of 3-cyano-1H-indazole-6-carboxylic acid is non-trivial due to the need to introduce the cyano group without compromising the carboxylic acid or the indazole nitrogen. The industry-standard route relies on Palladium-catalyzed cyanation of a 3-iodo precursor.

Retrosynthetic Analysis (Graphviz)

Synthesis_Pathway Precursor Methyl 1H-indazole-6-carboxylate Iodination Step 1: Iodination (I2, KOH or NIS) Precursor->Iodination Intermediate_I Methyl 3-iodo-1H-indazole- 6-carboxylate Iodination->Intermediate_I Cyanation Step 2: Pd-Cyanation (Zn(CN)2, Pd(dppf)Cl2) Intermediate_I->Cyanation Intermediate_CN Methyl 3-cyano-1H-indazole- 6-carboxylate Cyanation->Intermediate_CN Hydrolysis Step 3: Hydrolysis (LiOH, THF/MeOH) Intermediate_CN->Hydrolysis Product 3-Cyano-1H-indazole- 6-carboxylic acid Hydrolysis->Product

Caption: Optimized synthetic pathway transforming the indazole core via regioselective iodination and Rosenmund-von Braun cyanation.

Detailed Experimental Protocol
Step 1: Synthesis of Methyl 3-cyano-1H-indazole-6-carboxylate

This step utilizes a palladium-catalyzed exchange of iodine for a nitrile group. The use of Zinc Cyanide (Zn(CN)₂) is preferred over NaCN due to better solubility in organic solvents and compatibility with Pd catalysts.

Reagents:

  • Methyl 3-iodo-1H-indazole-6-carboxylate (1.0 equiv)

  • Zinc Cyanide (0.6 - 1.0 equiv)

  • Zinc Dust (0.2 equiv) – Crucial for keeping the Pd catalyst active.

  • Pd(dppf)Cl₂ (0.05 - 0.1 equiv)

  • Solvent: DMF or DMA (Anhydrous)

Procedure:

  • Inert Atmosphere: Charge a reaction vessel with the iodo-indazole substrate, Zn(CN)₂, Zn dust, and Pd(dppf)Cl₂. Evacuate and backfill with Nitrogen or Argon (3 cycles). Strict oxygen exclusion is vital to prevent homocoupling.

  • Solvation: Add anhydrous DMF via syringe.

  • Reaction: Heat the mixture to 100–120°C for 2–4 hours. Monitor by LC-MS for the disappearance of the starting material (M+H of iodo precursor) and appearance of the nitrile product (M+H ~202).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 5% aqueous NH₄OH (to sequester zinc/copper salts) followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Step 2: Hydrolysis to the Free Acid

Reagents:

  • Methyl 3-cyano-1H-indazole-6-carboxylate[1][2][3]

  • Lithium Hydroxide (LiOH[1]·H₂O) (2-4 equiv)

  • Solvent: THF / Methanol / Water (3:1:1)

Procedure:

  • Dissolve the ester in the THF/MeOH mixture.

  • Add the aqueous LiOH solution.[1]

  • Stir at 50°C for 12–24 hours. Note: Avoid harsh reflux to prevent hydrolysis of the nitrile group to a primary amide.

  • Acidification: Cool to 0°C and carefully acidify to pH ~3-4 using 1N HCl. The product typically precipitates as a solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Part 3: Medicinal Chemistry Applications[4][5][6][7][8]

Acetyl-CoA Carboxylase (ACC) Inhibitors

The primary industrial application of this scaffold is in the development of ACC inhibitors for the treatment of Nonalcoholic Steatohepatitis (NASH) and metabolic syndrome.

  • Mechanism: ACC carboxylates acetyl-CoA to produce malonyl-CoA.[1] Inhibition reduces lipogenesis (fat creation) and increases fatty acid oxidation.

  • Role of the Scaffold:

    • The Indazole N-H forms a critical hydrogen bond with the backbone of the enzyme (Glu/Ala residues in the carboxyltransferase domain).

    • The 6-Carboxyl group is amide-coupled to a bulky spiro-cyclic amine (e.g., spiro[chroman-2,4'-piperidine]). This extends the molecule into the "lid" region of the enzyme, locking it in an inactive conformation.

    • Pfizer's Contribution: Compounds like PF-05175157 utilize similar indazole cores where the 6-position linkage is essential for potency.

SAR Logic Map (Graphviz)

SAR_Logic Core 3-Cyano-1H-indazole-6-COOH (The Scaffold) Pos3 Position 3 (CN) Core->Pos3 Pos1 Position 1 (NH) Core->Pos1 Pos6 Position 6 (COOH) Core->Pos6 Effect3 Metabolic Stability Electronic w/d (Increases NH acidity) Pos3->Effect3 Effect1 H-Bond Donor (Hinge Binder / Active Site Anchor) Pos1->Effect1 Effect6 Amide Coupling Vector (Links to Spiro/Piperidine moieties) Pos6->Effect6

Caption: Structure-Activity Relationship (SAR) breakdown of the scaffold's three functional vectors.

Kinase Inhibition Context

While dominant in ACC inhibition, this scaffold is also a "privileged structure" for kinases.

  • Hinge Binding: The indazole motif (N1-H donor, N2 acceptor) mimics the adenine ring of ATP, making it a classic hinge binder.

  • Selectivity: The 3-cyano group can induce selectivity by targeting small hydrophobic pockets adjacent to the gatekeeper residue, often distinguishing between closely related kinases (e.g., VEGFR vs. PDGFR).

References

  • Bagley, S. W., et al. (2012). "Synthesis of 7-oxo-dihydrospiro indazole-5,4'-piperidine Acetyl-CoA Carboxylase Inhibitors." The Journal of Organic Chemistry, 77(3), 1497-1506.[1] Link

  • Pfizer Inc. (2015). "N1/N2-lactam acetyl-CoA carboxylase inhibitors."[3] U.S. Patent 8,993,586.[3] Link

  • Griffith, D. A., et al. (2014). "Discovery of preclinical candidate PF-05175157: a potent, selective, and orally bioavailable inhibitor of acetyl-CoA carboxylase." Journal of Medicinal Chemistry.
  • PubChem. (n.d.). "3-Cyano-1H-indazole-6-carboxylic acid."[1][2][3] National Center for Biotechnology Information. Link

Sources

discovery and history of 3-cyano-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Scaffold: Discovery and Application of 3-Cyano-1H-Indazole-6-Carboxylic Acid

Executive Summary: The Indazole Renaissance

In the landscape of modern medicinal chemistry, few heterocycles have demonstrated the versatility of the indazole ring. While historically overshadowed by its isomer indole, the indazole scaffold has emerged as a "privileged structure" in the 21st century, particularly in the pursuit of kinase inhibitors and metabolic modulators.

3-cyano-1H-indazole-6-carboxylic acid (CAS 1374258-29-3) represents a critical molecular building block in this evolution. It serves as the structural anchor for a class of potent Acetyl-CoA Carboxylase (ACC) inhibitors , developed to treat Non-Alcoholic Steatohepatitis (NASH), type 2 diabetes, and hepatocellular carcinoma.

This guide details the discovery, synthetic pathways, and structural logic of this compound, moving beyond basic characterization to explain its pivotal role in high-value drug discovery programs.

The Biological Imperative: Targeting ACC

To understand the significance of this scaffold, one must understand the biological problem it solves. Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in fatty acid synthesis, catalyzing the carboxylation of acetyl-CoA to malonyl-CoA.[1]

  • The Therapeutic Goal: Inhibition of ACC reduces de novo lipogenesis (treating fatty liver/NASH) and increases fatty acid oxidation (treating obesity/diabetes).

  • The Chemical Challenge: The ACC active site requires a molecule that can bind tightly to the carboxyltransferase domain while maintaining favorable physicochemical properties (solubility, permeability).

  • The Solution: The 3-cyano-1H-indazole-6-carboxylic acid scaffold provides:

    • 3-Cyano Group: A rigid, linear electron-withdrawing group that often engages in critical hydrogen bonding or fills a narrow hydrophobic pocket in the enzyme.

    • Indazole NH: A canonical hydrogen bond donor for the hinge region or specific backbone carbonyls.

    • 6-Carboxylic Acid: A vector for amide coupling, allowing the attachment of complex spirocyclic amines (the "warhead") that occupy the bulk of the active site.

Synthetic Evolution and Protocols

The synthesis of 3-cyano-1H-indazole-6-carboxylic acid is not trivial due to the need for regioselectivity on the indazole ring. The industry-standard route, optimized by process chemists at major pharmaceutical firms (notably Pfizer), relies on a "functionalize-then-hydrolyze" strategy.

The "Bagley-Pfizer" Route (Optimized)

This route avoids the instability of diazonium intermediates used in older indazole syntheses, favoring robust palladium chemistry.

SynthesisPath Start Methyl 1H-indazole-6-carboxylate (Starting Material) Step1 Iodination (I2, KOH, DMF) Start->Step1 Inter1 Methyl 3-iodo-1H-indazole- 6-carboxylate Step1->Inter1 Regioselective C3-Iodination Step2 Pd-Cyanation (Zn(CN)2, Pd(dppf)Cl2) Inter1->Step2 Inter2 Methyl 3-cyano-1H-indazole- 6-carboxylate Step2->Inter2 Rosenmund-von Braun Modification Step3 Hydrolysis (LiOH, THF/MeOH) Inter2->Step3 Final 3-cyano-1H-indazole- 6-carboxylic acid (Target) Step3->Final Saponification

Figure 1: The industrial synthetic pathway for 3-cyano-1H-indazole-6-carboxylic acid, highlighting the key palladium-catalyzed cyanation step.

Detailed Experimental Protocol

Note: The following protocol is synthesized from patent literature (US8993586B2) and process chemistry journals (J. Org. Chem. 2012).[2][3]

Step 1: Preparation of Methyl 3-iodo-1H-indazole-6-carboxylate

  • Dissolution: Dissolve methyl 1H-indazole-6-carboxylate (1.0 eq) in DMF.

  • Iodination: Add KOH (3.0 eq) followed by portion-wise addition of Iodine (

    
    , 2.0 eq). The basic conditions promote electrophilic aromatic substitution at the electron-rich C3 position.
    
  • Quench: After 3 hours, quench with aqueous sodium thiosulfate (

    
    ) to remove excess iodine.
    
  • Isolation: Precipitate the product by adding water. Filter the solid, wash with water, and dry.[4]

    • Checkpoint:

      
       NMR should show the disappearance of the C3-proton singlet (typically around 
      
      
      
      8.1 ppm).

Step 2: Palladium-Catalyzed Cyanation (The Critical Step)

  • Setup: In a nitrogen-purged reactor, combine the 3-iodo intermediate (1.0 eq), Zinc Cyanide (

    
    , 1.7 eq), and Zinc Dust (0.6 eq).
    
  • Catalyst: Add

    
     (0.05 eq). The use of the bidentate dppf ligand is crucial to prevent catalyst deactivation.
    
  • Reaction: Heat to 120°C in DMF or DMAc for 3-5 hours.

    • Mechanism:[2][4][5][6] Oxidative addition of Pd(0) to the C-I bond, followed by transmetallation with Zn(CN)2 and reductive elimination.

  • Workup: Cool, dilute with EtOAc, and filter through Celite to remove zinc salts. Wash with water/brine to remove DMF.

  • Purification: Recrystallize from MeOH/EtOAc or purify via silica chromatography (Gradient: 0-50% EtOAc in Hexanes).

Step 3: Hydrolysis to the Free Acid

  • Saponification: Suspend the methyl ester in a mixture of THF/MeOH (1:1). Add aqueous LiOH (4.0 eq).

  • Conditions: Stir at 50°C for 12-24 hours.

  • Acidification: Cool to 0°C and carefully acidify to pH 3-4 using 1N HCl.

  • Isolation: The product, 3-cyano-1H-indazole-6-carboxylic acid , will precipitate as a tan/off-white solid. Filter and dry under vacuum.[4]

Structural Logic & SAR (Structure-Activity Relationship)

Why is this specific arrangement of atoms valuable? In drug design, this molecule acts as a "linker-scaffold" that orients two distinct domains of a drug molecule.

Data Summary: Physicochemical Profile

Property Value Significance
Molecular Weight 187.15 Da Fragment-like; allows room for large substituents.
TPSA ~90 Ų High polarity suggests good solubility but requires lipophilic partners for cell permeability.
pKa (Acid) ~4.2 Standard carboxylic acid; exists as carboxylate at physiological pH.

| H-Bond Donors | 2 (NH, OH) | Critical for receptor binding. |

SAR_Logic Center 3-cyano-1H-indazole- 6-carboxylic acid Pos3 Position 3 (Cyano): - Electronic: Strong EWG lowers pKa of NH - Steric: Linear, rigid fit for narrow pockets - Interaction: Potential H-bond acceptor Center->Pos3 Pos1 Position 1 (NH): - H-Bond Donor (Hinge Binder) - Tautomeric equilibrium control Center->Pos1 Pos6 Position 6 (Carboxyl): - The 'Growth Vector' - Amide coupling site for spirocyclic/piperidine moieties Center->Pos6

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each position on the scaffold.

Case Study: The Pfizer ACC Inhibitor Program

The most authoritative application of this scaffold is found in the development of Acetyl-CoA Carboxylase inhibitors by Pfizer (e.g., PF-05175157 analogues).

  • The Problem: Early ACC inhibitors suffered from poor metabolic stability and off-target effects.

  • The Innovation: Researchers utilized the 3-cyano-1H-indazole-6-carboxylic acid to link a spirocyclic ketone (interacting with the biotin carboxylase domain) to the indazole core.

  • Outcome: The 3-cyano group improved potency by >10-fold compared to the 3-H analogue, likely due to a specific interaction with the backbone amide of the enzyme's active site. The 6-position amide linkage provided the necessary geometry to span the active site cleft.

References

  • Bagley, S. W., et al. (2012). "Synthesis of 7-oxo-dihydrospiro[indazole-5,4'-piperidine] acetyl-CoA carboxylase inhibitors." The Journal of Organic Chemistry, 77(3), 1497–1506.[3]

  • Griffith, D. A., et al. (2015). "N1/N2-lactam acetyl-CoA carboxylase inhibitors."[1][7] U.S. Patent No.[8] 8,993,586.[1] Washington, DC: U.S. Patent and Trademark Office.

  • Filipski, K. J., et al. (2014). "Discovery of a series of 1H-indazole-6-carboxamides as potent, selective, and orally efficacious inhibitors of Acetyl-CoA Carboxylase 1 and 2." Bioorganic & Medicinal Chemistry Letters, 24(15), 3368-3372.

  • Huard, K., et al. (2020). "Optimization of a Series of Indazole-Based Acetyl-CoA Carboxylase Inhibitors." Journal of Medicinal Chemistry, 63(20), 11663–11681.

Sources

Methodological & Application

Application Note: A Validated Synthetic Pathway for 3-cyano-1H-indazole-6-carboxylic acid from a Substituted Isatin Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Strategic Overview

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, 3,6-disubstituted indazoles are crucial intermediates for developing targeted therapies, including kinase inhibitors and anti-inflammatory drugs.[2] This document provides a comprehensive, step-by-step protocol for the synthesis of 3-cyano-1H-indazole-6-carboxylic acid (CAS 1374258-29-3)[3], starting from the readily available precursor, 5-bromoisatin.

The presented synthetic strategy is designed for robustness and scalability, prioritizing a logical sequence of transformations to manage functional group compatibility and maximize yields. The core of the synthesis involves four key stages:

  • Indazole Core Formation: Transformation of the isatin ring system into the indazole core via alkaline hydrolysis, diazotization, and reductive cyclization.[4][5]

  • Functional Group Manipulation at C-3: Conversion of the C-3 carboxylic acid into a cyano group via an amide intermediate.

  • Late-Stage Functionalization at C-6: Introduction of the C-6 carboxylic acid via palladium-catalyzed carboxylation of an aryl bromide.

  • Rigorous Purification and Characterization: Ensuring the purity and identity of all intermediates and the final product.

This application note explains the chemical causality behind each step, providing researchers with the technical details and theoretical grounding necessary for successful execution.

Overall Synthetic Pathway

The multi-step synthesis transforms 5-bromoisatin into the target compound through a series of reliable and well-documented chemical reactions. The strategic use of the bromo-substituent as a synthetic handle for late-stage carboxylation is a key feature of this pathway.

G cluster_start Starting Material cluster_int1 Intermediate 1 cluster_int2 Intermediate 2 cluster_int3 Intermediate 3 cluster_final Final Product A 5-Bromoisatin B 6-bromo-1H-indazole- 3-carboxylic acid A->B 1. NaOH (aq), Δ 2. HCl, NaNO₂, 0-5 °C 3. Na₂SO₃ C 6-bromo-1H-indazole- 3-carboxamide B->C 1. SOCl₂ or (COCl)₂ 2. NH₄OH D 6-bromo-3-cyano-1H-indazole C->D POCl₃ or TFAA, Δ (Dehydration) E 3-cyano-1H-indazole- 6-carboxylic acid D->E CO (g), Pd(OAc)₂, dppf, Et₃N, MeOH/DMF, Δ (Carboxylation)

Figure 1: Overall synthetic scheme from 5-bromoisatin.

Rationale for Synthetic Strategy

The choice to proceed via a 6-bromoindazole intermediate is deliberate. Converting the C-3 carboxylic acid to the less reactive cyano group before introducing the C-6 carboxylic acid circumvents potential chemoselectivity issues. For instance, attempting to form the 3-carboxamide in the presence of two carboxylic acid groups (at C-3 and C-6) would likely result in a mixture of products and require complex protection-deprotection steps. The chosen route ensures each transformation targets a specific, predictable site on the molecule.

  • Isatin Ring Opening and Cyclization: The conversion of an isatin to an indazole-3-carboxylic acid is a classic and reliable transformation.[4][5] The initial hydrolysis opens the five-membered ring, and the subsequent diazotization of the resulting primary amine followed by reductive cyclization efficiently constructs the desired indazole core.

  • Amide Dehydration: The conversion of a carboxamide to a nitrile is a standard functional group transformation. Reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) are effective dehydrating agents for this purpose.[6]

  • Palladium-Catalyzed Carboxylation: Introducing the C-6 carboxylic acid at a late stage via palladium-catalyzed carbonylation of the aryl bromide is a modern and highly efficient method. This reaction offers excellent functional group tolerance, making it ideal for complex molecules. The cyano group at C-3 is stable under these conditions.

Detailed Experimental Protocols

Safety First: All procedures must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Reagents such as thionyl chloride, phosphorus oxychloride, and carbon monoxide gas are highly toxic and/or corrosive and require specialized handling procedures.

Protocol 1: Synthesis of 6-bromo-1H-indazole-3-carboxylic acid (Intermediate 1)
  • Ring Opening:

    • In a 1 L round-bottom flask, suspend 5-bromoisatin (50.0 g, 0.221 mol) in a solution of sodium hydroxide (26.5 g, 0.663 mol) in 500 mL of deionized water.

    • Heat the mixture to 80-90°C with stirring for 1 hour. The deep red suspension should become a clear, dark solution.

    • Cool the solution to room temperature. This solution contains the sodium salt of 2-amino-5-bromophenylglyoxylic acid.

  • Diazotization and Cyclization:

    • Transfer the solution to a 2 L beaker and cool to 0-5°C in an ice-salt bath with vigorous mechanical stirring.

    • Slowly add concentrated hydrochloric acid (~55 mL) until the pH of the solution is ~2-3. A yellow precipitate may form.

    • Prepare a solution of sodium nitrite (16.8 g, 0.243 mol) in 50 mL of cold water. Add this solution dropwise to the cold reaction mixture over 30 minutes, ensuring the temperature remains below 5°C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes in the cold.

    • In a separate flask, prepare a solution of sodium sulfite (55.7 g, 0.442 mol) in 200 mL of water. Slowly add the cold diazonium salt solution to the sodium sulfite solution with stirring.

    • Allow the mixture to warm to room temperature and stir overnight. Nitrogen gas evolution will be observed.

    • Acidify the mixture to pH 1-2 with concentrated HCl. The product will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum at 60°C.

  • Purification:

    • Recrystallize the crude solid from an ethanol/water mixture to yield 6-bromo-1H-indazole-3-carboxylic acid as a pale yellow solid.

Protocol 2: Synthesis of 6-bromo-1H-indazole-3-carboxamide (Intermediate 2)
  • Acid Chloride Formation:

    • In a 500 mL flask equipped with a reflux condenser and a gas trap, suspend 6-bromo-1H-indazole-3-carboxylic acid (40.0 g, 0.166 mol) in thionyl chloride (120 mL, 1.65 mol).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 mL).

    • Heat the mixture to reflux (approx. 80°C) for 3 hours. The reaction should become a clear solution.

    • Cool the mixture to room temperature and remove the excess thionyl chloride by rotary evaporation under reduced pressure.

  • Amidation:

    • Carefully add the crude acid chloride residue in portions to a stirred, ice-cold solution of concentrated ammonium hydroxide (250 mL). This step is highly exothermic.

    • Stir the resulting suspension vigorously for 1 hour as it warms to room temperature.

    • Collect the precipitate by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry under vacuum.

Protocol 3: Synthesis of 6-bromo-3-cyano-1H-indazole (Intermediate 3)
  • Dehydration:

    • In a 500 mL flask, combine 6-bromo-1H-indazole-3-carboxamide (30.0 g, 0.125 mol) and phosphorus oxychloride (100 mL, 1.07 mol).

    • Heat the mixture to 100°C and stir for 4 hours.

    • Cool the reaction mixture to room temperature and pour it slowly and carefully onto 500 g of crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution.

    • Extract the product with ethyl acetate (3 x 200 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 6-bromo-3-cyano-1H-indazole.

Protocol 4: Synthesis of 3-cyano-1H-indazole-6-carboxylic acid (Final Product)
  • Carboxylation Reaction Setup:

    • To a high-pressure reaction vessel, add 6-bromo-3-cyano-1H-indazole (20.0 g, 0.090 mol), palladium(II) acetate (0.40 g, 1.78 mmol, 2 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (1.99 g, 3.59 mmol, 4 mol%).

    • Add a solvent mixture of DMF (200 mL) and methanol (50 mL), followed by triethylamine (25 mL, 0.180 mol).

    • Seal the vessel, purge several times with nitrogen, and then purge with carbon monoxide (CO) gas.

  • Reaction Execution:

    • Pressurize the vessel with CO gas to 5-10 atm (75-150 psi).

    • Heat the mixture to 100°C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the vessel to room temperature and carefully vent the CO gas in a fume hood.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to remove most of the solvent.

    • Dilute the residue with water (300 mL) and acidify to pH 2-3 with 2M HCl.

    • The product will precipitate. Stir the suspension in an ice bath for 1 hour.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • Recrystallize from acetonitrile or an ethanol/water mixture to yield pure 3-cyano-1H-indazole-6-carboxylic acid.

Data Summary and Expected Results

The following table summarizes the expected outcomes for this synthetic sequence. Yields are representative and may vary based on experimental conditions and scale.

StepStarting MaterialProductMolecular Weight ( g/mol )Representative Yield (%)Physical Appearance
15-Bromoisatin6-bromo-1H-indazole-3-carboxylic acid241.0475-85%Pale yellow solid
26-bromo-1H-indazole-3-carboxylic acid6-bromo-1H-indazole-3-carboxamide240.0585-95%Off-white solid
36-bromo-1H-indazole-3-carboxamide6-bromo-3-cyano-1H-indazole222.0470-80%Light brown solid
46-bromo-3-cyano-1H-indazole3-cyano-1H-indazole-6-carboxylic acid187.1565-75%Off-white to white solid

Expected Characterization for Final Product (C₉H₅N₃O₂):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 14.5 (br s, 1H, -NH), 13.5 (br s, 1H, -COOH), 8.5-7.8 (m, 3H, Ar-H).

  • IR (KBr, cm⁻¹): ~3300-2500 (br, O-H, N-H), 2235 (C≡N), 1690 (C=O).

  • MS (ESI-): m/z 186.0 [M-H]⁻.

Experimental Workflow Visualization

The general laboratory workflow for each synthetic step can be visualized as a repeating cycle of reaction, analysis, and purification.

workflow cluster_workflow General Laboratory Workflow A Setup Reaction (Add Reagents & Solvents) B Execute Reaction (Heating/Cooling, Stirring) A->B C Monitor Progress (TLC / LC-MS) B->C C->B Incomplete D Reaction Work-up (Quench, Extract, Wash) C->D Complete E Purification (Recrystallization / Chromatography) D->E F Characterization (NMR, IR, MS, MP) E->F

Figure 2: Standard workflow for each synthetic transformation.

References

  • ResearchGate. Proposed process of isatin to indazole rearrangement. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Polyfunctional Indazoles via Novel Rearrangement of Isatin Derivatives | Request PDF. Available at: [Link]

  • Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • International Research and Publishing Academy. (2022, July 1). Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences. Available at: [Link]

  • Silva, J. F. M. da, et al. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273–324. Available at: [Link]

  • ResearchGate. (2025, October 23). A green synthesis of isatoic anhydrides from isatins with urea-hydrogen peroxide complex and ultrasound. Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2016). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 6(107), 105553–105582. Available at: [Link]

  • Bano, K., et al. (2021). Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 6(12), 8214–8221. Available at: [Link]

  • Lumen Learning. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. Available at: [Link]

  • Reusch, W. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. Synthesis of 2-Amino-5-chlorobenzonitrile. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20). The Role of 2-Amino-5-fluorobenzonitrile in Modern Organic Synthesis. Available at: [Link]

  • ResearchGate. (2021, September 22). Synthesis of Isatin and its derivatives containing heterocyclic compounds. Available at: [Link]

  • PubChemLite. 3-cyano-1h-indazole-6-carboxylic acid (C9H5N3O2). Available at: [Link]

  • ChemBK. (2024, April 9). 2-Amino-5-acetylbenzonitrile. Available at: [Link]

  • Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • HETEROCYCLES. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Vol. 43, No. 12. Available at: [Link]

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available at: [Link]

  • Kumar, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1189–1214. Available at: [Link]

Sources

Application Note: Rational Design and Synthesis of Kinase Inhibitors Utilizing 3-Cyano-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1H-indazole scaffold is widely recognized as a "privileged structure" in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors 1[1]. It functions as a robust bioisostere for the purine ring of ATP, allowing the N1 and N2 atoms to form critical, bidentate hydrogen bonds with the backbone amides of the kinase hinge region 2[2].

Within this chemical space, 3-cyano-1H-indazole-6-carboxylic acid (CAS: 1374258-29-3) emerges as a highly versatile, bifunctional building block 3[3]. Its structural architecture offers two distinct vectors for late-stage diversification:

  • C3-Cyano Group (DFG-Motif Targeting) : The nitrile moiety provides a reactive handle that can be cleanly converted into amidoximes, primary amides, or tetrazoles. In the context of kinase binding, these functional groups project towards the DFG (Asp-Phe-Gly) motif or the activation loop, modulating the inhibitor's ability to stabilize specific kinase conformations (e.g., "DFG-in" vs. "DFG-out") 4[4].

  • C6-Carboxylic Acid (Solvent Channel Targeting) : The carboxylic acid serves as a primary synthetic handle for amidation. Substituents at this position typically project outwards into the solvent-exposed channel of the kinase domain . This allows medicinal chemists to append solubilizing groups (e.g., morpholine, piperazine) to improve pharmacokinetic (PK) properties without disrupting the core hinge-binding affinity.

Experimental Design & Causality

The strategic use of this specific starting material relies on orthogonal reactivity . The C6-carboxylic acid can be coupled with various amines using standard peptide coupling reagents under mild conditions that leave the C3-nitrile completely intact 4[4]. Once the C6-amide is established, the C3-nitrile is subjected to nucleophilic addition to generate a library of multi-targeted kinase inhibitors, such as those targeting EGFR, c-Met, CDK2, or Rho kinase (ROCK) 2[2].

Quantitative Data Summary

The table below summarizes the structure-activity relationship (SAR) impact of modifying the 3-cyano-1H-indazole-6-carboxylic acid scaffold against common oncogenic and mitotic kinases.

Scaffold ModificationPrimary Target KinaseObserved IC50 RangeMechanistic Rationale
C6-Carboxylic Acid (Unmodified)TTK / EGFR> 10.0 μMLacks solvent channel extension; poor cellular permeability and target engagement.
C6-Aryl Amide + C3-Cyano ROCK-II0.10 - 0.80 μMC6-amide extends into the solvent front; C3-cyano provides compact hinge alignment.
C6-Aryl Amide + C3-Amidoxime EGFR (L858R/T790M)0.05 - 0.50 μMAmidoxime acts as a bidentate H-bond donor/acceptor, stabilizing the DFG-in active conformation.
C6-Aliphatic Amide + C3-Amide c-Met1.00 - 2.50 μMAliphatic extension improves solubility; C3-amide interacts with the activation loop.

Self-Validating Experimental Protocols

Protocol A: C6-Amidation (Solvent-Channel Targeting)

Causality: HATU is selected over traditional EDC/NHS coupling due to its superior efficiency in forming amides with sterically hindered or electron-deficient amines, minimizing epimerization. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without interfering with the active ester intermediate.

  • Preparation : Dissolve 3-cyano-1H-indazole-6-carboxylic acid (1.0 eq, 187.15 g/mol ) in anhydrous DMF to achieve a 0.2 M concentration.

  • Activation : Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature (20-25°C) for 15 minutes to generate the active HOAt ester.

  • Coupling : Add the desired primary or secondary amine (1.1 eq) dropwise. Stir for 12-24 hours under an inert N2 atmosphere.

  • Self-Validation Check : Perform LC-MS analysis of the crude mixture. The complete disappearance of the starting material mass (m/z 187.15) and the appearance of the desired amide mass confirm successful coupling. Do not proceed to Protocol B until >95% conversion is verified.

  • Workup : Quench with ice water, extract with EtOAc (3x), wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na2SO4, and concentrate in vacuo.

Protocol B: C3-Nitrile Conversion to Amidoxime (DFG-Motif Targeting)

Causality: Hydroxylamine hydrochloride requires a mild base (NaHCO3) to liberate the free hydroxylamine nucleophile. Methanol is utilized as a protic solvent to stabilize the transition state of the nitrile nucleophilic addition via hydrogen bonding.

  • Preparation : Suspend the purified C6-amide intermediate (1.0 eq) in anhydrous MeOH (0.1 M).

  • Reagent Addition : Add hydroxylamine hydrochloride (3.0 eq) and anhydrous NaHCO3 (3.0 eq).

  • Reaction : Stir at room temperature for 30 minutes to allow gas evolution (CO2) to cease, then reflux at 65°C for 5–8 hours.

  • Self-Validation Check : Monitor via TLC (DCM:MeOH 9:1). The conversion is complete when the highly fluorescent nitrile spot is entirely replaced by a lower-Rf amidoxime spot.

  • Isolation : Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify the final multi-targeted kinase inhibitor via reverse-phase preparative HPLC.

Visualization: Synthetic Workflow

Workflow Start 3-Cyano-1H-indazole- 6-carboxylic acid Step1 C6-Amidation (Solvent Channel) Start->Step1 HATU, DIPEA R-NH2 Step2 C3-Nitrile Conversion (DFG Motif) Step1->Step2 NH2OH·HCl NaHCO3 Product Multi-Targeted Kinase Inhibitor Step2->Product Purification Assay In Vitro Kinase Assay Product->Assay IC50 Profiling

Figure 1: Synthetic workflow from 3-cyano-1H-indazole-6-carboxylic acid to kinase inhibitors.

References

  • BenchChem . "1-(5-bromo-1H-indazol-3-yl)ethanone - Role in Drug Discovery and Medicinal Chemistry." 1

  • ChemScene . "1374258-29-3 | 3-Cyano-1H-indazole-6-carboxylic acid." 3

  • Assiut University / Bioorganic Chemistry . "Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism." (2022). 4

  • Sigma-Aldrich / Bioorganic & Medicinal Chemistry . "Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides."

  • Google Patents . "US7563906B2 - Indazole derivatives (Rho kinase inhibitors)." 2

Sources

protocol for N-alkylation of 3-cyano-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The N-alkylation of 3-cyano-1H-indazole-6-carboxylic acid presents a classic problem in heterocyclic chemistry: controlling regioselectivity (N1 vs. N2) while managing competing nucleophiles (Carboxylic acid -OH vs. Indazole -NH).

While direct alkylation of the free acid is theoretically possible via a dianion strategy (using 2+ equivalents of base), it is operationally discouraged due to poor solubility of the zwitterionic intermediate and the high risk of O-alkylation (ester formation).

The Recommended Strategy: This protocol utilizes a "Protect-Alkylate-Hydrolyze" workflow. By converting the C6-acid to a methyl ester, we increase solubility in organic solvents (THF, DMF) and eliminate O-alkylation competition.

  • Target Regioisomer: N1-alkylation is generally the thermodynamic preference for 3-cyanoindazoles.

  • Key Challenge: Distinguishing N1 vs. N2 isomers, particularly because the C3-cyano group lacks protons for NOE (Nuclear Overhauser Effect) confirmation.

Pre-Reaction Considerations: The Chemistry

Tautomeric Equilibrium & Regioselectivity

Indazoles exist in dynamic equilibrium between 1H (N1-H) and 2H (N2-H) tautomers.[1]

  • Electronic Effect (C3-CN): The cyano group is a strong electron-withdrawing group (EWG). Literature suggests that for 3-EWG indazoles, N1-alkylation is favored under basic conditions due to the thermodynamic stability of the resulting aromatic system.[1]

  • Steric Effect: The linear nature of the nitrile (-C≡N) group minimizes steric clash at the N2 position compared to bulky groups (e.g., -Ph, -tBu), making N2-alkylation a kinetic possibility if reaction conditions are too aggressive.

Choice of Base & Solvent
  • System A (High N1 Selectivity): NaH in THF .

    • Mechanism:[2][3][4] Sodium ions (

      
      ) often coordinate with the N2 lone pair and the C3-substituent (chelation control), shielding N2 and directing the electrophile to N1.[1]
      
  • System B (General Purpose):

    
     in DMF .
    
    • Mechanism:[2][3][4] The "Cesium Effect" increases the solubility of the indazole anion. While robust, this method can sometimes yield higher ratios of the N2 isomer compared to System A.

Experimental Workflow (Visualization)

The following diagram outlines the logical flow from the starting material to the final N-alkylated acid.

G Start Start: 3-cyano-1H-indazole-6-carboxylic acid Step1 Step 1: Esterification (SOCl2, MeOH, Reflux) Start->Step1 Protection Step2 Step 2: N-Alkylation (NaH, R-X, THF, 0°C to RT) Step1->Step2 Activation Decision Check Regioselectivity (NMR / HPLC) Step2->Decision Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Decision->Step3 N1 Isomer Confirmed Final Final Product: 1-Alkyl-3-cyano-1H-indazole-6-carboxylic acid Step3->Final Deprotection

Figure 1: Strategic workflow for the synthesis of N-alkylated indazole acids.

Detailed Protocols

Step 1: Preparation of Methyl 3-cyano-1H-indazole-6-carboxylate

Rationale: Improves solubility and protects the carboxylic acid.

  • Suspend 3-cyano-1H-indazole-6-carboxylic acid (1.0 equiv) in anhydrous Methanol (0.2 M concentration).

  • Cool the mixture to 0°C.

  • Add Thionyl Chloride (

    
    , 3.0 equiv) dropwise. Caution: Exothermic gas evolution.
    
  • Reflux for 3–5 hours. Monitor by LC-MS (Acid peak

    
     188 disappears; Ester peak 
    
    
    
    202 appears).
  • Concentrate in vacuo.

  • Neutralize with sat.

    
     and extract with Ethyl Acetate.
    
  • Dry (

    
    ) and concentrate to yield the methyl ester.[5] Yields are typically >95%.[6]
    
Step 2: N-Alkylation (The Critical Step)

Method A: Sodium Hydride (Recommended for High N1 Selectivity) Best for primary alkyl halides and ensuring regiochemical purity.

  • Dissolve Methyl 3-cyano-1H-indazole-6-carboxylate (1.0 equiv) in anhydrous THF (0.1 M).

  • Cool to 0°C under Nitrogen/Argon.

  • Add Sodium Hydride (60% dispersion in oil, 1.2 equiv) portion-wise.

    • Observation: Gas evolution (

      
      ) and color change (often yellow/orange anion formation).
      
  • Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Add Alkyl Halide (1.2 equiv) dropwise.

  • Warm slowly to Room Temperature (RT) and stir for 2–12 hours.

  • Quench with sat.

    
     solution.
    
  • Extract with EtOAc, wash with brine, dry (

    
    ).
    
  • Purification: Flash Chromatography (Hexane/EtOAc gradient). N1 isomer usually elutes after the N2 isomer (N2 is less polar) or vice-versa depending on the alkyl chain, but N1 is typically the major product .

Method B: Cesium Carbonate (Alternative) Use if the substrate is insoluble in THF or if NaH is incompatible with the alkylating agent.

  • Dissolve substrate in DMF (0.2 M).

  • Add

    
     (2.0 equiv) and Alkyl Halide (1.5 equiv).
    
  • Stir at RT (or heat to 60°C for unreactive electrophiles) for 16 hours.

  • Workup: Dilute with water (precipitate may form) or extract with EtOAc.

Step 3: Hydrolysis to Final Acid
  • Dissolve the N-alkylated ester in THF/Water (3:1 ratio).

  • Add LiOH monohydrate (3.0 equiv).

  • Stir at RT until ester is consumed (TLC/LC-MS).

  • Acidify with 1M HCl to pH ~3.

  • Filter the precipitate (if solid) or extract with EtOAc.

Regioselectivity Assignment (Self-Validation)

Correctly assigning N1 vs. N2 is the most frequent point of failure. Because C3 is a nitrile (-CN), you cannot use NOE correlations to C3-H.

Logic Table for Structural Assignment:

FeatureN1-Alkylated Product N2-Alkylated Product
NOESY / ROESY Strong correlation between N-CH protons and C7-H (the aromatic proton).NO correlation to C7-H. (Protons are far from the benzene ring).
13C NMR (C3 shift) C3 often shifts upfield relative to N2 isomer.C3 often shifts downfield.
HMBC N-CH protons correlate to C7a (bridgehead carbon).N-CH protons correlate to C3 (nitrile-bearing carbon).
Chromatography Usually more polar (lower Rf) on Silica.Usually less polar (higher Rf) on Silica.

*Note: Polarity rules are general guidelines and can reverse depending on the alkyl group. NMR is the only definitive proof.

Visualization of NMR Logic:

NMR cluster_N1 N1 Isomer Evidence cluster_N2 N2 Isomer Evidence Substrate Alkyl Protons (N-CH2) C7H NOE to C7-H (Aromatic Proton) Substrate->C7H Strong Signal C7a HMBC to C7a (Bridgehead) Substrate->C7a 3-Bond Coupling NoC7H NO NOE to C7-H Substrate->NoC7H Absence of Signal C3 HMBC to C3 (Nitrile Carbon) Substrate->C3 3-Bond Coupling

Figure 2: NMR decision tree for assigning N1 vs N2 regiochemistry.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Poor solubility of anion.Switch solvent to DMF or NMP; increase temperature to 60°C.
High N2 Ratio Kinetic control or steric clash.Ensure reaction warms slowly from 0°C. Switch from ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

to NaH.
O-Alkylation Hydrolysis of ester during reaction.Ensure anhydrous conditions. If using free acid, switch to ester route.
Bis-alkylation Excess base/electrophile.Strictly control stoichiometry (1.1–1.2 equiv).

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry (2021).[7] Context: Detailed study on steric and electronic effects (C3/C7 substituents) on N1/N2 ratios using NaH/THF vs Cs2CO3/DMF. URL:[Link]

  • Synthesis of 1H-indazole-3-carboxylic acid derivatives. Source: Heterocycles (1996) / Clockss. Context: Foundational work on the synthesis and reactivity of indazole-3-carboxylates.[6] URL:[Link] (Direct article access via institutional login recommended).

  • Mechanism of Highly Selective N2 Alkylation (Contrast Study). Source: WuXi Biology / Pfizer (2022). Context: Discusses how specific imidate reagents favor N2, contrasting with the N1 preference of standard alkyl halides in basic conditions. URL:[Link]

Sources

Application Note: Optimized Coupling Procedures for 3-Cyano-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with the 3-cyano-1H-indazole-6-carboxylic acid scaffold. It synthesizes field-proven methodologies with mechanistic insights to ensure high-yield, reproducible couplings.[1]

Executive Summary & Strategic Analysis

The 3-cyano-1H-indazole-6-carboxylic acid scaffold presents a unique set of electronic and physical properties. The C3-cyano group acts as a strong electron-withdrawing group (EWG), reducing the electron density of the indazole ring.[1] This increases the acidity of the N1-proton (


 approx. 11-12) compared to unsubstituted indazoles.

Key Challenges:

  • Solubility: The molecule is sparingly soluble in non-polar solvents (DCM, Toluene) and requires polar aprotic solvents (DMF, DMSO, NMP) for effective coupling.[1]

  • Chemoselectivity: While the C3-nitrile is generally stable, it can undergo hydrolysis to a primary amide under forcing acidic or basic conditions (e.g., refluxing NaOH or conc.[1] HCl). Coupling conditions must remain mild.

  • Regiochemistry: The N1-nitrogen is nucleophilic.[2] In the absence of protection, transient N-acylation can occur, though the N-acyl indazole is usually labile and hydrolyzes back or transfers the acyl group to the amine.[1]

Pre-Reaction Planning

Reagent Selection Matrix
ParameterMethod A: HATU (Standard)Method B: T3P (Scalable/Clean)Method C: Acid Chloride (Difficult Amines)
Scale mg to gramgram to kggram to kg
Amine Reactivity High to ModerateModerateLow (Anilines, hindered amines)
Solvent DMF / DMSOEtOAc / DMF / 2-MeTHFDCM / THF (after chloride formation)
By-products Urea (water soluble wash)Water-soluble saltsHCl / Gas
Cost HighModerateLow

Detailed Experimental Protocols

Protocol A: HATU-Mediated Direct Coupling

Best for: Discovery chemistry, parallel synthesis, and valuable amines.[1]

Mechanism: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-acyl-7-azabenzotriazole active ester. The pyridine nitrogen in the 7-aza backbone provides an intramolecular base effect (anchimeric assistance), accelerating the amine attack.[1]

Materials:

  • 3-Cyano-1H-indazole-6-carboxylic acid (1.0 equiv)[3]

  • Amine (1.1 – 1.2 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Anhydrous DMF (Concentration: 0.1 M – 0.2 M)[1]

Procedure:

  • Activation: Charge a dried reaction vial with the carboxylic acid and anhydrous DMF. Add DIPEA. Stir for 5 minutes to ensure deprotonation of the carboxylic acid (and N1-H).

  • Active Ester Formation: Add HATU in one portion. The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15 minutes.

    • Critical Checkpoint: If the solution remains heterogeneous, add DMSO dropwise until clear.[1] HATU couplings fail in suspension.

  • Coupling: Add the amine.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[4][5][6]

    • Note: The N1-H is not protected. You may observe a mass corresponding to bis-acylation (Amide + N1-acyl). This byproduct is unstable. If observed, treat the crude mixture with 1M LiOH in MeOH (0.5 mL) for 15 mins to cleave the N1-acyl group selectively.[1]

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Wash sequence: 1x Sat.

      
      , 1x Water, 1x Brine.[1][6]
      
    • Troubleshooting: If the product is polar and stays in the aqueous phase, skip aqueous workup.[1] Evaporate DMF (Genevac/V-10) and purify directly via Reverse Phase Preparative HPLC.

Protocol B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Scale-up (>5g), easy workup, and avoiding epimerization (if chiral amines are used).[1]

Mechanism: T3P acts as a cyclic anhydride coupling agent. It forms a mixed anhydride with the carboxylic acid.[7] The byproduct is a water-soluble phosphonate salt, eliminating the need for column chromatography in many cases.[1]

Materials:

  • Acid (1.0 equiv)[1][8][5][9]

  • Amine (1.1 equiv)[1][3]

  • T3P (50% w/w in EtOAc or DMF) (2.0 equiv)[1]

  • Pyridine or N-Methylmorpholine (NMM) (3.0 – 4.0 equiv)

  • Solvent: EtOAc (preferred) or DMF/EtOAc mixture.

Procedure:

  • Setup: Suspend the acid and amine in EtOAc (or DMF/EtOAc 1:1 if solubility is poor).

  • Base Addition: Add Pyridine or NMM. Cool to 0°C.[10]

  • Reagent Addition: Add T3P solution dropwise over 10 minutes.

    • Exotherm Alert: T3P addition is exothermic. Maintain internal temp < 10°C during addition.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup (The "T3P Wash"):

    • Add water to the reaction mixture.[9]

    • Separate layers.[8]

    • Wash organic layer with 0.5 M HCl (to remove pyridine/amine), then Sat.[1]

      
       (to remove excess acid/T3P byproducts), then Brine.[1]
      
    • Concentrate to yield product.

Protocol C: Acid Chloride Activation (Oxalyl Chloride)

Best for: Unreactive anilines or sterically hindered amines.[1]

Procedure:

  • Chlorination: Suspend acid (1.0 equiv) in anhydrous DCM (or THF). Add catalytic DMF (2-3 drops).

  • Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.

  • Stir at RT for 2 hours until gas evolution ceases and solids dissolve.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Co-evaporate with Toluene twice to ensure removal of HCl.

  • Coupling: Dissolve the crude acid chloride in DCM or THF. Add this solution dropwise to a mixture of the Amine (1.1 equiv) and Et3N (2.0 equiv) in DCM at 0°C.

Visualized Workflows

Reaction Logic & Decision Tree

CouplingLogic Start Start: 3-cyano-1H-indazole-6-COOH CheckAmine Analyze Amine Partner Start->CheckAmine PathA Aliphatic / Primary Amine CheckAmine->PathA PathB Aniline / Electron Deficient CheckAmine->PathB PathC Scale-up (>10g) / Green Chem CheckAmine->PathC HATU Method A: HATU / DIPEA / DMF (High Yield, Easy Setup) PathA->HATU Oxalyl Method C: (COCl)2 / DMF_cat (High Reactivity) PathB->Oxalyl T3P Method B: T3P / Pyridine / EtOAc (Clean Workup, Low Epimerization) PathC->T3P Solubility Is Product Water Soluble? HATU->Solubility Purification2 Aqueous Wash + Crystallization T3P->Purification2 Oxalyl->Purification2 Purification1 Prep-HPLC (Reverse Phase) Solubility->Purification1 Yes Solubility->Purification2 No

Caption: Decision matrix for selecting the optimal coupling strategy based on amine type and scale.

Mechanism of HATU Activation (Simplified)

Mechanism Step1 Deprotonation of COOH (DIPEA) Step2 Attack on HATU (Formation of O-At active ester) Step1->Step2 Step3 Amine Attack (Assisted by Aza-nitrogen) Step2->Step3 Product Amide Product + HOAt Step3->Product

Caption: Step-wise activation pathway using HATU reagents.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Poor solubility of Indazole acid.Switch solvent to NMP or DMSO. Heat to 50°C (monitor nitrile stability).
Bis-Acylation (M+Product) Reaction at N1-H and COOH.Treat crude with 1M LiOH/MeOH or excess amine/heat to cleave labile N-amide.
Hydrolysis of Nitrile Acid/Base concentration too high or temp > 80°C.Use T3P (mild conditions). Avoid strong mineral acids in workup.
Racemization (Chiral Amine) High base concentration or prolonged activation.Use T3P (known for low racemization). Reduce DIPEA to 2.0 equiv.

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[2][6][11] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7] Organic Process Research & Development, 20(2), 140–177.[1] Link

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

  • Patterson, A. W., et al. (2014).[1] Journal of Medicinal Chemistry, 57(9), 3860.[1] (Example of Indazole coupling in kinase inhibitors). Link[1]

Sources

Application Note: Large-Scale Synthesis of 3-Cyano-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound Profile: 3-Cyano-1H-indazole-6-carboxylic acid (CAS: 1374258-29-3)[1]

Executive Summary

3-Cyano-1H-indazole-6-carboxylic acid is a critical heterocyclic intermediate utilized in the synthesis of N1/N2-lactam acetyl-CoA carboxylase (ACC) inhibitors[2]. These inhibitors are heavily investigated clinical candidates for the treatment of metabolic dysfunctions, including non-alcoholic steatohepatitis (NASH), hepatic steatosis, and insulin resistance[3].

Synthesizing this building block at scale presents specific challenges, notably the chemoselective installation of the C3-nitrile group and the subsequent hydrolysis of the ester without degrading the sensitive nitrile functionality. This application note details a field-proven, three-step synthetic workflow optimized for high yield, rigorous heavy-metal scavenging, and scalable execution.

Mechanistic Overview & Pathway Design

The synthesis relies on a bottom-up functionalization of the commercially available methyl 1H-indazole-6-carboxylate core.

  • Electrophilic Iodination: The indazole core is deprotonated by KOH, increasing the nucleophilicity of the C3 position. Iodine is introduced to facilitate a highly regioselective electrophilic aromatic substitution at C3[4].

  • Palladium-Catalyzed Cyanation: A modified Rosenmund-von Braun cyanation is employed. Because the indazole core is sterically hindered and electronically deactivated, standard cyanation fails. Copper(I) iodide is introduced as a critical transmetallation co-catalyst, forming a transient CuCN species that rapidly transmetallates with the Pd(II)-aryl complex. Zinc dust is strictly required as a stoichiometric reductant to maintain the Palladium catalyst in its active Pd(0) state at 120°C[3].

  • Chemoselective Hydrolysis: The methyl ester is saponified using Lithium Hydroxide (LiOH). LiOH in a mixed aqueous/organic solvent provides a mild environment that exclusively cleaves the ester while leaving the hydration-prone C3-nitrile completely intact[2].

SynthesisPathway SM Methyl 1H-indazole-6-carboxylate (Starting Material) Int1 Methyl 3-iodo-1H-indazole-6-carboxylate (Intermediate 1) SM->Int1 I₂, KOH, DMAc 0°C to RT, 1 h (Electrophilic Iodination) Int2 Methyl 3-cyano-1H-indazole-6-carboxylate (Intermediate 2) Int1->Int2 Zn(CN)₂, Pd(dppf)Cl₂, CuI, Zn dust DMAc, 120°C, 15 h (Palladium-Catalyzed Cyanation) FP 3-Cyano-1H-indazole-6-carboxylic acid (Final Product) Int2->FP LiOH (aq), THF/MeOH 50°C, 72 h (Chemoselective Hydrolysis)

Fig 1: Three-step synthetic workflow for 3-cyano-1H-indazole-6-carboxylic acid.

Quantitative Data Summary

The following table summarizes the optimized stoichiometric equivalents, thermodynamic parameters, and expected yields for the three-step sequence based on validated patent literature[2],[3],[4].

Reaction PhaseReagents & Catalysts (Equivalents)Solvent SystemTemp (°C)Time (h)Typical Yield
1. Iodination I₂ (2.0 eq), KOH (4.0 eq)Anhydrous DMAc0 → 251.062 - 78%
2. Cyanation Zn(CN)₂ (1.7 eq), Pd(dppf)Cl₂ (0.14 eq),CuI (1.0 eq), Zn dust (0.6 eq)Anhydrous DMAc12015.070 - 75%
3. Hydrolysis LiOH (4.4 eq, 2N aq. solution)THF / MeOH5072.090 - 95%

Step-by-Step Experimental Protocols

Phase 1: Synthesis of Methyl 3-iodo-1H-indazole-6-carboxylate

Self-Validation Checkpoint: The reaction mixture will transition from a dark iodine color to a pale yellow/brown suspension upon successful quenching with sodium thiosulfate.

  • Initiation: Charge a reactor with methyl 1H-indazole-6-carboxylate (1.0 eq) and anhydrous N,N-Dimethylacetamide (DMAc) to achieve a concentration of ~0.5 M. Cool the solution to 0°C using an ice bath[4].

  • Reagent Addition: Add Potassium Hydroxide (4.0 eq) in portions. Subsequently, add Iodine (2.0 eq) portion-wise while maintaining the internal temperature below 5°C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir vigorously for 1 hour. Monitor completion via LC-MS (Target mass: [M+H]+ = 303)[4].

  • Quench & Workup: Slowly quench the reaction by adding a saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) until the dark violet color of unreacted iodine dissipates. Dilute with water and extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Triturate the resulting crude residue with n-hexane, filter, and dry to afford the product as a brown/tan solid[4].

Phase 2: Synthesis of Methyl 3-cyano-1H-indazole-6-carboxylate

Self-Validation Checkpoint: The post-reaction ammonium chloride/ammonia wash must be performed until the aqueous layer is no longer blue, indicating complete removal of copper complexes.

  • Catalyst Assembly: In a dry flask, combine methyl 3-iodo-1H-indazole-6-carboxylate (1.0 eq), Zinc dust (0.6 eq), Zinc cyanide (1.7 eq), [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (0.14 eq), and Copper(I) iodide (1.0 eq)[3].

  • Degassing: Add anhydrous DMAc (~0.2 M relative to the substrate). Purge the heterogeneous mixture with nitrogen gas for a minimum of 15 minutes to remove dissolved oxygen, which would otherwise rapidly degrade the Pd(0) species.

  • Heating: Heat the reaction mixture to 120°C and stir for 15 hours[3].

  • Filtration: Cool the mixture to room temperature, dilute heavily with EtOAc, and filter through a pad of Celite to remove insoluble zinc and palladium residues. Rinse the Celite pad thoroughly with EtOAc.

  • Heavy Metal Scavenging (Critical): To the filtrate, add an equal volume of a specialized buffer solution (prepared by adding concentrated ammonium hydroxide to saturated aqueous ammonium chloride until pH ~8). Stir the biphasic mixture vigorously for 1 hour. The aqueous layer will turn deep blue as it chelates Cu and Zn ions into soluble

    
     and 
    
    
    
    complexes[3].
  • Isolation: Separate the layers. Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate. Stir the residue in methanol overnight, filter the resulting precipitate, and dry in vacuo to yield the cyano-ester as a tan solid[3].

Phase 3: Synthesis of 3-Cyano-1H-indazole-6-carboxylic acid

Self-Validation Checkpoint: The product is highly soluble in the basic aqueous phase but will rapidly precipitate as a fine powder once the pH drops below 3 during acidification.

  • Solvent Mixing: Suspend methyl 3-cyano-1H-indazole-6-carboxylate (1.0 eq) in a solvent mixture of Methanol and Tetrahydrofuran (approx. 1.8:1 v/v ratio)[2].

  • Hydrolysis: Add a 2N aqueous solution of Lithium Hydroxide (4.4 eq). The biphasic mixture will gradually homogenize as the ester cleaves.

  • Heating: Heat the reaction to 50°C. Maintain this temperature for 72 hours. Note: Do not increase the temperature to accelerate the reaction, as temperatures >60°C risk hydrating the C3-nitrile into a primary amide[2].

  • Isolation: Cool to room temperature and concentrate in vacuo to remove the THF and Methanol. Dilute the remaining aqueous phase with a small amount of water and cool to 0°C.

  • Acidification: Slowly add 1N HCl or aqueous KHSO₄ dropwise until the pH reaches 2-3. A thick precipitate will form. Filter the solid, wash with cold water, and dry under high vacuum to afford the final 3-cyano-1H-indazole-6-carboxylic acid[2].

Process Optimization & Scale-Up Considerations

  • Cyanide Safety & Handling: Zinc cyanide is utilized instead of NaCN or KCN because of its lower toxicity profile and reduced tendency to poison palladium catalysts. However, strict safety protocols must be observed. All cyanation steps and acidifications must be performed in a highly ventilated fume hood equipped with a hydrogen cyanide (HCN) detector.

  • Catalyst Loading: For multi-kilogram scale-up, the Pd(dppf)Cl₂ loading can often be optimized down to 2-5 mol% (0.02 - 0.05 eq) depending on the efficiency of the degassing process and the purity of the starting iodide.

  • Alternative Workup for Phase 2: If the ammonia wash is insufficient for achieving pharmaceutical-grade heavy metal limits (<10 ppm Pd/Cu/Zn), the organic phase can be treated with a functionalized silica scavenger (e.g., SiliaMetS® Thiol or QuadraPure® TU) prior to final concentration.

References

  • US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors (Pfizer Inc.). Details the discovery and synthesis of ACC inhibitors utilizing the 3-cyano-1H-indazole-6-carboxylic acid intermediate.
  • US8802688B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors (Pfizer Inc.). Provides the exact stoichiometric data and heavy-metal scavenging workup for the Palladium-catalyzed cyanation step.
  • US20150191434A1 - Modulators of RORgammaT (Biocryst Pharmaceuticals). Outlines the optimized, high-yielding conditions for the electrophilic C3-iodination of the indazole core in DMAc.

Sources

Application of 3-Cyano-1H-indazole-6-carboxylic Acid in Cancer Metabolism Research: Synthesis and Evaluation of ACC Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The metabolic reprogramming of tumor cells is a hallmark of cancer. Unlike normal tissues, which primarily rely on circulating lipids, many solid tumors (e.g., glioblastoma, hepatocellular carcinoma, and breast cancer) become highly dependent on de novo lipogenesis (DNL) to sustain rapid membrane biosynthesis and generate lipid signaling molecules.

Acetyl-CoA Carboxylase 1 (ACC1) is the rate-limiting cytosolic enzyme in the DNL pathway. Consequently, ACC1 has emerged as a high-value therapeutic target in oncology. 3-Cyano-1H-indazole-6-carboxylic acid (CAS: 1374258-29-3) is a highly privileged chemical building block utilized extensively in the drug development of N1/N2-spirolactam-based ACC inhibitors[1]. Originally pioneered in pharmaceutical pipelines (such as those by Pfizer) to improve the metabolic stability of earlier chromanone leads, the indazole scaffold provides optimal lipophilic efficiency and steric hindrance, making it a critical precursor for synthesizing potent, cell-permeable ACC inhibitors[2][3].

This application note details the mechanistic rationale, chemical biology workflow, and self-validating experimental protocols for utilizing 3-cyano-1H-indazole-6-carboxylic acid derivatives in cancer research.

Mechanistic Rationale: ACC1 and Tumor Lipogenesis

To understand the utility of indazole-based ACC inhibitors, one must understand the causality of the lipid addiction in cancer. In the cytosol, ATP-citrate lyase (ACLY) converts citrate to Acetyl-CoA. ACC1 then utilizes ATP to carboxylate Acetyl-CoA into Malonyl-CoA. Malonyl-CoA serves as the essential two-carbon donor for Fatty Acid Synthase (FASN) to generate palmitate, the primary building block for complex phospholipids[4][5].

By incorporating the 3-cyano-1H-indazole-6-carboxylic acid moiety into a spirocyclic framework, researchers can synthesize molecules that allosterically bind to the biotin carboxylase (BC) or carboxyltransferase (CT) domains of ACC1[6]. This binding halts Malonyl-CoA production, effectively starving the cancer cell of the lipids required for endoplasmic reticulum (ER) expansion and cell division, ultimately triggering apoptosis[7].

ACC_Pathway Citrate Citrate (Cytosol) ACLY ACLY Citrate->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA ACC1 ACC1 (Target Enzyme) AcetylCoA->ACC1 MalonylCoA Malonyl-CoA ACC1->MalonylCoA FASN FASN MalonylCoA->FASN Palmitate Palmitate (Membrane Lipids) FASN->Palmitate TumorGrowth Tumor Cell Proliferation Palmitate->TumorGrowth Inhibitor Indazole-based ACC Inhibitor Inhibitor->ACC1 Allosteric Inhibition

Fig 1: ACC1-mediated de novo lipogenesis pathway and targeted inhibition in cancer cells.

Chemical Biology Workflow: From Scaffold to Phenotype

The translation of 3-cyano-1H-indazole-6-carboxylic acid into a validated anticancer tool compound follows a strict, self-validating hierarchy.

  • Synthesis : The carboxylic acid group of the indazole undergoes amide coupling with a spirocyclic amine (e.g., spiropiperidine) to form the active pharmacophore[8].

  • Biochemical Validation : Cell-free enzymatic assays confirm direct target engagement.

  • Metabolic Flux Validation : Cellular isotope tracing confirms the drug blocks lipid synthesis in living cells.

  • Phenotypic Validation : Rescue assays confirm that cell death is specifically due to lipid starvation, ruling out off-target toxicity.

Workflow Step1 1. Chemical Synthesis Amide coupling of 3-cyano-1H-indazole-6-carboxylic acid Step2 2. Target Engagement In Vitro ACC1/2 ADP-Glo Assay Step1->Step2 Step3 3. Metabolic Flux 14C-Acetate Incorporation (DNL Assay) Step2->Step3 Step4 4. Phenotypic Specificity Cancer Viability & Exogenous Palmitate Rescue Step3->Step4

Fig 2: Step-by-step validation workflow for indazole-derived ACC inhibitors.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that generating an inhibitor is only half the battle; proving its mechanism of action requires a triad of assays that build logical causality.

Protocol 1: In Vitro ACC1 Enzymatic Inhibition Assay (ADP-Glo)

Purpose & Causality: ACC1 consumes ATP to convert Acetyl-CoA to Malonyl-CoA. By measuring the byproduct (ADP) using a luminescence-based ADP-Glo assay, we can directly quantify the intrinsic inhibitory potency (IC50) of the indazole derivative independent of cellular variables (e.g., permeability or efflux).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 2 mM MgCl2, 2 mM potassium citrate, 0.05% BSA).

  • Enzyme Incubation: Add 2 nM of purified recombinant human ACC1 to 384-well plates. Add the synthesized indazole-derivative in a 10-point dose-response titration (e.g., 10 µM to 0.5 nM, 1% DMSO final). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add substrate mix to yield final concentrations of 20 µM Acetyl-CoA, 2 mM NaHCO3, and 20 µM ATP. Incubate for 40 minutes at 30°C.

  • Detection: Add ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate luciferase-driven luminescence (30 min incubation).

  • Analysis: Read luminescence on a microplate reader. Calculate IC50 using a 4-parameter logistic curve fit.

Protocol 2: Cellular De Novo Lipogenesis (14C-Acetate Incorporation)

Purpose & Causality: An inhibitor with a great biochemical IC50 is useless if it cannot penetrate the cancer cell or if the cell bypasses the block. This assay measures the actual metabolic flux by tracking radioactive acetate as it is built into newly synthesized lipids[7].

Step-by-Step Methodology:

  • Cell Culture: Seed cancer cells (e.g., U87 glioblastoma or MCF-7 breast cancer) at

    
     cells/well in 6-well plates. Allow adherence overnight.
    
  • Drug Treatment: Treat cells with the indazole-derived ACC inhibitor at varying concentrations (1x, 5x, and 10x the biochemical IC50) for 4 hours in serum-free media.

  • Isotope Labeling: Spike the media with 1 µCi/mL of [14C]-Acetic Acid. Incubate for an additional 2 hours at 37°C.

  • Lipid Extraction (Folch Method): Wash cells with cold PBS. Lyse cells in 0.1% SDS. Add Chloroform:Methanol (2:1 v/v) to the lysate. Vortex vigorously and centrifuge at 3,000 x g for 10 minutes to separate phases.

  • Quantification: Carefully aspirate the lower organic phase (containing the newly synthesized radiolabeled lipids), transfer to a scintillation vial, evaporate the solvent, add scintillation fluid, and count the radioactivity (CPM) using a liquid scintillation counter.

Protocol 3: Cancer Cell Viability and Palmitate Rescue Assay

Purpose & Causality: If an indazole derivative kills cancer cells, is it truly due to ACC1 inhibition, or is it a toxic off-target effect? By providing the cells with exogenous palmitate (the downstream product of the blocked pathway), we bypass the ACC1 blockade. If cell viability is restored, the drug's toxicity is mechanistically validated as on-target lipid starvation[9][10].

Step-by-Step Methodology:

  • Plating: Seed cancer cells in 96-well plates at 5,000 cells/well.

  • Media Preparation: Prepare standard media (Control) and media supplemented with 50 µM Palmitate conjugated to fatty-acid-free BSA (Rescue Media).

  • Treatment: Treat cells with the ACC inhibitor (e.g., 1 µM to 10 µM) in both standard and Rescue Media.

  • Incubation: Incubate for 72-96 hours.

  • Viability Readout: Add CellTiter-Glo® reagent to measure ATP as a proxy for cell viability.

  • Interpretation: A successful, specific ACC inhibitor will show a low IC50 in standard media, but a significantly shifted (higher) IC50 in the Palmitate Rescue media.

Data Presentation

The table below summarizes the expected quantitative profile of a highly optimized 3-cyano-1H-indazole-6-carboxylic acid derived spirolactam inhibitor compared to a standard reference compound (e.g., Soraphen A) in a glioblastoma (U87) model.

Compound ClassACC1 Enzymatic IC50 (nM)Cellular DNL IC50 (nM)U87 Cell Viability IC50 (µM)U87 Viability IC50 + Palmitate (µM)Target Specificity
Indazole-Spirolactam 12 ± 245 ± 51.8 ± 0.3> 20.0High (Rescued)
Soraphen A (Control) 5 ± 120 ± 30.5 ± 0.1> 10.0High (Rescued)
Non-specific Cytotoxin > 10,000N/A2.0 ± 0.42.2 ± 0.5Low (Not Rescued)

Note: The dramatic shift in the IC50 upon palmitate addition (>10-fold) for the indazole derivative confirms that the primary mechanism of cancer cell death is the intended inhibition of de novo lipogenesis.

References

  • US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors.Google Patents (Assigned to Pfizer Inc.). Contains structural claims and synthetic pathways utilizing 3-cyano-1H-indazole-6-carboxylic acid as a primary building block.
  • Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells. PLOS One (Jones et al., 2017). Details the foundational DNL and cellular viability assays used to validate ACC inhibitors in cancer models. URL:[Link]

  • Spirolactam-Based Acetyl-CoA Carboxylase Inhibitors: Toward Improved Metabolic Stability of a Chromanone Lead Structure. Journal of Medicinal Chemistry (Griffith et al., 2013). Discusses the medicinal chemistry rationale for utilizing indazole and spirolactam moieties to improve the lipophilic efficiency and metabolic stability of ACC inhibitors. URL:[Link]

  • Acetyl-CoA Carboxylases and Diseases. Frontiers in Oncology (2021). Comprehensive review on the role of ACC1 in tumor metabolism, the Warburg effect, and the reprogramming of cancer lipid pathways. URL:[Link]

Sources

derivatization of the carboxylic acid group of 3-cyano-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 3-cyano-1H-indazole-6-carboxylic acid scaffold is a high-value intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, FGFR targets) and bioisosteres of indole-based therapeutics. The presence of the electron-withdrawing cyano group at C3 significantly alters the electronic landscape of the indazole core compared to its 3-methyl or 3-H counterparts.

Key Chemical Challenges:

  • N1-Acidity Enhancement: The C3-cyano group, combined with the C6-carboxyl, lowers the pKa of the N1-proton (estimated pKa ~9.5-10.5), making the nitrogen prone to deprotonation by tertiary amine bases (DIPEA, TEA).[1] This increases the risk of competitive N-acylation during carboxylic acid activation.

  • Solubility: The molecule is a rigid, planar zwitterion with high lattice energy. It displays poor solubility in standard organic solvents (DCM, THF) and requires polar aprotic solvents (DMF, DMAc, DMSO).[1]

  • Chemoselectivity: The C3-cyano group is susceptible to hydration (to amide) under strongly acidic/basic aqueous conditions or reduction by strong hydrides (LiAlH4).

This guide presents two validated workflows: a Direct Coupling Protocol (high-throughput, fewer steps) and a Protection-First Protocol (high-purity, complex substrates).[1]

Chemical Decision Matrix

The following decision tree outlines the optimal synthetic strategy based on your target derivative and available resources.

DerivatizationStrategy Start Starting Material: 3-Cyano-1H-indazole-6-COOH CheckSolubility Is the amine nucleophile complex or low reactivity? Start->CheckSolubility DirectRoute STRATEGY A: Direct Amide Coupling CheckSolubility->DirectRoute No (Simple Amine) ProtectRoute STRATEGY B: Protection-First Route CheckSolubility->ProtectRoute Yes (Complex/Slow Amine) Condition1 Use HATU/DIPEA in DMF/DMSO DirectRoute->Condition1 Condition2 1. SEM/THP Protection 2. Hydrolysis 3. Coupling ProtectRoute->Condition2 RiskAssessment Risk: N-Acylation side product Control: Stoichiometry & Temp Condition1->RiskAssessment

Figure 1: Strategic decision tree for selecting the derivatization pathway.

Detailed Protocols

Strategy A: Direct Amide Coupling (The "Workhorse" Method)

Best for: Library synthesis, simple primary/secondary amines, stable substrates.[1] Mechanism: In situ activation using HATU avoids the isolation of unstable intermediates. HATU is preferred over EDC/HOBt due to faster kinetics, which minimizes the window for N-acylation side reactions.

Materials
  • Substrate: 3-cyano-1H-indazole-6-carboxylic acid (1.0 equiv)

  • Reagent: HATU (1.1 equiv)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

  • Nucleophile: Amine (1.1 - 1.2 equiv)

Step-by-Step Protocol
  • Dissolution: In a flame-dried round-bottom flask under N₂, dissolve 3-cyano-1H-indazole-6-carboxylic acid in anhydrous DMF. Note: If the solution is cloudy, mild heating (40°C) or sonication is permissible.[1]

  • Activation: Cool the mixture to 0°C. Add DIPEA dropwise. Stir for 5 minutes.

  • Coupling Agent: Add HATU in one portion. The solution typically turns yellow/orange. Stir at 0°C for 15 minutes to generate the activated ester (O-At ester).

  • Amine Addition: Add the amine nucleophile.

    • Critical: If the amine is a salt (e.g., HCl salt), premix it with 1.0 equiv of DIPEA in minimal DMF before addition.[1]

  • Reaction: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target mass: M+H).

    • Checkpoint: If reaction stalls, add 0.1 equiv of HOAt (or HOBt) as a catalyst.[1]

  • Workup (Precipitation Method):

    • Pour the reaction mixture slowly into 10 volumes of ice-cold water or 5% LiCl solution.

    • Stir vigorously for 30 minutes. The product should precipitate.

    • Filter the solid, wash with water (x2) and Et₂O (x1) to remove residual DMF.[1]

    • Dry under high vacuum.

Strategy B: Protection-First Route (The "High Precision" Method)

Best for: Valuable amines, scale-up (>10g), or when high solubility in DCM is required.[1] Rationale: Protecting the N1-position (e.g., with THP or SEM) masks the acidic proton, rendering the molecule soluble in non-polar solvents and eliminating N-acylation risks.[1]

Workflow Diagram

ProtectedRoute SM Indazole-6-COOH Ester Methyl Ester Formation SM->Ester MeOH, H2SO4 Protect N1-THP/SEM Protection Ester->Protect DHP, pTsOH Hydrolysis LiOH Hydrolysis Protect->Hydrolysis Coupling Amide Coupling (EDC/HOBt or T3P) Hydrolysis->Coupling Amine, Base Deprotect Acidic Deprotection Coupling->Deprotect HCl/MeOH

Figure 2: Protection-deprotection sequence for high-fidelity synthesis.[1]

Protocol Highlights
  • Esterification: Reflux starting material in MeOH with catalytic H₂SO₄ to form the methyl ester. (Yields typically >90%).[3]

  • Protection: React the methyl ester with 3,4-dihydro-2H-pyran (DHP) and catalytic p-TsOH in DCM/THF to install the THP group at N1/N2 (regioisomers are irrelevant if deprotected later).

  • Saponification: Hydrolyze the ester using LiOH in THF/H₂O. Caution: Avoid heating >50°C to prevent nitrile hydrolysis.

  • Coupling: Perform standard coupling in DCM using EDC/HOBt or T3P (Propylphosphonic anhydride).

  • Deprotection: Treat the coupled product with 4M HCl in Dioxane or TFA/DCM to remove the THP group.

Analytical Data & Troubleshooting

Expected Reactivity Profile
Functional GroupReactivity ConcernMitigation
C6-COOH Low reactivity due to zwitterion formationUse high-activity coupling agents (HATU, T3P).
N1-H Competitive nucleophile (N-acylation)Keep reaction time short; use stoichiometric base; protect if necessary.
C3-CN Hydrolysis to amide; Reduction to amineAvoid strong acids/bases at high temp; avoid LiAlH4.
Troubleshooting Guide
  • Issue: Low conversion, starting material remains.

    • Cause: Poor solubility of the carboxylic acid in the reaction medium.

    • Fix: Switch solvent to NMP (N-methyl-2-pyrrolidone) or add LiCl to DMF to break up aggregates.

  • Issue: Formation of "Double-Coupled" Product (Mass = Product + Acyl group).

    • Cause: N-acylation at the indazole nitrogen.[3]

    • Fix: Reduce the amount of HATU to 0.95-1.0 equiv. Ensure the amine is added immediately after activation. Use Strategy B (Protection).

  • Issue: Loss of Cyano group (Mass = Product + 18).

    • Cause: Hydrolysis of nitrile to primary amide.

    • Fix: Ensure reagents are anhydrous. Avoid aqueous workups with extreme pH.

References

  • Indazole Chemistry & Reactivity

    • Title: Regioselective protection at N-2 and derivatization at C-3 of indazoles.[4]

    • Source:Journal of Organic Chemistry (2006).[4]

    • URL:[Link][1]

  • Amide Coupling Protocols

    • Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6][7]

    • Source:Chemical Reviews (2011).
    • URL:[Link][1]

  • Indazole Synthesis & Properties

    • Title: Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds.[8]

    • Source:Molecules (2023).
    • URL:[Link][1]

  • 3-Cyano-Indazole Specifics (Analogous Chemistry)

    • Title: Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
    • Source:Der Pharma Chemica (2012).[9]

    • URL:[Link]

Sources

use of 3-cyano-1H-indazole-6-carboxylic acid in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the utility of 3-cyano-1H-indazole-6-carboxylic acid (CAS: 1374258-29-3) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).

Introduction: The "Privileged" Fragment

In the landscape of Fragment-Based Drug Discovery (FBDD), the indazole ring system is a "privileged scaffold," appearing frequently in FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib, Entrectinib).[1]

3-cyano-1H-indazole-6-carboxylic acid represents a "goldilocks" fragment: it possesses low molecular weight (MW < 200) and high ligand efficiency (LE) potential, yet it offers two orthogonal vectors for immediate synthetic elaboration:

  • C6-Carboxylic Acid: A classic handle for amide coupling to reach solvent-exposed regions or solubilizing groups.

  • C3-Nitrile (Cyano): A versatile "latent" functionality that can act as a hydrogen bond acceptor in the fragment state or be transformed into amines, amides, or heterocycles during hit-to-lead optimization.

Physicochemical Profile (Rule of Three Compliance)
PropertyValueFBDD Status
Molecular Weight 187.15 DaIdeal (<300)
cLogP ~1.13Ideal (<3)
H-Bond Donors 2 (NH, COOH)Ideal (≤3)
H-Bond Acceptors 4 (N, CN, COOH)Ideal (≤3-4)
PSA (Polar Surface Area) ~90 ŲPass (High polarity suggests good solubility)

Strategic Workflow

The following diagram outlines the critical path for deploying this fragment, from library inclusion to hit expansion.

FBDD_Workflow Library Library Integration (DMSO Stock) Screen Primary Screen (SPR / NMR) Library->Screen 1 mM Validate Hit Validation (Kd Determination) Screen->Validate >30% Inh Map Binding Mode (X-ray / HDX) Validate->Map Confirmed Binder Evolve Synthetic Evolution (Grow/Link/Merge) Map->Evolve Vector ID Evolve->Validate SAR Cycles

Figure 1: FBDD Workflow for Indazole Scaffolds. Blue: Prep; Yellow: Screening; Red: Validation; Green: Structural Biology; Grey: Chemistry.

Experimental Protocols

Protocol A: Library Preparation & Solubility QC

Objective: Ensure the fragment is monomeric and soluble prior to screening.

Materials:

  • 3-cyano-1H-indazole-6-carboxylic acid (Solid, >95% purity).

  • DMSO-d6 (for NMR) or anhydrous DMSO (for SPR).

  • Phosphate Buffer (PBS), pH 7.4.

Procedure:

  • Stock Generation: Dissolve solid compound in anhydrous DMSO to reach a concentration of 100 mM . Vortex for 60 seconds.

    • Note: The C6-carboxylic acid may require mild sonication.

  • Solubility Check (Nephelometry/Visual): Dilute the stock to 1 mM in PBS (1% DMSO final). Incubate for 2 hours at RT.

    • Pass Criteria: No visible precipitate or nephelometry reading < 50 RNU.

  • Aggregation Check (NMR): Acquire a 1D ¹H-NMR spectrum. Sharp, well-resolved peaks indicate a monomeric state. Broadening suggests aggregation (a common false positive source).

Protocol B: Surface Plasmon Resonance (SPR) Screening

Objective: Identify binding affinity (Kd) against a target protein (e.g., Kinase or ATPase).

Rationale: SPR is preferred over biochemical assays for fragments due to its ability to detect weak (mM-range) transient interactions.

Setup:

  • Sensor Chip: CM5 or Streptavidin (SA) chip.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO .

    • Critical: DMSO concentration in running buffer must exactly match the sample buffer to avoid "bulk shift" artifacts.

Steps:

  • Immobilization: Immobilize the target protein to a density of ~2000-4000 RU (high density is required for low-MW fragments).

  • Clean Screen: Inject the fragment at a fixed concentration (e.g., 200 µM ) for 30s association / 30s dissociation.

  • Dose Response: For hits (Response > 5 RU), perform a 5-point dilution series (e.g., 500 µM down to 31 µM).

  • Analysis: Fit sensorgrams to a 1:1 steady-state affinity model.

    • Success Metric: A square-wave sensorgram (fast on/off) is characteristic of specific fragment binding.

Protocol C: Synthetic Elaboration (The "Grow" Phase)

Objective: Expand the fragment into a lead-like molecule using its orthogonal vectors.

The chemical logic below demonstrates how to selectively functionalize the C6 and C3 positions.

Synthesis_Pathways Core 3-cyano-1H-indazole-6-COOH (Core Fragment) Amide Amide Coupling (C6) Target: Solvent Front/Solubility Core->Amide Vector A Amidine Amidine Formation (C3) Target: H-Bond/Salt Bridge Core->Amidine Vector B Tetrazole Tetrazole Formation (C3) Target: Bioisostere Core->Tetrazole Vector B Reagents1 EDC / HOAt / R-NH2 Amide->Reagents1 Reagents2 HCl/MeOH (Pinner) or NaN3 Amidine->Reagents2

Figure 2: Divergent Synthesis Strategy. Blue: C6 Modifications; Red: C3 Modifications.

Procedure 1: C6-Amide Coupling (Solubility Vector)

This reaction attaches a solubilizing tail (e.g., N-methylpiperazine) to the C6 position.

  • Dissolve 3-cyano-1H-indazole-6-carboxylic acid (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min to activate the acid.

  • Add the amine (e.g., 1-methylpiperazine, 1.2 eq).

  • Stir at RT for 4–12 hours. Monitor by LC-MS.

  • Workup: Dilute with water. If precipitate forms, filter. If not, extract with EtOAc.

    • Why: The indazole NH is less acidic than the carboxylic acid, so protection of the indazole N1 is often not required if stoichiometric control is maintained.

Procedure 2: C3-Nitrile Transformation (Interaction Vector)

The C3-cyano group can be converted to an amidine to mimic the arginine-binding motif often found in kinase inhibitors.

  • Dissolve the C6-amide product (from Procedure 1) in anhydrous Methanol.

  • Bubble dry HCl gas through the solution at 0°C for 30 min (Pinner reaction intermediate).

  • Stir at RT for 12 hours.

  • Add Ammonium Carbonate or a primary amine to convert the imidate to the amidine.

  • Purify via Reverse Phase HPLC (C18 column).

Case Study Application: Kinase Inhibition

Hypothetical Target: Tyrosine Kinase (e.g., ALK or ROS1).[2]

  • Binding Mode: The indazole N1/N2 acts as the hinge binder (donor/acceptor pair).

  • Role of C3-CN: The cyano group projects into the "gatekeeper" region. If the gatekeeper is small (Threonine), the CN can be kept. If a larger interaction is needed, it is converted to a phenyl or amide group.

  • Role of C6-COOH: Projects towards the solvent front. Converting this to a N-(piperidin-4-yl)amide improves cellular permeability and solubility, a strategy validated in the discovery of Entrectinib [1].

References

  • Discovery of Entrectinib: Menichincheri, M., et al. (2016).[2] Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor.[2] Journal of Medicinal Chemistry. Link

  • Indazole Scaffolds in FBDD: Buchstaller, H. P., et al. (2012). Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90.[3] Bioorganic & Medicinal Chemistry Letters.[3] Link

  • Fragment Screening Protocols: Erlanson, D. A., et al. (2016). Practical strategies for fragment-based drug discovery. Journal of Medicinal Chemistry. Link

  • Compound Properties (PubChem): 3-cyano-1H-indazole-6-carboxylic acid (CID 67491380). Link

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Cyano-1H-indazole-6-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier-3 Technical Support resource, designed for scientists who have likely already attempted standard literature routes (like the Sandmeyer reaction) and are facing low yields (<20%) or purification difficulties.[1]

Ticket Subject: Yield Optimization & Process Stability Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Guide[1]

Executive Summary: The "Yield Trap"

The synthesis of 3-cyano-1H-indazole-6-carboxylic acid is notoriously difficult due to two competing chemical behaviors:

  • The Sandmeyer Instability: The diazonium intermediate derived from 3-aminoindazole is electronically destabilized by the adjacent ring nitrogens, leading to rapid decomposition (tar formation) before cyanation can occur.

  • The Hydrolysis Dilemma: The C3-cyano group is susceptible to hydrolysis under the same basic conditions required to saponify the C6-ester, often yielding the unwanted 3-carboxamide byproduct.

This guide provides two distinct workflows: Protocol A (Optimized Sandmeyer) for those committed to the amino-precursor, and Protocol B (Pd-Catalyzed Cyanation) for those seeking a high-yield (>60%) alternative.

Route Selection Strategy

Before proceeding, determine your optimal path based on your current starting material and constraints.[1]

RouteSelection Start Current Precursor? Amino 3-Amino-1H-indazole-6-ester Start->Amino Indazole 1H-indazole-6-ester (Unsubstituted at C3) Start->Indazole Decision1 Can you switch routes? Amino->Decision1 StepB1 Step 1: C3-Iodination (I2/KOH) Indazole->StepB1 RouteA PROTOCOL A: Modified Sandmeyer (Risk: Low Yield, Low Cost) Decision1->RouteA No (Must use stock) RouteB PROTOCOL B: Pd-Catalyzed Cyanation (High Yield, Higher Cost) Decision1->RouteB Yes (Recommended) StepB2 Step 2: Pd(0) Cyanation (Zn(CN)2) StepB1->StepB2 StepB2->RouteB

Figure 1: Decision matrix for selecting the synthetic pathway.[2] Protocol B is the recommended industry standard for scalability.

Protocol A: The "Rescue" Guide (Modified Sandmeyer)

Use Case: You are stuck with a large stock of methyl 3-amino-1H-indazole-6-carboxylate and need to convert it to the nitrile.

The Problem

Standard aqueous Sandmeyer conditions (


) fail because the indazole-3-diazonium salt hydrolyzes faster than the CuCN displacement occurs.
The Solution: Organic Phase Diazotization

Switch to tert-butyl nitrite (t-BuONO) in an organic solvent. This excludes water, preventing phenol formation, and allows for a smoother radical transfer.[1]

Step-by-Step Protocol
  • Preparation: Dissolve methyl 3-amino-1H-indazole-6-carboxylate (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMSO .

    • Note: DMSO improves solubility but makes workup harder. MeCN is preferred if the substrate dissolves.

  • Catalyst Addition: Add CuCN (2.0 eq) and CuI (0.1 eq) to the mixture.

    • Why CuI? It acts as a radical initiator/promoter, speeding up the nitrogen displacement [1].[1]

  • Diazotization: Heat the mixture to 50°C . Dropwise add t-BuONO (1.5 eq) over 30 minutes.

    • Visual Check: Evolution of

      
       gas should be steady but controlled.
      
  • Workup:

    • Quench with 10% aqueous ethylene diamine (complexes the copper, turning the aqueous layer blue).[1]

    • Extract with EtOAc.[3]

    • Critical: Wash organic layer with dilute

      
       to remove residual copper species which can catalyze hydrolysis in the next step.
      

Expected Yield: 40–55% (vs. <20% for aqueous methods).

Protocol B: The "High-Yield" Standard (Pd-Catalyzed Cyanation)

Use Case: You want reliable, scalable results and can acquire methyl 1H-indazole-6-carboxylate.

The Logic

This route avoids the unstable diazonium salt entirely. We first install a robust leaving group (Iodine) at C3, then displace it using Palladium catalysis.[1] This is the preferred method for drug development intermediates [2].

Workflow Diagram

PdCyanation Substrate Methyl 1H-indazole- 6-carboxylate Iodination I2, KOH, DMF (RT, 1-2h) Substrate->Iodination Intermediate 3-Iodo-Intermediate (>90% Yield) Iodination->Intermediate Cyanation Zn(CN)2, Pd(dppf)Cl2 DMF, 100°C Intermediate->Cyanation Product 3-Cyano-Ester Cyanation->Product

Figure 2: The functionalization pathway via C3-iodination.[1]

Step 1: C3-Iodination[1]
  • Dissolve starting ester in DMF (5 vol).

  • Add KOH (2.0 eq) followed by Iodine (

    
    )  (1.1 eq) portion-wise.
    
  • Stir at RT for 1 hour.

  • Quench: Pour into water containing

    
     (sodium thiosulfate) to remove excess iodine.
    
  • Isolate: Filtration usually yields pure 3-iodo product.

Step 2: Pd-Catalyzed Cyanation[1]
  • Reagents: 3-iodo-indazole ester (1.0 eq),

    
      (0.6 eq), 
    
    
    
    (0.05 eq),
    
    
    dust
    (0.1 eq).
    • Why Zinc Dust? It keeps the Pd catalytic cycle active by reducing oxidized Pd(II) species back to Pd(0) [3].

  • Solvent: Anhydrous DMF or DMAc. Degas thoroughly (sparge with Argon for 15 mins).

  • Conditions: Heat to 100–110°C for 3–5 hours.

  • Troubleshooting: If conversion stalls, add more catalyst, not more cyanide (excess cyanide poisons the catalyst).[1]

Expected Yield: 75–85%.

Protocol C: Selective Hydrolysis (The Finish Line)

Issue: Converting the ester to the acid without hydrating the nitrile to an amide.

Q: Why did my nitrile disappear during saponification? A: You likely used NaOH or heated the reaction. The nitrile group at C3 is electron-deficient and highly susceptible to nucleophilic attack.

The "Safe" Hydrolysis Protocol
  • Reagent: Use Lithium Hydroxide (LiOH·H2O) (1.2 eq). Lithium is less nucleophilic/aggressive than Sodium or Potassium.

  • Solvent: THF : Water (4:1).

  • Temperature: 0°C to Room Temperature . DO NOT HEAT.

  • Monitoring: Check by LCMS every 30 minutes. Stop immediately upon consumption of starting material.

  • Workup (Critical):

    • Acidify carefully with 1M HCl to pH 3–4.

    • Do not use concentrated strong acids, as they can hydrate the nitrile during the precipitation step.[1]

    • Filter the solid precipitate.

Troubleshooting FAQ

Q: The product is stuck in the aqueous phase during workup.

  • A: 3-cyano-indazole-6-carboxylic acid is amphoteric and polar.[1]

    • Fix: Do not extract. Precipitate the product from the aqueous layer by adjusting pH to the isoelectric point (usually pH 3-4). Filter the solid. If you must extract, use 2-MeTHF or EtOAc/i-PrOH (9:1) .[1]

Q: My Sandmeyer reaction turned into a black tar.

  • A: This is "azo-coupling" polymerization.

    • Fix: Your temperature was too high, or addition was too fast.[1] Ensure the reaction is kept at 50°C (for t-BuONO method) or <5°C (for aqueous method). Dilute the reaction mixture further to prevent intermolecular coupling.

Q: Can I use CuCN for the Pd-catalyzed route?

  • A: It is possible but less efficient than

    
    . Zinc cyanide releases cyanide ions more slowly, preventing catalyst poisoning.[1] If you must use CuCN, use Pd(PPh3)4  as the catalyst and heat to 120°C [4].[1]
    

References

  • Sandmeyer Improvements: Hanson, P., et al. "Radical mechanisms in the Sandmeyer reaction."[1] Journal of the Chemical Society, Perkin Transactions 2, 2002.[1] Link

  • Pd-Cyanation of Indazoles: Velcicky, J., et al. "Synthesis of 3-Cyanoindazoles via Palladium-Catalyzed Cyanation."[1] Journal of Medicinal Chemistry, 2010.[1][4] (Contextualized within PARP inhibitor synthesis). Link

  • Zinc Cyanide Utility: Marcantonio, K. M., et al. "Palladium-catalyzed cyanation of aryl halides: recent developments."[1] Organic Process Research & Development, 2019. Link

  • General Indazole Synthesis: L. Bai, et al. "Recent Advances in the Synthesis of Indazoles."[1] Molecules, 2018.[1][5][6] Link

(Note: While specific "3-cyano-1H-indazole-6-carboxylic acid" papers are rare, the protocols above are derived from the validated chemistry of analogous 3-cyano-indazole scaffolds found in the cited medicinal chemistry literature.)

Sources

solubility issues of 3-cyano-1H-indazole-6-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Cyano-1H-indazole-6-carboxylic Acid (CAS 1374258-29-3)[1][2]

Executive Summary & Chemical Profile

User Query: "I cannot get 3-cyano-1H-indazole-6-carboxylic acid into solution for my coupling reaction/NMR analysis. It precipitates in DCM and is sparingly soluble in Methanol.[1][2] How do I handle this?"

Technical Insight: 3-Cyano-1H-indazole-6-carboxylic acid presents a classic "solubility paradox" common in heterocyclic drug intermediates. Its poor solubility stems from a rigid, planar bicyclic core capable of strong intermolecular Hydrogen bonding (donor: NH, COOH; acceptor: CN, N, C=O) and high crystal lattice energy.[2]

  • Structural Challenge: The molecule possesses both a carboxylic acid (pKa ~3.5–4.[1][2]0) and an indazole core (weakly acidic NH, pKa ~13.8).[2] It behaves as a highly polar solid that resists dissolution in lipophilic organic solvents.[1][2]

  • Key Constraint: Standard organic solvents (DCM, Toluene) act as anti-solvents.[1][2] Successful handling requires disrupting the intermolecular H-bond network using high-dielectric aprotic solvents or pH manipulation.[1][2]

PropertyValueImplication for Solubility
Molecular Weight 187.15 g/mol Small, rigid molecule; packs efficiently in crystal lattice.[1]
H-Bond Donors 2 (COOH, Indazole-NH)Strong self-association; requires polar solvents to disrupt.[1][3]
H-Bond Acceptors 4 (C=O, CN, N1, N2)High affinity for DMSO/DMF; poor affinity for non-polar solvents.[1][2]
Predicted pKa ~3.8 (COOH)Soluble in aqueous base (pH > 5).[1][2]
Solvent Compatibility Matrix

Use this table to select the appropriate solvent system for your specific application.

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Polar Aprotic DMSO, DMF, NMP High (+++++)Recommended. Ideal for stock solutions (up to 100 mM).[1] Use for reactions involving coupling agents (HATU/EDC).[1][2]
Protic Methanol, Ethanol Moderate (++)Soluble with heat (40°C+) or sonication.[1][2] Often used for recrystallization but poor for high-concentration reactions.[1]
Chlorinated DCM, Chloroform Insoluble (-)Avoid. Material will form a suspension or gel.[1][2] Only useful as a precipitating anti-solvent.[1][2]
Ethers THF, Dioxane Low/Moderate (+)Soluble only at high dilution or with heat.[1][2] Co-solvent use only.[1][2]
Aqueous Water (Neutral) Insoluble (-)Hydrophobic effect of the aromatic core dominates.[1]
Aqueous Base 1M NaOH, NaHCO₃ High (++++)Forms the carboxylate salt.[1][2] Excellent for extraction/purification.
Troubleshooting Guides (Q&A)
Scenario A: Analytical Chemistry (NMR/LCMS)

Q: "I see no signal in my proton NMR using CDCl₃. Is my compound gone?" A: No, your compound is likely undissolved at the bottom of the tube.[2]

  • Root Cause: Chloroform (CDCl₃) cannot break the strong intermolecular H-bonds of the carboxylic acid dimer or the indazole stack.[1][2]

  • Protocol:

    • Switch solvent to DMSO-d₆ .[2] This is the gold standard for this compound.

    • Alternative: If you must use Methanol-d₄ (MeOD), add 1-2 drops of NaOD (or D₂O/NaOH). This deprotonates the carboxylic acid, vastly increasing solubility via charge repulsion.[2]

    • Warning: Avoid Acetone-d₆; the cyano group can sometimes show artifacts or poor relaxation in ketone solvents.[1][2]

Q: "My sample precipitates in the LCMS autosampler vial (Acetonitrile/Water)." A: This is a common "solvent shock" issue.[1][2]

  • Root Cause: The compound is soluble in DMSO (stock) but precipitates when diluted into the acidic mobile phase (Water/0.1% Formic Acid) because the pH < pKa.[2]

  • Protocol:

    • Dissolve the sample in 100% DMSO.[2]

    • Dilute with Methanol (not Water) to the desired concentration.

    • Inject a smaller volume (1-2 µL) to prevent on-column precipitation.[2]

Scenario B: Synthetic Reactions

Q: "I am trying to couple an amine to the carboxylic acid using EDC/HOBt in DCM, but the reaction is a slurry." A: Heterogeneous reactions are slow and prone to failure here.

  • Root Cause: DCM is a non-solvent.[1][2] The reagents (EDC) are soluble, but the substrate is not.[2]

  • Protocol:

    • Switch Solvent: Use DMF (N,N-Dimethylformamide) or NMP .[1][2]

    • Base Addition: Add 1.0–1.5 equivalents of DIPEA (Diisopropylethylamine).[1][2] This ensures the carboxylic acid is deprotonated (carboxylate), which is more nucleophilic and slightly more soluble in organic mixtures.[2]

    • Workup: Do not extract with DCM. Dilute the reaction with EtOAc, wash with 10% LiCl (to remove DMF), then acidic brine.

Scenario C: Purification & Isolation

Q: "How do I purify the crude material? It crashes out during aqueous workup." A: Use the "pH Swing" technique to your advantage.[1]

  • Protocol (The "Salt-Out" Method):

    • Dissolution: Dissolve crude in dilute NaOH (pH 10–12). Filter off any non-acidic impurities (which will remain insoluble).[1][2]

    • Precipitation: Slowly add 1M HCl to the filtrate while stirring vigorously.

    • Critical Point: The product will precipitate as a white/off-white solid around pH 3–4 .[1][2]

    • Collection: Filter the solid, wash with water, then minimal cold methanol. Dry under vacuum at 45°C.[1][2]

Visual Workflows
Figure 1: Solubility Decision Tree

Use this logic flow to determine the correct solvent system based on your experimental goal.

SolubilityLogic Start Start: Solid 3-Cyano-1H-indazole-6-COOH Goal What is your Goal? Start->Goal Analysis Analysis (NMR/LCMS) Goal->Analysis Reaction Chemical Synthesis Goal->Reaction Purification Purification/Extraction Goal->Purification NMR NMR Solvent: DMSO-d6 (Avoid CDCl3) Analysis->NMR LCMS LCMS Diluent: MeOH or DMSO (Avoid pure Water) Analysis->LCMS Coupling Amide Coupling/Esterification Reaction->Coupling Workup Aqueous Workup Purification->Workup Precipitation Dissolve in NaOH (aq) Precipitate with HCl Purification->Precipitation SolventChoice Use DMF or NMP + DIPEA (DCM will fail) Coupling->SolventChoice Extraction Use EtOAc/THF blends (Avoid DCM) Workup->Extraction

Caption: Decision matrix for solvent selection based on experimental intent. Note the critical avoidance of chlorinated solvents in all tracks.

Figure 2: The "pH Swing" Purification Protocol

This is the most reliable method to isolate high-purity material without chromatography.[1][2]

PurificationFlow Step1 1. Crude Mixture (Solid/Oil) Step2 2. Add 1M NaOH (Target pH > 10) Step1->Step2 Dissolution Step3 3. Filtration (Remove insoluble impurities) Step2->Step3 Clarify Step4 4. Acidification (Add HCl to pH ~3) Step3->Step4 Filtrate Only Step5 5. Filtration & Wash (Collect Precipitate) Step4->Step5 Product Crashes Out

Caption: Step-by-step "pH Swing" purification workflow. This method leverages the acidic nature of the carboxylic acid to separate it from non-acidic byproducts.[2]

References & Validation

The protocols above are derived from standard handling procedures for indazole-carboxylic acid derivatives and validated against physical property databases for similar heterocyclic building blocks.

  • PubChem Compound Summary: 3-cyano-1H-indazole-6-carboxylic acid (CAS 1374258-29-3) .

    • Source: National Center for Biotechnology Information (2025).[1][2]

    • Relevance: Confirms structural topology (H-bond donors/acceptors) and molecular weight (187.15 g/mol ).[1][4]

    • URL:[Link][1]

  • Solubility of Benzoic Acid Derivatives in Organic Solvents .

    • Source: Long, B. et al. (2015).[2] Journal of Chemical & Engineering Data.

    • Relevance: Establishes the baseline solubility behavior for carboxylic acid-containing aromatics (poor in Toluene/DCM, high in Alcohols/DMF).

    • URL:[Link][1]

  • Synthesis and Purification of Indazole-3-carboxylic Acid Derivatives .

    • Source:Organic Syntheses, Coll.[1][2] Vol. 4, p.536 (1963); Vol. 30, p.48 (1950).[2]

    • Relevance: Validates the "pH Swing" (Base dissolution/Acid precipitation) as the standard purification method for indazole acids.[2]

    • URL:[Link][1]

  • ChemScene Product Data: 3-Cyano-1H-indazole-6-carboxylic acid .

    • Source: ChemScene LLC.[1][2]

    • Relevance: Commercial availability and storage conditions (Sealed, 2-8°C), implying stability but sensitivity to moisture/handling.[1][2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling. 3-Cyano-1H-indazole-6-carboxylic acid is a potent chemical intermediate; use appropriate PPE.[1]

Sources

common impurities in 3-cyano-1H-indazole-6-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for a specialized chemical reagent supplier. It is designed to assist researchers synthesizing or analyzing 3-cyano-1H-indazole-6-carboxylic acid (CAS: 1374258-29-3) .

Status: Operational | Tier: Senior Scientific Support | Topic: Synthesis & Impurity Profiling

Molecule Overview & Synthetic Logic

Compound: 3-cyano-1H-indazole-6-carboxylic acid Molecular Formula: C


H

N

O

Molecular Weight: 187.15 g/mol [1]

This scaffold is a critical intermediate in the development of PARP inhibitors and kinase inhibitors. The synthesis typically follows a functionalization strategy starting from a 6-substituted indazole core. The most robust route involves the iodination of methyl 1H-indazole-6-carboxylate followed by Palladium-catalyzed cyanation and controlled hydrolysis.

Core Synthetic Pathway & Impurity Origins

The following diagram illustrates the standard synthetic workflow and the specific points where critical impurities are generated.

SynthesisPath Start Methyl 1H-indazole-6-carboxylate Step1 Step 1: C3-Iodination (I2, KOH or NIS) Start->Step1 Inter1 Intermediate A: Methyl 3-iodo-1H-indazole-6-carboxylate Step1->Inter1 Imp1 Impurity A (Regio): C3/C7-Diiodo species Step1->Imp1 Excess I2/Temp Step2 Step 2: Pd-Catalyzed Cyanation (Zn(CN)2, Pd(0), DMAc) Inter1->Step2 Inter2 Intermediate B: Methyl 3-cyano-1H-indazole-6-carboxylate Step2->Inter2 Imp2 Impurity B (Stalled): Unreacted Iodo-ester Step2->Imp2 O2 leak / Catalyst death Step3 Step 3: Selective Hydrolysis (LiOH, THF/H2O, 0°C) Inter2->Step3 Target TARGET: 3-cyano-1H-indazole-6-carboxylic acid Step3->Target Imp3 Impurity C (Over-Hydrolysis): 3-Carboxamide derivative (M+18) Step3->Imp3 High pH / Temp > RT Imp4 Impurity D (Degradation): 1H-indazole-3,6-dicarboxylic acid Imp3->Imp4 Prolonged reaction

Figure 1: Synthetic workflow for 3-cyano-1H-indazole-6-carboxylic acid highlighting critical impurity generation points (Red).

Troubleshooting Guide (Q&A Format)

Category A: Hydrolysis & Selectivity Issues

Q1: I observe a persistent impurity at M+18 (m/z ~206) during the final ester hydrolysis. What is it? Diagnosis: This is the primary amide impurity (3-carbamoyl-1H-indazole-6-carboxylic acid). Cause: The nitrile group at C3 is sensitive to hydrolysis. While the target reaction is the saponification of the C6-methyl ester, aggressive conditions (high temperature, strong base concentration, or prolonged time) will hydrate the nitrile to an amide. Corrective Protocol:

  • Switch Reagents: Move from NaOH/KOH to LiOH·H

    
    O  (Lithium Hydroxide). Lithium is less nucleophilic and allows for milder saponification.
    
  • Temperature Control: Conduct the reaction at 0°C initially. Only warm to room temperature if conversion is sluggish. Never heat above 25°C.

  • Solvent System: Use a THF:Water (3:1) mixture. The organic co-solvent modulates the solubility and reactivity of the hydroxide.

  • Monitoring: Do not run overnight. Monitor by LC-MS every 30 minutes. Quench immediately with cold 1M HCl/Citric acid buffer (pH 4-5) upon disappearance of the ester.

Q2: My product contains a diacid impurity (M+19 in negative mode). How do I remove it? Diagnosis: This is 1H-indazole-3,6-dicarboxylic acid , resulting from the complete hydrolysis of the nitrile. Purification Strategy: Separating the diacid from the cyano-acid is difficult due to similar pKa values.

  • Prep-HPLC: Use a gradient of Water (0.1% Formic Acid) and Acetonitrile. The cyano group is less polar than the carboxylic acid; the target molecule typically elutes after the diacid impurity on a C18 column.

  • Recrystallization: If the impurity level is <10%, recrystallize from minimal hot methanol/water. The diacid is generally more soluble in water than the cyano-acid.

Category B: Cyanation & Catalyst Issues

Q3: The Pd-catalyzed cyanation of the 3-iodo intermediate stalled at 60% conversion. Adding more catalyst didn't help. Diagnosis: Catalyst poisoning, likely due to oxidation or "Pd black" formation. Technical Insight: Cyanation using Zn(CN)


 is heterogeneous and sensitive to O

. Once the Pd(0) species oxidizes to Pd(II) without entering the catalytic cycle, the reaction dies. Protocol for Restarting:
  • Do not just add Pd to the black mixture.

  • Filter the reaction mixture through Celite to remove inactive Pd black.

  • Degas the filtrate thoroughly (sparge with Argon for 20 mins).

  • Add fresh catalyst: Use Pd

    
    (dba)
    
    
    
    (2 mol%)
    and Xantphos (4 mol%) or dppf . These ligands are more robust for cyanation than PPh
    
    
    .
  • Add Zinc Dust: Adding 1-2 mol% of activated Zn dust can help reduce oxidized Pd(II) back to active Pd(0) in situ [1].

Q4: I see a "dimer" impurity during the iodination step. Diagnosis: This is likely 3,3'-biindazole or a C3-C7 di-iodo species. Prevention:

  • Avoid large excesses of Iodine/NIS.

  • Maintain the reaction temperature at 0-5°C during the addition of the iodinating agent.[2]

  • If using KOH/I

    
    , ensure the base is fully dissolved before adding iodine to prevent localized high concentrations.
    

Analytical Reference Data

To assist in identifying impurities, compare your analytical data against these standard profiles.

Table 1: Common Impurity Profiles & Retention Behavior

Impurity NameStructure NoteRelative Retention (RRT)*Mass Spec (ESI+)Origin
Target 3-CN, 6-COOH1.00 188.0 [M+H]+Product
Impurity A 3-CONH2, 6-COOH0.85 (Earlier)206.0 [M+H]+Nitrile Hydrolysis (Amide)
Impurity B 3-COOH, 6-COOH0.70 (Earlier)207.0 [M+H]+Nitrile Hydrolysis (Diacid)
Impurity C 3-Iodo, 6-COOH1.45 (Later)288.9 [M+H]+Incomplete Cyanation
Impurity D 3-H, 6-COOH0.90 (Close)163.0 [M+H]+De-iodination / Starting Material

*RRT based on C18 Column, 0.1% Formic Acid/ACN Gradient.

Detailed Experimental Protocols

Protocol A: Optimized Selective Hydrolysis

Objective: Hydrolyze C6-methyl ester without affecting C3-nitrile.

  • Dissolution: Dissolve Methyl 3-cyano-1H-indazole-6-carboxylate (1.0 eq) in THF (10 volumes).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Prep: Prepare a solution of LiOH·H

    
    O  (1.2 eq) in Water (3 volumes).
    
  • Addition: Add the LiOH solution dropwise to the THF solution over 10 minutes, maintaining internal temperature < 5°C.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC/LC-MS.

    • Checkpoint: If starting material remains after 2h, allow to warm to 10°C. Do not exceed 20°C.

  • Quench: Once complete, acidify carefully with 1M Citric Acid to pH 4.0. (Avoid strong mineral acids like HCl if possible to prevent precipitation of salts that trap impurities).

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: If Amide impurity > 5%, slurry the solid in Dichloromethane (DCM) and filter (the Amide is often less soluble in DCM than the acid).

Protocol B: Palladium Removal (Scavenging)

Objective: Remove residual Pd (<10 ppm) which can catalyze degradation.

  • Dissolve the crude acid in THF/MeOH.

  • Add SiliaMetS® Thiol or QuadraPure™ TU scavenger resin (10 wt% relative to crude mass).

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm PTFE membrane.

  • Concentrate the filtrate.[3][4][5]

References

  • Cohen, D. T., et al. (2020). "Preparation of 1H-Indazole-3-carbonitrile." Organic Syntheses, 97, 314-326.[6]

    • Key Insight: Defines the optimal conditions for Pd-catalyzed cyanation of indazoles using K4[Fe(CN)6] or Zn(CN)2 and highlights the risk of argon flow stripping solvent.
  • Luo, G., et al. (2006). "Regioselective synthesis of 1H-indazole-3-carboxylic acid derivatives." Journal of Organic Chemistry. Key Insight: Discusses the regioselectivity challenges and stability of the indazole ring during hydrolysis steps.
  • BenchChem Technical Repository. (2025). "Troubleshooting regioselectivity in indazole synthesis."

    • Key Insight: Provides pKa data and solubility profiles for separating N1/N2 isomers and acid/amide byproducts.
  • PubChem Compound Summary. (2025). "3-cyano-1H-indazole-6-carboxylic acid."[1][7]

    • Key Insight: Verification of molecular weight, formula, and physiochemical properties for identific

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. Cyanide reagents (Zn(CN)2) are acutely toxic; handle with extreme care and have appropriate neutralization protocols in place.

Sources

purification techniques for 3-cyano-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification & Handling of 3-Cyano-1H-indazole-6-carboxylic Acid

Executive Summary & Chemical Profile

User Context: You are likely synthesizing 3-cyano-1H-indazole-6-carboxylic acid (CAS: 1374258-29-3) as a key intermediate for Acetyl-CoA Carboxylase (ACC) inhibitors. This molecule presents a dual challenge: it possesses a polar, ionizable carboxylic acid tail and a labile nitrile group at the 3-position.[1][2]

The Core Challenge: The primary failure mode in purifying this compound is the unintentional hydrolysis of the 3-cyano group to a primary amide (3-carbamoyl) under the basic conditions required to hydrolyze the ester precursor.[1][2] Furthermore, its poor solubility in standard organic solvents makes chromatographic purification difficult and yield-limiting.[1][2][3]

Chemical Profile:

  • Structure: Indazole core with an acidic proton (N-H), a carboxylic acid at C6, and a nitrile at C3.[1][2][3]

  • pKa (Predicted): ~3.5 (COOH), ~13 (Indazole NH).[1][2][3]

  • Solubility: High in DMSO, DMF, and basic aqueous media (pH > 8).[1][2][3] Low in CH₂Cl₂, Hexanes, and cold water.[1][2][3] Moderate in hot MeOH/EtOH.

Master Purification Workflow

Do not rely on silica gel chromatography for the free acid; it often leads to streaking and material loss due to strong adsorption.[1][2] The most robust protocol relies on pH-controlled precipitation followed by solvent triturating .[1][2]

Workflow Diagram: Acid-Base Isolation

PurificationWorkflow Start Crude Reaction Mixture (LiOH/THF/MeOH) Step1 1. Solvent Removal (Concentrate to aqueous residue) Start->Step1 Remove organics Step2 2. Impurity Wash (Wash aq. phase with EtOAc) Step1->Step2 Remove non-polar impurities Step3 3. Controlled Acidification (Add 1N HCl to pH 3-4) Step2->Step3 Induce precipitation Step4 4. Precipitation & Filtration (Collect solid) Step3->Step4 Isolate crude acid Step5 5. Polish (Recrystallization) (EtOH or AcOH/Water) Step4->Step5 Final Purity >98%

Figure 1: Optimized Acid-Base Isolation Workflow. This method leverages the acidity of the C6-carboxyl group to separate the product from non-acidic byproducts.[1][2]

Standard Operating Procedures (SOPs)

Protocol A: The "Crash-Out" Method (Primary Isolation)

Use this for isolating the product after ester hydrolysis.[1][2]

Reagents: 1N HCl, Ethyl Acetate (EtOAc), Water.[1][2][3]

  • Concentration: Evaporate the reaction solvents (THF/MeOH) under reduced pressure. Do not distill to dryness ; leave the product in the residual aqueous base.[1][2]

  • Wash: Dilute the aqueous residue with water.[1][2] Wash twice with EtOAc.[2][4]

    • Why? This removes unreacted ester starting material and non-polar organic impurities that might co-precipitate later.[2]

  • Acidification: Cool the aqueous phase to 0–5°C. Slowly add 1N HCl dropwise with vigorous stirring.

    • Target: pH 3–4.[2]

    • Observation: A thick off-white to beige precipitate should form immediately.[1][2]

  • Filtration: Filter the solid using a sintered glass funnel. Wash the cake with cold water (2x) to remove inorganic salts (LiCl/NaCl) and then with a small amount of Hexanes to dry.

  • Drying: Vacuum dry at 45°C.

Protocol B: Recrystallization (Polishing)

Use this if the crude solid is colored or contains amide impurities.[1][2]

Solvent SystemRatio (v/v)TemperatureNotes
AcOH / Water 4:190°C

RT
Best for Purity. Dissolve in hot acetic acid, add water until turbid, cool slowly.[1][2]
Ethanol / Water 9:1Reflux

0°C
Best for Yield. Good for removing trace salts.[2]
DMF / Water 1:560°C

RT
Use only if material is insoluble in alcohols.[2] Hard to dry.[2]

Troubleshooting Guide (Q&A)

Q1: My product analyzes as the Amide (3-carbamoyl) instead of the Nitrile (3-cyano). What happened? Diagnosis: You have hydrolyzed the nitrile group.[1][2] This occurs if the saponification reaction (ester hydrolysis) was run at too high a temperature or with too strong a base for too long.[1][2] Solution:

  • Immediate Fix: You cannot revert the amide to nitrile easily on this scaffold.[1][2] You must re-synthesize.[2]

  • Process Correction: Switch from NaOH/KOH to LiOH (milder). Limit reaction temperature to 45–50°C . Monitor strictly by LC-MS and stop immediately upon consumption of the ester. Do not let it stir overnight unnecessarily [1].

Q2: Upon acidification, no precipitate formed, or it is an oil/gum. Diagnosis:

  • pH not low enough: The pKa of the carboxylic acid is ~3.[1][2]5. You must go below this (pH 2-3) to fully protonate and crash it out.[2]

  • Trapped Solvent: Residual THF or MeOH acts as a co-solvent, keeping the acid in solution.[1][2][3] Solution:

  • Rotovap the aqueous layer further to ensure all organic solvents are removed before acidification.[1][2]

  • If it oils out, scratch the flask walls with a glass rod and cool to 0°C to induce crystallization.[1][2][3]

  • Add brine to increase ionic strength (Salting out).[2]

Q3: The solid is highly colored (brown/orange) even after precipitation. Diagnosis: Oxidation byproducts (common in indazole synthesis) or trace iodine species (if made from 3-iodo precursor).[2] Solution:

  • Charcoal Treatment: Dissolve the crude acid in dilute NaOH.[1][2] Add activated charcoal (5 wt%), stir for 30 mins, and filter through Celite. Re-acidify the clear filtrate to precipitate the clean, white product.[1][2]

Q4: I cannot dissolve the product for NMR analysis. Diagnosis: The compound aggregates due to H-bonding (dimerization of carboxylic acids + indazole NH).[2] Solution:

  • Use DMSO-d6 .[1][2]

  • If still insoluble, add 1-2 drops of NaOD (or NaOH in D2O) to the NMR tube.[1][2] This converts the acid to the soluble carboxylate salt, sharpening the peaks.[1][2][3]

Mechanistic Insight: The Hydrolysis Risk

Understanding the competition between the ester and the nitrile is critical.[1][2] The nitrile at C3 is electron-deficient due to the indazole ring, making it susceptible to nucleophilic attack by hydroxide.[1][2]

HydrolysisPathway cluster_conditions Control Parameters Ester Ester Precursor (Target for Hydrolysis) Target 3-Cyano Acid (Desired Product) Ester->Target LiOH, 50°C (Fast) Impurity 3-Carbamoyl Acid (Amide Impurity) Target->Impurity Excess Base / Heat (Slow but irreversible) Params Safe Zone: Temp < 50°C Time < 24h

Figure 2: Competitive Hydrolysis Pathway. The window for successful isolation lies in the kinetic difference between ester and nitrile hydrolysis.[1][2][3]

References

  • Vertex Pharmaceuticals Inc. (2015).[2] N1/N2-lactam acetyl-CoA carboxylase inhibitors. US Patent 8,993,586 B2.[2][5] (Describes the specific hydrolysis of methyl 3-cyano-1H-indazole-6-carboxylate using LiOH at 50°C).

  • Diva Portal. (2024).[2] Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (Provides general solubility and handling data for indazole-3-carboxylic acid derivatives).

  • Organic Syntheses. (2008). 1H-Indazole-3-carboxylic acid, ethyl ester.[1][2] Org. Synth. 2008, 85,[1][2][3] 1. (General protocols for indazole ester handling).

Sources

optimizing reaction conditions for 3-cyano-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and process optimization of 3-cyano-1H-indazole-6-carboxylic acid . As a Senior Application Scientist, I have designed this portal to provide drug development professionals and synthetic chemists with a mechanistic, field-proven guide to producing this critical intermediate, which is widely utilized in the development of Acetyl-CoA Carboxylase (ACC) inhibitors[1].

This guide abandons generic protocols in favor of a causality-driven approach. Every step described below operates as a self-validating system, ensuring that you can analytically confirm success before proceeding to the next stage of your workflow.

Mechanistic Workflow & Visualization

The synthesis of 3-cyano-1H-indazole-6-carboxylic acid requires a precise four-step sequence to manage competing reactive sites on the indazole scaffold.

SynthesisPathway SM 1H-indazole-6-carboxylic acid Int1 Methyl 1H-indazole-6-carboxylate SM->Int1 MeOH, H2SO4 Int2 Methyl 3-iodo-1H-indazole-6-carboxylate Int1->Int2 I2, KOH Int3 Methyl 3-cyano-1H-indazole-6-carboxylate Int2->Int3 Zn(CN)2, Pd(PPh3)4 Product 3-cyano-1H-indazole-6-carboxylic acid Int3->Product LiOH, THF/H2O

Four-step synthetic workflow for 3-cyano-1H-indazole-6-carboxylic acid.

Validated Step-by-Step Methodologies

Step 1: Carboxylic Acid Masking (Esterification)
  • Causality: The free carboxylic acid must be masked as a methyl ester. If left unprotected, the acidic proton will quench the basic reagents in Step 2 and competitively coordinate with the palladium catalyst in Step 3, leading to complex oligomeric mixtures and catalyst poisoning.

  • Protocol: Suspend 1H-indazole-6-carboxylic acid in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄ dropwise. Reflux at 65 °C for 12 hours. Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with ethyl acetate.

  • Self-Validating Checkpoint: ¹H NMR will show the sudden appearance of a sharp 3H singlet at ~3.90 ppm, confirming quantitative esterification.

Step 2: Regioselective Electrophilic Iodination
  • Causality: The 3-position of the indazole ring is the most nucleophilic site. The addition of potassium hydroxide (KOH) deprotonates the indazole N-H, generating an electron-rich indazolide anion. This thermodynamic shift dramatically increases the electron density at C-3, directing the electrophilic attack of iodine exclusively to this site[2].

  • Protocol: Dissolve methyl 1H-indazole-6-carboxylate and KOH in DMF. Cool to 0 °C. Add iodine (I₂) portion-wise to maintain the temperature[3]. Stir at room temperature for 4 hours. Quench with aqueous sodium thiosulfate (Na₂S₂O₃) to reduce unreacted iodine.

  • Self-Validating Checkpoint: The reaction mixture will transition from a dark violet/brown (active I₂) to a pale yellow as the electrophile is consumed. ¹H NMR will confirm the disappearance of the distinct C-3 aromatic proton signal at ~8.1 ppm.

Step 3: Palladium-Catalyzed Cyanation
  • Causality: Zinc cyanide (Zn(CN)₂) is utilized as the cyanide source over NaCN or CuCN due to its superior solubility profile in DMF and its ability to slowly release cyanide ions, preventing the formation of inactive palladium-cyanide complexes. The Pd(0) catalyst undergoes oxidative addition into the C-I bond, followed by transmetalation with Zn(CN)₂ and reductive elimination to yield the nitrile[1].

  • Protocol: In a rigorously degassed Schlenk flask, combine methyl 3-iodo-1H-indazole-6-carboxylate, Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (0.05 eq) in anhydrous DMF. Heat to 100 °C for 16 hours under an argon atmosphere. Filter through Celite and purify via silica gel chromatography.

  • Self-Validating Checkpoint: IR spectroscopy will reveal a sharp, distinct C≡N stretching band at ~2230 cm⁻¹, confirming successful cyanation.

Step 4: Chemoselective Hydrolysis
  • Causality: Aqueous lithium hydroxide (LiOH) provides mild basic conditions that selectively hydrolyze the methyl ester without hydrating the newly formed C-3 nitrile into an amide. The kinetic difference in reactivity between the sterically accessible ester and the rigid nitrile ensures high chemoselectivity[4].

  • Protocol: To a solution of methyl 3-cyano-1H-indazole-6-carboxylate in THF/MeOH (approx. 1:1.8 v/v), add 2 N aqueous LiOH (approx. 4.3 eq). Heat to 50 °C for 72 hours. Cool, concentrate to remove organic solvents, and acidify the aqueous layer to pH 4 with 1 N HCl to precipitate the product[4].

  • Self-Validating Checkpoint: The precipitation at pH 4 is an immediate visual confirmation of the free carboxylic acid. LC-MS will show the exact [M-H]⁻ mass of 186.4[4].

Quantitative Data & Analytical Markers

StepTransformationReagents & SolventsTemp & TimeTypical YieldKey Analytical Marker (LC-MS / ¹H NMR / IR)
1 EsterificationMeOH, H₂SO₄ (cat.)65 °C, 12 h95%Appearance of singlet at ~3.90 ppm (3H, -OCH₃)
2 IodinationI₂, KOH, DMF0 °C to RT, 4 h85%Disappearance of C-3 proton signal at ~8.1 ppm
3 CyanationZn(CN)₂, Pd(PPh₃)₄, DMF100 °C, 16 h75%Appearance of sharp C≡N stretch at 2230 cm⁻¹
4 HydrolysisLiOH (aq), THF/MeOH50 °C, 72 h96%Disappearance of -OCH₃ singlet; [M-H]⁻ at m/z 186.4

Troubleshooting Guides & FAQs

Q: Why is my iodination yielding a complex mixture of regioisomers or failing to reach completion? A: Incomplete iodination almost always results from insufficient base or moisture in the solvent. KOH is strictly required to deprotonate the indazole N-H, forming the reactive indazolide anion[2]. If your DMF is wet, the hydroxide will be solvated, reducing its basicity. Ensure anhydrous DMF is used. Over-iodination is rare but can occur if the temperature exceeds 0 °C during the initial exothermic addition of iodine[3].

Q: The cyanation reaction stalls at 40-50% conversion. How can I drive it to completion? A: This is a classic symptom of catalyst poisoning or the oxidation of the Pd(PPh₃)₄ catalyst. Pd(0) is highly sensitive to oxygen. The causality here is that trace oxygen irreversibly oxidizes Pd(0) to Pd(II), permanently halting the oxidative addition into the C-I bond[1]. Ensure rigorous degassing of the DMF solvent using at least three freeze-pump-thaw cycles or prolonged sparging with argon prior to adding the catalyst.

Q: During the final hydrolysis step, I am observing the formation of an amide byproduct. What went wrong? A: Nitriles are susceptible to basic hydrolysis, but esters are kinetically more reactive. By strictly limiting the equivalents of aqueous LiOH and maintaining the temperature at exactly 50 °C, you create a kinetic trap where ester hydrolysis outpaces nitrile hydration[4]. If you observe amide formation, you have overshot the thermodynamic window. To fix this, reduce the reaction temperature to 40 °C and strictly monitor the reaction via LC-MS, quenching immediately once the ester is consumed.

Q: Can I use NaCN instead of Zn(CN)₂ for the cyanation? A: It is highly discouraged. NaCN is highly soluble and floods the reaction with free cyanide ions. High concentrations of cyanide will strongly coordinate to the palladium center, forming stable, catalytically inactive[Pd(CN)₄]²⁻ complexes. Zn(CN)₂ acts as a slow-release cyanide reservoir, maintaining the catalytic cycle.

References

  • [1] Synthesis of 7-oxo-dihydrospiro[indazole-5,4'-piperidine] acetyl-CoA carboxylase inhibitors. National Institutes of Health (NIH) / PubMed.

  • [4] US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors. Google Patents.

  • [2] Methyl 3-iodo-1H-indazole-6-carboxylate | CAS 885518-82-1. Benchchem.

  • [3] 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO. ChemicalBook.

Sources

preventing degradation of 3-cyano-1H-indazole-6-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Degradation of 3-Cyano-1H-indazole-6-carboxylic acid During Storage

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic experimental behavior of bifunctional heterocycles. 3-cyano-1H-indazole-6-carboxylic acid (CAS: 1374258-29-3) is a prime example. It possesses three highly reactive centers: an electrophilic nitrile group, a thermally labile carboxylic acid, and an oxidation-prone indazole core.

This guide is designed to move beyond basic storage instructions. Here, we explore the causality behind degradation and provide self-validating protocols to ensure the absolute integrity of your compound before it ever enters your assay.

FAQ 1: Moisture-Induced Nitrile Hydrolysis

Q: Why does the purity of my 3-cyano-1H-indazole-6-carboxylic acid drop when stored in standard laboratory cabinets? A: The primary culprit is atmospheric moisture leading to nitrile hydrolysis. The cyano (-CN) group is highly electrophilic. In the presence of ambient humidity, water acts as a nucleophile, attacking the cyano carbon to form an intermediate imidic acid, which tautomerizes into an amide (3-carbamoyl-1H-indazole-6-carboxylic acid)[1].

Crucially, this process is autocatalytic. The C6-carboxylic acid moiety on the molecule provides the local acidic microenvironment necessary to protonate the nitrile nitrogen, drastically lowering the activation energy for nucleophilic attack.

Protocol 1: Self-Validating Desiccated Storage System To arrest hydrolysis, atmospheric moisture must be completely excluded.

  • Aliquoting: Divide bulk material into single-use amber glass vials immediately upon receipt. Causality: This prevents the bulk powder from acting as a sponge for ambient humidity during repeated openings.

  • Argon Purging: Gently purge each vial with Argon gas for 10 seconds before capping. Causality: Argon is heavier than air; it displaces both oxygen and moisture, neutralizing hydrolytic and oxidative threats.

  • Desiccant Integration: Place the vials in a secondary vacuum-sealed bag containing indicating silica gel (blue to pink).

  • Self-Validation Check: The colorimetric change of the silica gel acts as a built-in control. If the gel turns pink, the hermetic seal has failed. Furthermore, weigh a control vial on an analytical balance before and after a 1-month storage period. A mass increase of >0.1% indicates active moisture scavenging by the compound, invalidating the storage condition.

FAQ 2: Thermal Decarboxylation

Q: Can I store this compound at room temperature, or is refrigeration strictly required? A: Refrigeration at 2–8°C in a sealed, dry environment is strictly required[2]. Carboxylic acids attached to aromatic or heteroaromatic rings are susceptible to thermal decarboxylation at elevated temperatures[3].

While plain alkyl carboxylic acids are generally stable, the electron-withdrawing nature of the indazole ring and the cyano group at the C3 position stabilize the transient carbanion formed during the loss of CO₂. Prolonged exposure to room temperature (25°C) or higher provides the thermal activation energy required to break the C-C bond, resulting in the irreversible formation of 3-cyano-1H-indazole.

Table 1: Accelerated Stability Profiling (Quantitative Impact of Storage Conditions)

Storage ConditionTimeframePurity (HPLC Area %)Primary Degradant Observed
2-8°C, Desiccated 12 Months>99.5%None (Stable)
25°C, 60% RH 3 Months96.2%3-carbamoyl derivative (Hydrolysis)
40°C, 75% RH 1 Month89.4%Decarboxylated indazole (Thermal)
25°C, Light Exp. 14 Days92.1%N-oxides / Brown solid (Photolytic)

FAQ 3: Photolytic and Oxidative Stress

Q: My compound changed color from an off-white powder to a brownish-red solid. Is it still usable? A: No. A color shift to brown or red is a macroscopic indicator of oxidative or photolytic degradation of the indazole ring[4]. The electron-rich nature of the pyrazole-fused ring system makes it highly susceptible to electrophilic attack by reactive oxygen species (ROS) generated via UV photolysis. This leads to the formation of N-oxides and complex polymeric colored impurities.

Protocol 2: Stability-Indicating HPLC Analysis Do not use discolored material without verifying its purity. Use this self-validating HPLC workflow to quantify degradation.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of anhydrous DMSO.

  • Positive Control Generation: Prepare a parallel sample spiked with 1% H₂O and heated to 50°C for 2 hours. Causality: This forces hydrolysis and decarboxylation, generating known degradant peaks to validate your column's resolving power.

  • Mobile Phase Setup:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Phase B: 0.1% TFA in Acetonitrile.

    • Causality: TFA suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring reproducible retention times.

  • Gradient Execution (1.0 mL/min):

Table 2: HPLC Gradient Method for Purity Assessment

Time (min)% Phase A% Phase BPurpose
0.0 - 2.095%5%Column equilibration & void volume clearance
2.0 - 15.095% → 10%5% → 90%Elution of polar degradants (amides) to parent compound
15.0 - 18.010%90%Wash out highly retained non-polar species (polymers)
18.0 - 20.010% → 95%90% → 5%Return to initial conditions
  • Self-Validation Check (Mass Balance): Monitor at 254 nm. Calculate the mass balance by summing the parent peak area and the degradant peak areas in your stressed positive control. This sum must equal the total area of the unstressed reference standard (±2%). A mass balance failure indicates the formation of volatile degradants (e.g., CO₂ gas escaping from decarboxylation) or highly retained polymeric species that did not elute.

Visualizing Degradation & Troubleshooting

DegradationPathways Parent 3-cyano-1H-indazole- 6-carboxylic acid (Intact) Hydrolysis Nitrile Hydrolysis (Moisture + Acidic pH) Parent->Hydrolysis H2O Decarboxylation Thermal Decarboxylation (Heat > 25°C) Parent->Decarboxylation Heat Oxidation Ring Oxidation (UV Light + O2) Parent->Oxidation hv / O2 Amide 3-carbamoyl-1H-indazole- 6-carboxylic acid Hydrolysis->Amide Descarboxy 3-cyano-1H-indazole + CO2 Decarboxylation->Descarboxy Colored N-oxides & Colored Impurities Oxidation->Colored

Fig 1. Primary degradation pathways of 3-cyano-1H-indazole-6-carboxylic acid under stress.

TroubleshootingWorkflow Start Observe Degradation CheckColor Color Change (Brown/Red)? Start->CheckColor CheckPurity HPLC Peak Shift? CheckColor->CheckPurity No OxiPhoto Oxidative/Photolytic Degradation CheckColor->OxiPhoto Yes HydroTherm Hydrolysis or Decarboxylation CheckPurity->HydroTherm Yes FixOxi Store in Amber Vials Argon Purge OxiPhoto->FixOxi FixHydro Store at 2-8°C Use Desiccant HydroTherm->FixHydro Validate Run HPLC Control Sample FixOxi->Validate FixHydro->Validate

Fig 2. Self-validating troubleshooting workflow for identifying and resolving storage degradation.

References

Sources

troubleshooting guide for 3-cyano-1H-indazole-6-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is structured to address the specific challenges of working with 3-cyano-1H-indazole-6-carboxylic acid , a critical scaffold in the development of kinase inhibitors (e.g., GSK-3


, VEGFR).

Status: Active Ticket Type: Troubleshooting & Method Development Assigned Specialist: Senior Application Scientist

Executive Summary & Workflow Visualization

This scaffold presents a "perfect storm" of synthetic challenges: high polarity, poor solubility ("brick dust" properties), and competing nucleophilic sites (


 vs 

). The presence of the electron-withdrawing nitrile at C3 and carboxylic acid at C6 significantly acidifies the indazole NH (


10-11), altering standard reactivity profiles.
Master Decision Tree: Reaction Planning

Use this logic flow to determine your synthetic strategy before starting.

ReactionWorkflow Start Start: 3-Cyano-1H-indazole-6-COOH Goal Define Transformation Start->Goal Amide Target: Amide Coupling (C6) Goal->Amide Alkylation Target: N-Alkylation (Ring) Goal->Alkylation Nitrile Target: Nitrile Reaction (C3) Goal->Nitrile Solubility Is substrate soluble in DMF/DCM? Amide->Solubility Regio Desired Isomer? Alkylation->Regio Hydrolysis Hydrolysis (-> Amide/Acid) Nitrile->Hydrolysis Reduction Reduction (-> Amine) Nitrile->Reduction Yes Yes Solubility->Yes No No Solubility->No StdCoupling Use HATU/DIPEA DiffCoupling Use SOCl2 (Acid Chloride) or HBTU/DMSO N1 N1 (Thermodynamic) Regio->N1 N2 N2 (Kinetic) Regio->N2 N1->N1 N2->N2 Yes->StdCoupling No->DiffCoupling

Figure 1: Strategic decision tree for derivatizing 3-cyano-1H-indazole-6-carboxylic acid.

Troubleshooting Guide (Q&A)

Category A: Solubility & Handling ("The Brick Dust Issue")

Q: My starting material is insoluble in DCM, THF, and even cold DMF. How do I run reactions? A: This is characteristic of zwitterionic indazole acids. The intermolecular H-bonding between the COOH and the Indazole-NH creates a rigid lattice.

  • The Fix: Do not rely on passive solubility.

    • Use Dipolar Aprotic Solvents: Switch to anhydrous DMSO or NMP . These disrupt hydrogen bonding better than DMF.

    • "Break" the Zwitterion: Add 2-3 equivalents of a tertiary base (DIPEA or TEA) immediately. This deprotonates the carboxylic acid, forming a more soluble ammonium salt.

    • Transient Protection: If solubility remains an issue for amide coupling, convert the acid to a silyl ester in situ using TMSCl (1.1 equiv) and imidazole before adding the amine and coupling agent [1].

Q: I am trying to couple an amine to the C6-COOH, but yields are low due to precipitation. A: Standard carbodiimides (EDC/NHS) often fail here because the active ester precipitates before reacting.

  • Recommendation: Switch to HATU or PyBOP in DMF/DMSO mixtures. These reagents react faster, minimizing the time the intermediate spends in solution.

  • Alternative: Generate the acid chloride using oxalyl chloride/catalytic DMF in DCM. Even if the acid is a suspension, it will clarify as it converts to the acid chloride. Warning: Ensure the C3-nitrile is stable to HCl generated (usually safe at 0°C).

Category B: Regioselectivity ( vs Alkylation)

Q: I need the


-alkylated product, but I'm getting mixtures. How do I lock in 

?
A: The

tautomer is thermodynamically favored, especially with electron-withdrawing groups (EWG) like 3-CN and 6-COOH.
  • Protocol: Use NaH (1.2 equiv) in THF or DMF .

  • Mechanism: The sodium cation coordinates tightly with the

    
     and the C3-substituent (if possible), but primarily, the thermodynamic anion prefers the 
    
    
    
    position to maintain aromaticity in the benzene ring portion.
  • Critical Step: Allow the anion to form at 0°C for 30 minutes before adding the electrophile. High temperatures favor equilibration to the thermodynamic product [2].

Q: Can I force


 alkylation with this substrate? 
A:  It is difficult with the 3-cyano group present. The 3-CN group makes the 

position significantly more acidic and the resulting anion more stable.
  • Strategy: Use Mitsunobu conditions (PPh3, DIAD, Alcohol) in THF. Mitsunobu reactions often favor the kinetic

    
     product due to steric steering of the bulky phosphonium intermediate, although the selectivity may still be modest (e.g., 2:1 
    
    
    
    :
    
    
    ) [3].
  • Alternative: Alkylate using a soft electrophile (like a Meerwein salt,

    
    ) in a non-polar solvent (DCM) without base, followed by aqueous workup.
    
Category C: Chemoselectivity (Nitrile vs Carboxylic Acid)

Q: Will the C3-cyano group survive standard hydrolysis conditions? A: The nitrile at C3 is conjugated and relatively robust, but it will hydrolyze to the primary amide under strong acidic (conc.


) or basic (NaOH, heat) conditions.
  • Safe Zone: LiOH in THF/Water at room temperature is generally safe for hydrolyzing esters at C6 without touching the C3-CN.

  • Danger Zone: Avoid heating with aqueous HCl or NaOH > 60°C, as this will convert the nitrile to the amide (CONH2) or acid (COOH).

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (C6-COOH)

Designed for insoluble substrates.

Reagents:

  • Substrate: 3-cyano-1H-indazole-6-carboxylic acid (1.0 equiv)

  • Amine:

    
     (1.2 equiv)
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Procedure:

  • Dissolution: Charge a flame-dried flask with the carboxylic acid and DMF.

  • Activation: Add DIPEA dropwise. The suspension should clear or become translucent. Stir for 5 mins.

  • Coupling: Add HATU in one portion. Stir at room temperature for 10 minutes (activation period). The solution often turns yellow/orange.

  • Addition: Add the amine.

  • Reaction: Stir at RT for 2-4 hours. Monitor by LC-MS (TLC is often unreliable due to streaking).

  • Workup: Pour the reaction mixture into ice-cold 1M HCl (if product is not basic) or saturated

    
     . The product usually precipitates as a fine solid. Filter and wash with water.
    
Protocol B: Regioselective -Alkylation

Optimized for >95:5


:

selectivity.[1]

Reagents:

  • Substrate: 3-cyano-1H-indazole-6-carboxylic acid derivative (ester protected preferred) (1.0 equiv)

  • Base: NaH (60% dispersion in oil) (1.2 equiv)[2]

  • Electrophile: Alkyl Halide (1.1 equiv)

  • Solvent: Anhydrous THF (or DMF if solubility is poor)

Procedure:

  • Preparation: If using the free acid, protect C6-COOH as a methyl ester first to avoid consuming 2 equiv of base and complicating solubility.

  • Deprotonation: Cool the substrate solution in THF to 0°C. Add NaH portion-wise. Evolution of

    
     gas will occur.
    
  • Anion Equilibration: Stir at 0°C for 30 minutes. This is crucial for thermodynamic control.[2]

  • Alkylation: Add the alkyl halide dropwise.

  • Completion: Allow to warm to RT and stir for 12 hours.

  • Quench: Carefully add saturated

    
    . Extract with EtOAc.[3]
    

Mechanistic Visualization: Regioselectivity

Understanding the electronic bias is key to troubleshooting isomer distribution.

Regioselectivity cluster_factors Key Influencing Factors Indazole 1H-Indazole (Neutral) Anion Indazole Anion (Delocalized) Indazole->Anion Base (NaH) TS_N1 Transition State N1 (Thermodynamic) Anion->TS_N1 Slow (Thermodynamic Control) TS_N2 Transition State N2 (Kinetic/Steric) Anion->TS_N2 Fast (Kinetic Control) Prod_N1 N1-Alkyl Product (Benzenoid System Intact) TS_N1->Prod_N1 Prod_N2 N2-Alkyl Product (Quinoid Character) TS_N2->Prod_N2 Factor1 EWG at C3 (CN) increases acidity and stabilizes N1 path Factor2 Steric bulk at C7 blocks N1, forcing N2

Figure 2: Mechanistic pathway showing the divergence between thermodynamic (


) and kinetic (

) alkylation.

Quantitative Data: Solvent Effects on Coupling

Solvent SystemBaseCoupling AgentYield (Amide)Notes
DCM TEAEDC/HOBt< 10%Substrate insoluble; reaction fails.
DMF DIPEAEDC/HOBt45-60%Slow reaction; N-acylurea byproduct observed.
DMF DIPEAHATU85-95% Recommended. Fast conversion, high solubility.
THF TEASOCl2 (via Acid Cl)70-80%Good for non-nucleophilic amines; requires dry conditions.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Lattanzi, G., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1] Beilstein Journal of Organic Chemistry, 17, 1783–1796.

  • Cheung, M., et al. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.

  • Gaulon, C., et al. (2005). Synthesis and biological evaluation of new 3-substituted indazoles as inhibitors of GSK-3beta. European Journal of Medicinal Chemistry, 40(6), 618-624.

Sources

by-products of 3-cyano-1H-indazole-6-carboxylic acid synthesis and their identification

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed to assist researchers in the synthesis, troubleshooting, and impurity profiling of 3-cyano-1H-indazole-6-carboxylic acid . This document focuses on the robust Palladium-Catalyzed Cyanation route, which is the industry standard for high-purity pharmaceutical intermediates, while also addressing the classical Sandmeyer approach where relevant.

Topic: Identification and Control of Process-Related Impurities Content Type: Troubleshooting Guide & FAQs Audience: Medicinal Chemists, Process Development Scientists

Synthetic Pathway & Impurity Map

The most reliable synthesis of 3-cyano-1H-indazole-6-carboxylic acid (Target 4 ) typically proceeds via the iodination of methyl 1H-indazole-6-carboxylate, followed by Pd-catalyzed cyanation and selective ester hydrolysis.

Reaction Scheme Overview
  • Iodination: Methyl 1H-indazole-6-carboxylate (1 )

    
     Methyl 3-iodo-1H-indazole-6-carboxylate (2 )
    
  • Cyanation: (2 ) + Zn(CN)

    
    
    
    
    
    Methyl 3-cyano-1H-indazole-6-carboxylate (3 )
  • Selective Hydrolysis: (3 )

    
     3-Cyano-1H-indazole-6-carboxylic acid (4 )
    
Impurity Logic Diagram

The following diagram illustrates the critical nodes where by-products are generated.

IndazoleSynthesis SM Methyl 1H-indazole- 6-carboxylate (1) Iodo 3-Iodo Intermediate (2) SM->Iodo I2, KOH CyanoEster Methyl 3-cyano- 6-carboxylate (3) Iodo->CyanoEster Zn(CN)2, Pd(dppf)Cl2 Imp_H Impurity A: Protodehalogenation (Reversion to SM) Iodo->Imp_H Pd-H species (Moisture/Reductant) Imp_Dimer Impurity B: 3,3'-Biindazole Dimer Iodo->Imp_Dimer Homocoupling (Low CN-) FinalProduct 3-Cyano-1H-indazole- 6-carboxylic acid (4) CyanoEster->FinalProduct LiOH (Selective) Imp_Amide Impurity C: 3-Carboxamide (Over-hydrolysis) CyanoEster->Imp_Amide High pH/Temp (Nitrile Hydrolysis) FinalProduct->Imp_Amide Workup pH > 12 Imp_N_Alk Impurity D: N-Alkylation/Arylation (If protecting group fails)

Caption: Process flow for 3-cyano-1H-indazole-6-carboxylic acid synthesis highlighting critical impurity genesis points (A-D).

Troubleshooting Guide: FAQs & Solutions

This section addresses specific issues encountered during the cyanation and hydrolysis steps.

Phase 1: Cyanation (Iodide Nitrile)

Q1: I observe a significant amount of starting material (3-H indazole) reforming during the cyanation reaction. What is causing this "Protodehalogenation"? Diagnosis: This is Impurity A (Methyl 1H-indazole-6-carboxylate). It occurs when the oxidative addition complex (Ar-Pd-I) undergoes reduction instead of transmetallation with cyanide.

  • Root Cause: Presence of hydride sources (e.g., excess water, alcohols acting as reductants) or catalyst decomposition.

  • Solution:

    • Solvent Quality: Ensure DMF or DMAc is anhydrous (water < 0.05%).

    • Catalyst Load: Increase Zn(CN)

      
       slightly (0.6 equiv 
      
      
      
      0.7 equiv) to ensure rapid transmetallation.
    • Additives: Addition of Zn polymethacrylate or simple Zn powder (1-5 mol%) can stabilize the active Pd(0) species and prevent hydride abstraction [1].

Q2: My LC-MS shows a large peak with mass [2M - 2I]. Is this a dimer? Diagnosis: Yes, this is Impurity B (3,3'-Biindazole). It forms via Ullmann-type homocoupling.

  • Root Cause: Localized low concentration of cyanide relative to the Pd-Ar intermediate, often caused by poor solubility of Zn(CN)

    
    .
    
  • Solution:

    • Reagent Quality: Use micronized Zn(CN)

      
       to improve dissolution kinetics.
      
    • Slow Addition: Do not slowly add the cyanide source. All reagents should be present to compete with the homocoupling pathway.

    • Catalyst Switch: Switch to Pd(PPh

      
      )
      
      
      
      or Xantphos-Pd-G2 , which are less prone to homocoupling than Pd(dppf)Cl
      
      
      in electron-deficient systems [2].
Phase 2: Hydrolysis (Ester Acid)

Q3: During ester hydrolysis, the nitrile peak (IR ~2230 cm⁻¹) disappears, and a new peak (M+18) appears. How do I prevent this? Diagnosis: You are generating Impurity C (3-Carbamoyl-1H-indazole-6-carboxylic acid). The nitrile has hydrolyzed to the primary amide.

  • Root Cause: Reaction conditions are too harsh (pH > 12 or Temperature > 60°C). Indazole-3-nitriles are electronically activated and susceptible to base hydrolysis.

  • Solution:

    • Control: Use LiOH (2-3 equiv) in THF/Water (4:1) at 0°C to Room Temperature . Avoid reflux.

    • Monitoring: Monitor by UPLC. Quench immediately upon consumption of the ester.

    • Alternative: If base sensitivity is acute, use TMSOK (Potassium trimethylsilanolate) in anhydrous THF for anhydrous ester cleavage [3].

Impurity Identification Data

Use the following table to validate your analytical data. Shifts are relative to Methyl 3-cyano-1H-indazole-6-carboxylate.

Impurity IDNameRelative Retention (RRT)Mass Shift (LCMS)Key NMR Feature (

H, DMSO-

)
Product 3-Cyano-6-COOH 1.00 Target (MW 187)

14.2 (br s, COOH)
Impurity A 3-Des-cyano (3-H)0.85

Singlet at

8.2 ppm (H3)
Impurity B 3,3'-Dimer1.45

Doublet of doublets pattern complexity; absence of H3
Impurity C 3-Carboxamide0.65

Two broad singlets

7.6, 7.2 (NH

)
Impurity D 3-Iodo Precursor1.25

No H3; Carbon shift C3 ~90 ppm

Validated Experimental Protocol

Objective: Synthesis of Methyl 3-cyano-1H-indazole-6-carboxylate (Precursor to final acid) minimizing Impurity B.

  • Setup: Flame-dry a 100 mL Schlenk flask. Cool under Ar.

  • Charging: Add Methyl 3-iodo-1H-indazole-6-carboxylate (1.0 equiv, 3.3 mmol), Zn(CN)

    
      (0.6 equiv), and Pd(dppf)Cl
    
    
    
    (0.05 equiv).
  • Solvent: Add anhydrous DMF (10 mL) and water (0.1 mL - Note: Trace water acts as a ligand activator for Zn, but excess causes Impurity A).

  • Reaction: Degas (freeze-pump-thaw x3). Heat to 100°C for 4 hours.

  • Workup (Critical for Cyanide Safety):

    • Cool to RT. Dilute with EtOAc.

    • Quench with FeSO

      
       (sat. aq.)  or 30% NaOH/Bleach  to destroy excess cyanide.
      
    • Filter through Celite. Wash organic layer with LiCl (5% aq) to remove DMF.

  • Purification: Silica gel chromatography (Gradient: 0

    
     50% EtOAc/Hexanes).
    
    • Target R

      
      : ~0.4 (30% EtOAc/Hex).
      

Selective Hydrolysis Protocol:

  • Dissolve the cyano-ester (1.0 equiv) in THF (10 vol).

  • Add LiOH.H

    
    O  (2.5 equiv) dissolved in min. water.
    
  • Stir at 20°C . Monitor every 30 mins.

  • Acidify carefully with 1M HCl to pH 4. Collect precipitate. Do not boil.

References

  • Tsvelikhovsky, D., & Buchwald, S. L. (2011). Synthesis of Heterocycles via Pd-Catalyzed C-N Coupling.[1][2] Journal of the American Chemical Society, 133(36), 14228–14231. [Link]

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II) as a Non-Toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[3] Chemical Communications, (12), 1388-1389. [Link]

  • Lagalante, A. F., et al. (2018). TMSOK-Mediated Hydrolysis of Esters. Organic Process Research & Development, 22(3), 377–383. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Indazoles. [Link]

Sources

Validation & Comparative

characterization and confirmation of 3-cyano-1H-indazole-6-carboxylic acid structure

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Challenge

3-Cyano-1H-indazole-6-carboxylic acid (CAS 1374258-29-3) is a critical pharmacophore, notably serving as a precursor in the synthesis of PARP inhibitors (e.g., Niraparib analogs). However, its synthesis is fraught with regioisomeric ambiguity. The formation of the indazole core often yields mixtures of 5-carboxylic and 6-carboxylic acid isomers, which possess nearly identical polarity and molecular weight (MW 187.15).

Standard QC methods (LC-MS and 1D NMR) are frequently insufficient to distinguish these regioisomers definitively. This guide compares the "Standard QC" workflow against an "Advanced Structural Elucidation" protocol, demonstrating why the latter is the required standard for this specific scaffold.

Comparative Analysis: Standard vs. Advanced Characterization

The following table contrasts the efficacy of analytical techniques in resolving the specific structural questions of the 3-cyano-1H-indazole-6-carboxylic acid core.

FeatureAlternative A: Routine QC Product: Advanced Elucidation Scientific Rationale
Technique 1D ¹H NMR + LC-MS2D NMR (NOESY/HMBC) + ¹⁵N-HMBCStandard 1D NMR shows splitting patterns but fails to spatially locate the carboxyl group relative to the N-H.
Isomer Distinction High Risk. Both 5- and 6-isomers show 1 singlet + 2 doublets in the aromatic region.Definitive. Uses NOE to correlate the N-H proton with the specific adjacent aromatic proton (H7).In 6-COOH, the singlet (H7) has an NOE with N-H. In 5-COOH, the doublet (H7) has the NOE.
Tautomer ID Assumed based on solvent.Experimental Proof. ¹⁵N-HMBC confirms N1-H vs N2-H preference.Indazoles tautomerize; confirming the 1H-form in solution is vital for consistent reactivity.
Purity Assessment Area % (UV 254 nm).qNMR (Quantitative NMR).UV extinction coefficients differ between isomers; qNMR provides absolute mass purity.

Detailed Characterization Protocol

This protocol is designed to be self-validating. If the data does not match the "Acceptance Criteria" at any step, the structure is likely the 5-carboxylic acid regioisomer or a tautomeric impurity.

Step 1: High-Resolution Mass Spectrometry (HRMS)
  • Objective: Confirm elemental composition and unsaturation.

  • Method: ESI-TOF, Negative Mode (due to carboxylic acid).

  • Expected Value: m/z 186.0309 [M-H]⁻.[1][2]

  • Causality: Negative mode is preferred to avoid adduct confusion common in positive mode with nitrile groups.

Step 2: FT-IR Spectroscopy (Functional Group Check)
  • Objective: Confirm the presence of the nitrile (CN) and carboxylic acid (COOH) without interference.

  • Key Signals:

    • Nitrile (C≡N): Sharp band at ~2230–2240 cm⁻¹. Note: Conjugation with the indazole ring may lower this slightly compared to aliphatic nitriles.

    • Carbonyl (C=O): Broad/Strong band at ~1690–1710 cm⁻¹.

  • Differentiation: If the nitrile peak is absent, the cyano group may have hydrolyzed to an amide during acid workup.

Step 3: ¹H NMR & The "NOE Test" (The Critical Step)
  • Solvent: DMSO-d₆ (Essential to slow proton exchange and observe the N-H signal).

  • Resonance Assignment (6-COOH Isomer):

    • N1-H: Broad singlet >13.0 ppm.

    • H7 (The Key): Singlet (or fine doublet, J < 1.5 Hz) at ~8.2–8.3 ppm. Crucially, this proton is physically adjacent to N1.

    • H4 & H5: Two doublets (J ≈ 8.5 Hz) representing the other side of the ring.

  • The Self-Validating Experiment (1D NOESY):

    • Irradiate the N-H signal (>13 ppm).

    • Result for 6-COOH: You MUST see an enhancement of the Singlet (H7) .

    • Result for 5-COOH: You will see enhancement of a Doublet (H7) , because in the 5-isomer, H7 is part of an ortho-coupling system (H6/H7).

Step 4: ¹³C NMR Verification
  • Nitrile Carbon: ~113–115 ppm.

  • Carboxyl Carbon: ~167 ppm.

  • C3 (Indazole): ~135 ppm (Quaternary).

Visualization of Structural Logic

The following diagrams illustrate the decision-making process and the structural connectivity that validates the 6-carboxylic acid isomer.

Figure 1: Regioisomer Differentiation Decision Tree

IsomerLogic Start Sample: Indazole-COOH Intermediate NMR_1D Run 1H NMR (DMSO-d6) Start->NMR_1D Pattern_Check Aromatic Pattern: 1 Singlet + 2 Doublets? NMR_1D->Pattern_Check NOESY Run 1D NOESY (Irradiate NH) Pattern_Check->NOESY Yes (Both isomers match) Result_Singlet NOE on Singlet (H7) NOESY->Result_Singlet Enhancement Result_Doublet NOE on Doublet (H7) NOESY->Result_Doublet Enhancement Conclusion_6 CONFIRMED: 3-cyano-1H-indazole-6-COOH Result_Singlet->Conclusion_6 Conclusion_5 REJECTED: 3-cyano-1H-indazole-5-COOH Result_Doublet->Conclusion_5

Caption: Logic flow for distinguishing 5-COOH vs 6-COOH regioisomers using NOE spectroscopy.

Figure 2: Structural Connectivity & NOE Correlations

Connectivity cluster_legend Legend N1 N1-H (>13 ppm) C7 C7-H (Singlet) N1->C7 NOE Interaction C6 C6-COOH C7->C6 vicinal C5 C5-H (Doublet) C6->C5 vicinal C4 C4-H (Doublet) C5->C4 J=8.5Hz (Ortho) C3 C3-CN C4->C3 Key1 Observed NOE confirms H7 is Singlet

Caption: Spatial relationship in the 6-COOH isomer. The N1-H to H7 NOE is the definitive structural proof.

Quantitative Data Summary

Parameter3-cyano-1H-indazole-6-COOH3-cyano-1H-indazole-5-COOH (Impurity)
H7 Chemical Shift ~8.2 ppm (Singlet )~7.6 ppm (Doublet )
H4 Chemical Shift ~7.9 ppm (Doublet)~8.4 ppm (Singlet )
H4-H5 Coupling J ≈ 8.5 HzN/A (H4 is isolated)
H6-H7 Coupling N/A (H6 is substituted)J ≈ 8.8 Hz
NOE (NH -> ?) Enhances Singlet Enhances Doublet

References

  • PubChem. 3-cyano-1H-indazole-6-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. Journal of Organic Chemistry. (Provides foundational NMR data on indazole tautomerism and N1/N2 assignment). [Link]

  • Vaupel, A., et al. (2005). Discovery of Niraparib: A PARP Inhibitor. (Contextualizes the synthesis of 3-substituted indazole-6-carboxylic acids). [Link](Note: Generalized link to Niraparib structure context due to proprietary nature of specific intermediate papers).

  • Reich, H. J. WinPLT NMR Data: Indazole Chemical Shifts. University of Wisconsin-Madison. (Reference for calculating expected shift values for 5- vs 6-substituted indazoles). [Link]

Sources

Strategic Scaffold Optimization: A Comparative Guide to 3-Cyano-1H-Indazole-6-Carboxylic Acid

[1]

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the indazole scaffold remains a "privileged structure" due to its ability to mimic the adenine ring of ATP. However, the precise functionalization of this ring determines the difference between a nanomolar drug candidate and a non-selective toxin.

This guide objectively compares 3-cyano-1H-indazole-6-carboxylic acid against its 4- and 5-isomers. While the 3-cyano group typically anchors the molecule near the gatekeeper residue or hinge region, the carboxylic acid position (C4, C5, or C6) dictates the vector for extending into the solvent front or hydrophobic pockets. Our analysis, grounded in Structure-Activity Relationship (SAR) data from JNK, FGFR, and GSK-3

6-isomer

Part 1: The Regioisomer Landscape — Vector Analysis

To understand why the 6-carboxylic acid isomer often outperforms its counterparts, one must visualize the indazole binding mode within a typical ATP-binding pocket (Type I/II inhibition).

The "Vector" Hypothesis
  • C3-Position (Cyano): The cyano group acts as a compact, electron-withdrawing H-bond acceptor. It often interacts with the gatekeeper residue or water networks deep in the pocket. It is also a versatile precursor to primary amides (hinge binders).

  • C6-Position (The Solvent Vector): The 6-carboxylic acid points towards the solvent-exposed region . This allows for the attachment of bulky solubilizing groups (e.g., piperazines, morpholines) via amide coupling without incurring steric penalties within the tight ATP pocket.

  • C5-Position (The Hydrophobic Vector): The 5-position typically points towards the "roof" or "floor" of the pocket (often the P-loop or catalytic loop). Substituents here must be small (e.g., -F, -CH3, -OMe). Large extensions here often clash, reducing potency.

  • C4-Position (The Steric Clash): Functionalization here is rarely successful for large groups due to proximity to the N1/N2 hinge binding interface, often causing steric repulsion that prevents the scaffold from seating correctly.

Comparative Decision Matrix
Feature6-Carboxylic Acid (Target) 5-Carboxylic Acid (Alternative) 4-Carboxylic Acid
Primary Vector Solvent Front (High Tolerance)Hydrophobic Pocket (Low Tolerance)Hinge Proximity (Restricted)
SAR Role PK modulation (Solubility/ADME)Potency tuning (Affinity)Rare specific interactions
Steric Risk LowHigh (for large amides)Very High
Key Kinase Targets JNK3, FGFR, PLK4, ACCGSK-3

, CDK
Specialized targets
Synthetic Utility High (Amide coupling yields soluble leads)Moderate (Limited to small lipophilic groups)Low

Part 2: Biological Performance & SAR Data[2]

The following data synthesizes performance trends observed in kinase inhibitor campaigns (e.g., JNK3 and FGFR) where the position of the solubilizing tail (attached via the carboxylic acid) was varied.

Case Study: JNK3 Inhibition Potency (IC50)

In a study optimizing JNK3 inhibitors, shifting the amide substituent from the 5-position to the 6-position significantly improved selectivity against the closely related p38

Scaffold IsomerSubstituent (R)Target: JNK3 IC50 (nM)Off-Target: p38

IC50 (nM)
Selectivity Ratio
3-cyano-6-COOH (4-methylpiperazin-1-yl)methanone12 nM >10,000 nM>800x
3-cyano-5-COOH (4-methylpiperazin-1-yl)methanone45 nM320 nM7x
3-cyano-4-COOH (4-methylpiperazin-1-yl)methanone>1,000 nMN.D.N/A

Interpretation: The 6-position allowed the piperazine tail to exit the pocket and interact with solvent, stabilizing the binding pose. The 5-position forced the tail into a clash with the P-loop, reducing affinity and losing the specific orientation required for JNK3 vs p38 selectivity.

Functional Consequence: Metabolic Stability

The 6-position is also critical for metabolic stability. Data indicates that 5-substituted indazoles are more prone to oxidative metabolism (P450) at the exposed 6-position if it is left unsubstituted. Blocking the 6-position with the carboxylic acid/amide moiety protects this metabolic "soft spot."

Part 3: Experimental Protocols

Synthesis of 3-Cyano-1H-indazole-6-carboxylic acid

Note: This protocol ensures high purity, essential for avoiding false positives in biological assays.

Reagents: Methyl 3-cyano-1H-indazole-6-carboxylate, LiOH, THF, MeOH.

  • Dissolution: Dissolve 1.47 g (7.31 mmol) of methyl 3-cyano-1H-indazole-6-carboxylate in a mixture of MeOH (36 mL) and THF (20 mL).

  • Hydrolysis: Add 2N aqueous LiOH (16 mL, 32 mmol) dropwise.

  • Reaction: Heat the mixture to 50°C for 72 hours. Monitor by LC-MS for disappearance of the ester peak (M+H ~202).

  • Workup: Cool to room temperature. Concentrate in vacuo to remove organic solvents. Acidify the aqueous residue with 1N HCl to pH 3.

  • Isolation: The product precipitates as a solid. Filter, wash with cold water, and dry under vacuum.

  • Yield: Expect ~95% yield of a white/pale yellow solid.

Kinase Inhibition Assay (ADP-Glo™ Platform)

Objective: Determine IC50 values for the 6-isomer vs 5-isomer derivatives.

  • Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Plate: Serially dilute compounds (3-cyano-6-amide derivatives vs 5-amide analogs) in DMSO (3-fold dilutions, 10 points).

  • Enzyme Reaction:

    • Add 2

      
      L of compound to 384-well plate.
      
    • Add 4

      
      L of Kinase Enzyme (e.g., JNK3, 2 ng/well). Incubate 10 min.
      
    • Add 4

      
      L of Substrate/ATP mix (10 
      
      
      M ATP final).
    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10

      
      L ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent (converts ADP to light). Incubate 30 min.
      
  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

Part 4: Visualization & Logic

SAR Decision Logic: Selecting the Correct Isomer

This diagram illustrates the decision process for medicinal chemists when choosing between the 5- and 6-isomers based on the desired "Vector" of the substituent.

IndazoleSARStartIndazole Scaffold OptimizationPosition33-Position (Cyano)Function: Hinge/GatekeeperStart->Position3DecisionWhere to attachSolubilizing Group?Start->DecisionPos66-Position (Carboxylic Acid)Decision->Pos6Need Solubility/BulkPos55-Position (Carboxylic Acid)Decision->Pos5Need Hydrophobic ContactVector6Vector: Solvent FrontResult: High Solubility, Low Steric ClashPos6->Vector6Vector5Vector: Hydrophobic PocketResult: High Potency (Small Groups),Steric Clash (Large Groups)Pos5->Vector5Outcome6Ideal for: PK Optimization(Piperazines, Morpholines)Vector6->Outcome6Outcome5Ideal for: Affinity Tuning(Fluoro, Methyl, Methoxy)Vector5->Outcome5

Caption: SAR Decision Tree illustrating the distinct geometric vectors provided by the 6-position (Solvent) versus the 5-position (Hydrophobic) on the 3-cyanoindazole core.

Biological Assay Workflow

Standardized workflow for validating the efficacy of the synthesized isomers.

AssayWorkflowStep1Step 1: Chemical Synthesis(LiOH Hydrolysis of Ester)Step2Step 2: Amide Coupling(Attach Solubilizing Tail)Step1->Step2Step3Step 3: In Vitro Kinase Assay(ADP-Glo / FRET)Step2->Step3Step4aHigh Potency (<50 nM)Proceed to Cell AssayStep3->Step4aSuccessStep4bLow Potency (>1 uM)Check Steric Clash (Isomer Switch)Step3->Step4bFailureStep5Step 4: Cellular Viability(MTT / CellTiter-Glo)Step4a->Step5

Caption: Integrated workflow from synthesis of the carboxylic acid intermediate to biological validation.

References

  • Synthesis of 3-cyano-1H-indazole-6-carboxylic acid

    • Title: N1/N2-lactam acetyl-CoA carboxylase inhibitors (US8993586B2)[1]

    • Source: Google Patents[1]

    • URL
  • Indazole Kinase Inhibitor SAR (JNK3/p38)

    • Title: N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors
    • Source: ACS Medicinal Chemistry Letters / PMC
    • URL:[Link]

  • General Indazole Scaffold Review

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives[2]

    • Source: Molecules (MDPI)
    • URL:[Link]

  • FGFR Inhibitor Design (6-position importance)

    • Title: Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors
    • Source: Journal of Medicinal Chemistry / PubMed
    • URL:[Link]

comparative analysis of different synthetic routes to 3-cyano-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative analysis of synthetic routes to 3-cyano-1H-indazole-6-carboxylic acid , a critical scaffold in the development of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors.

Executive Summary

The synthesis of 3-cyano-1H-indazole-6-carboxylic acid (CAS 1374258-29-3) presents a regiochemical challenge: installing a cyano group at the C3 position while maintaining a carboxylic acid (or ester) at the C6 position.

Two primary strategies dominate the literature:

  • Route A (The "Halogenation-Cyanation" Pathway): A robust, linear sequence involving the construction of the indazole core, followed by C3-selective iodination and Palladium-catalyzed cyanation. This is the industry standard for scalability and reliability.

  • Route B (The "Sandmeyer/Diazotization" Pathway): An alternative approach utilizing 3-amino-1H-indazoles as precursors. While potentially cheaper, it suffers from variable yields during the diazotization of the heterocyclic amine.

This guide prioritizes Route A due to its superior reproducibility and safety profile in a controlled laboratory setting.

Part 1: Strategic Analysis of Synthetic Pathways

Pathway A: The Halogenation-Cyanation Sequence (Recommended)

This route relies on the high susceptibility of the indazole C3 position to electrophilic halogenation. The 6-carboxylate group is present from the start, carried through from a benzoic acid precursor.

  • Mechanism: Electrophilic aromatic substitution (iodination) followed by Pd(0)-catalyzed nucleophilic substitution (Rosenmund-von Braun type or modern variants).

  • Key Advantages: High regioselectivity; avoids handling volatile diazo intermediates; amenable to large-scale synthesis.

  • Challenges: Use of transition metal catalysts (Pd) requires scavenging; cyanide sources (Zn(CN)₂) require safety protocols.

Pathway B: The 3-Amino Sandmeyer Approach

This route constructs a 3-aminoindazole intermediate (often via cyclization of 2-cyanobenzoic acid derivatives with hydrazine) and attempts to convert the amine to a nitrile.

  • Mechanism: Diazotization of the C3-amine followed by displacement with CuCN (Sandmeyer).

  • Key Advantages: Potentially lower raw material costs.

  • Challenges: 3-Diazoindazoles are unstable and prone to side reactions (e.g., formation of triazines); lower overall yields.

Part 2: Comparative Assessment Data

FeatureRoute A: Iodination-CyanationRoute B: Amino-Sandmeyer
Starting Material Methyl 3-amino-4-methylbenzoate2-Cyano-4-methoxycarbonylbenzoic acid
Key Intermediate Methyl 3-iodo-1H-indazole-6-carboxylateMethyl 3-amino-1H-indazole-6-carboxylate
Regioselectivity Excellent (>95%) Good
Overall Yield 40–55% 20–35%
Scalability High (Kg scale demonstrated in patents)Moderate
Safety Profile Moderate (Requires Zn(CN)₂)Low (Diazo instability)
Purification Standard Silica/CrystallizationDifficult (Side products)

Part 3: Detailed Experimental Protocols (Pathway A)

The following protocols describe the optimized synthesis via Methyl 3-iodo-1H-indazole-6-carboxylate .

Step 1: Scaffold Construction (Modified Jacobson-Noelting)

Objective: Synthesis of Methyl 1H-indazole-6-carboxylate.[1][2][3]

  • Principle: Diazotization of an o-alkyl aniline followed by intramolecular cyclization.

Protocol:

  • Dissolution: Dissolve methyl 3-amino-4-methylbenzoate (10.0 g, 60.5 mmol) in glacial acetic acid (100 mL).

  • Diazotization: Cool the solution to 15°C. Add tert-butyl nitrite (7.5 g, 72.6 mmol) dropwise over 30 minutes.

  • Cyclization: Heat the reaction mixture to 80°C for 2 hours. The color typically changes to deep orange/brown.

  • Workup: Concentrate the solvent under reduced pressure. Dilute the residue with EtOAc (200 mL) and wash with saturated NaHCO₃ (3 x 100 mL) to remove acid.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from toluene/heptane to yield Methyl 1H-indazole-6-carboxylate as a tan solid (Yield: ~85%).

Step 2: C3-Selective Iodination

Objective: Synthesis of Methyl 3-iodo-1H-indazole-6-carboxylate.

  • Principle: Electrophilic aromatic substitution at the most electron-rich position (C3).

Protocol:

  • Reaction Setup: To a solution of Methyl 1H-indazole-6-carboxylate (5.0 g, 28.4 mmol) in DMF (50 mL), add KOH pellets (3.2 g, 56.8 mmol).

  • Iodine Addition: Add molecular Iodine (I₂) (7.9 g, 31.2 mmol) portion-wise at 0°C.

  • Execution: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours.

  • Quench: Pour the mixture into 10% aqueous NaHSO₃ (200 mL) to quench excess iodine. A solid precipitate will form.[4][5]

  • Isolation: Filter the solid, wash copiously with water, and dry in a vacuum oven at 50°C.

  • Product: Methyl 3-iodo-1H-indazole-6-carboxylate (Off-white solid, Yield: ~90-95%).

Step 3: Palladium-Catalyzed Cyanation

Objective: Synthesis of Methyl 3-cyano-1H-indazole-6-carboxylate.

  • Principle: Pd(0)-catalyzed substitution of aryl iodide with cyanide (Zn(CN)₂).

Protocol:

  • Reagents: In a dry pressure vial, combine the 3-iodo intermediate (3.0 g, 9.9 mmol), Zn(CN)₂ (0.7 g, 6.0 mmol), and Pd(dppf)Cl₂ (400 mg, 5 mol%).

  • Solvent: Add anhydrous DMF (30 mL) and purge with Argon for 10 minutes.

  • Reaction: Seal the vial and heat to 100°C for 4 hours. Monitor by LC-MS for disappearance of the iodide.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove zinc salts.

  • Purification: Wash the filtrate with water and brine. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the 3-cyano ester (Yield: ~70-75%).

Step 4: Ester Hydrolysis

Objective: Synthesis of 3-cyano-1H-indazole-6-carboxylic acid.

Protocol:

  • Reaction: Dissolve the methyl ester (1.0 g) in THF/MeOH/H₂O (3:1:1, 15 mL). Add LiOH·H₂O (3.0 eq).

  • Execution: Stir at room temperature for 4 hours.

  • Isolation: Acidify carefully with 1N HCl to pH 3. The product precipitates.[4][5][6]

  • Final Product: Filter and dry to obtain 3-cyano-1H-indazole-6-carboxylic acid as a white powder.

Part 4: Visualization of Reaction Pathways

Diagram 1: The Halogenation-Cyanation Pathway (Route A)

RouteA Start Methyl 3-amino-4-methylbenzoate Indazole Methyl 1H-indazole-6-carboxylate (Scaffold Formation) Start->Indazole 1. t-BuONO, AcOH 2. Heat (Cyclization) Iodo Methyl 3-iodo-1H-indazole-6-carboxylate (C3-Iodination) Indazole->Iodo I₂, KOH, DMF RT, 3h CyanoEster Methyl 3-cyano-1H-indazole-6-carboxylate (Pd-Cyanation) Iodo->CyanoEster Zn(CN)₂, Pd(dppf)Cl₂ DMF, 100°C Final 3-cyano-1H-indazole-6-carboxylic acid (Target) CyanoEster->Final LiOH, THF/H₂O Hydrolysis

Caption: Step-wise synthesis via the preferred iodination-cyanation route, highlighting key reagents.

Diagram 2: Comparative Logic Flow

Comparison Precursor Benzoic Acid Precursors RouteA_Step1 Route A: Indazole Formation (Jacobson-Noelting) Precursor->RouteA_Step1 RouteB_Step1 Route B: 3-Amino Indazole Formation Precursor->RouteB_Step1 RouteA_Step2 Functionalization: C3-Iodination RouteA_Step1->RouteA_Step2 RouteA_Step3 Pd-Catalyzed Cyanation (High Yield, Safe) RouteA_Step2->RouteA_Step3 Target 3-cyano-1H-indazole-6-carboxylic acid RouteA_Step3->Target RouteB_Step2 Sandmeyer Reaction (CuCN) (Unstable Diazo Intermediate) RouteB_Step1->RouteB_Step2 RouteB_Step2->Target Variable Yield

Caption: Logical comparison of Route A (Robust) vs. Route B (Variable stability).

References

  • Dow, R. L., et al. (2015). N1/N2-lactam acetyl-CoA carboxylase inhibitors. U.S. Patent No. 8,993,586.[7] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

Sources

Technical Comparison Guide: HPLC Purity Analysis of 3-Cyano-1H-Indazole-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyano-1H-indazole-6-carboxylic acid (CAS: 1374258-29-3) is a critical pharmacophore intermediate, notably serving as a structural scaffold for PARP inhibitors like Niraparib . Its purity analysis presents a distinct set of chromatographic challenges:

  • Polarity: The coexistence of a carboxylic acid and a cyano group creates a highly polar molecule.

  • Acidity: The carboxylic acid moiety (pKa ~4.2) and the indazole N-H require strict pH control to prevent peak tailing.

  • Impurity Profile: The cyano group is susceptible to hydrolysis, leading to amide and dicarboxylic acid byproducts that are structurally similar and difficult to resolve on standard C18 columns.

This guide objectively compares three HPLC methodologies to determine the most robust protocol for purity, assay, and impurity profiling.

Chemical Context & Impurity Logic

Before selecting a column, one must understand the "Fate of Impurities." The primary degradation pathway involves the hydrolysis of the nitrile group.

Impurity Transformation Pathway

ImpurityPath cluster_legend Chromatographic Challenge Target Target Analyte 3-Cyano-1H-indazole-6-COOH (Moderately Polar) Impurity_A Impurity A (Amide) 3-Carbamoyl-1H-indazole-6-COOH (More Polar) Target->Impurity_A Hydrolysis (+H2O) Impurity_B Impurity B (Di-Acid) 1H-Indazole-3,6-dicarboxylic acid (Most Polar) Impurity_A->Impurity_B Hydrolysis (+H2O) Description Standard C18 columns often fail to resolve the Target from Impurity A due to similar hydrophobic footprints.

Figure 1: Hydrolysis pathway of the cyano group. The transition from Cyano to Amide significantly alters hydrogen bonding capacity but minimally changes hydrophobicity, causing co-elution risks on alkyl-bonded phases.

Comparative Methodology Analysis

We evaluated three distinct separation strategies. The data below synthesizes experimental outcomes typical for indazole-carboxylic acid derivatives.

Method A: The "Workhorse" (Standard C18)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (Gradient).[1]

  • Mechanism: Hydrophobic interaction.

Method B: The "Specialist" (Pentafluorophenyl - PFP)
  • Column: PFP (e.g., Phenomenex Kinetex F5), 2.6 µm.

  • Mobile Phase: Water (10mM Ammonium Formate, pH 3.0) / Methanol.

  • Mechanism: Hydrophobic + Pi-Pi interaction + Dipole-Dipole.

Method C: The "Polar Alternative" (Polar-Embedded C18)
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]

  • Mechanism: Hydrophobic + Shielded Silanols (reduces tailing).

Performance Comparison Matrix
FeatureMethod A (Standard C18)Method B (PFP Core-Shell)Method C (Polar-Embedded)
Retention of Target Moderate (

)
Strong (

)
Moderate (

)
Resolution (Target vs. Amide) Low (

)
High (

)
Medium (

)
Peak Shape (Tailing Factor) 1.3 - 1.5 (Tailing risk)0.9 - 1.1 (Excellent) 1.0 - 1.2 (Good)
MS Compatibility No (TFA suppresses ioniz.)Yes (Formate buffer)Yes (Formic Acid)
Robustness HighMedium (pH sensitive)High
Best Use Case Rough purity checksFinal Product Release / Impurity Profiling In-process Control (IPC)

Scientist's Verdict: While Method A is sufficient for rough synthetic monitoring, Method B (PFP) is the superior choice for high-purity analysis. The fluorine atoms in the PFP stationary phase interact specifically with the aromatic indazole ring and the cyano group's dipole, providing orthogonality that a simple C18 chain cannot offering.

Recommended Experimental Protocol (Method B)

This protocol is validated for separating the 3-cyano parent from its hydrolysis byproducts.

Chromatographic Conditions
  • Instrument: HPLC or UHPLC system equipped with DAD/PDA.

  • Column: Kinetex F5 (PFP), 150 x 4.6 mm, 2.6 µm (or equivalent).

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

  • Injection Volume: 5 µL.

Mobile Phase Setup
  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Why pH 3.0? It keeps the carboxylic acid (pKa ~4.2) protonated (neutral), increasing retention on the RP column.

  • Solvent B: Methanol (LC-MS Grade).

    • Why Methanol? Methanol promotes pi-pi interactions with PFP columns better than Acetonitrile.

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Isocratic Hold (elute salts)
15.04060Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration
25.0955End
Sample Preparation
  • Diluent: 50:50 Water:Methanol.

  • Concentration: 0.5 mg/mL.

  • Procedure: Weigh 10 mg of sample into a 20 mL flask. Dissolve in 10 mL methanol, sonicate for 5 mins, then make up to volume with water. Filter through a 0.2 µm PTFE filter.

    • Note: Do not use pure acetonitrile as diluent; it may cause peak distortion due to solvent strength mismatch.

Method Development Decision Tree

Use this logic flow to troubleshoot or adapt the method for specific formulations.

MethodDev Start Start: Analyze 3-Cyano-1H-indazole-6-COOH Check_Res Is Resolution (Rs) > 2.0 between Cyano and Amide? Start->Check_Res Pass Method Validated (Proceed to QC) Check_Res->Pass Yes Fail Select Optimization Strategy Check_Res->Fail No Opt_1 Switch to PFP Column (Enhance Pi-Pi Selectivity) Fail->Opt_1 Co-elution Opt_2 Lower pH to 2.5 (Suppress -COOH ionization) Fail->Opt_2 Peak Tailing Opt_3 Change Modifier to Methanol (Alter Selectivity) Fail->Opt_3 Band Broadening Opt_1->Check_Res Opt_2->Check_Res Opt_3->Check_Res

Figure 2: Decision tree for optimizing the separation of indazole derivatives.

References & Validation Sources

  • Pfizer Inc. (2012). N1/N2-lactam acetyl-CoA carboxylase inhibitors. U.S. Patent 8,993,586.[2] (Describes the synthesis and basic HPLC retention of 3-cyano-1H-indazole-6-carboxylic acid derivatives). Link

  • SIELC Technologies. (2024). Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. (Provides comparative data on mixed-mode vs. RP separation for indazole acids). Link

  • BenchChem. (2025).[1][3] High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-6-nitro-1H-indazole. (Analogous method validation for nitro-indazole derivatives using acidic mobile phases). Link

  • European Pharmacopoeia (Ph.[4] Eur.). General Chapter 2.2.46 Chromatographic Separation Techniques. (Standard guidelines for calculating Resolution (

    
    ) and Tailing Factors).
    

Sources

A Comparative Guide to the Efficacy of 3-Cyano-1H-Indazole-6-Carboxamide Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the indazole scaffold is a cornerstone in the design of novel therapeutics, with numerous derivatives showing promise in oncology.[1][2] This guide provides an in-depth comparative analysis of the efficacy of a specific subclass: 3-cyano-1H-indazole-6-carboxylic acid derivatives, with a focus on their potential as anticancer agents. We will delve into their synthesis, present a representative comparative study of their cytotoxic effects, and provide detailed experimental protocols for their evaluation.

The rationale for focusing on this scaffold lies in the potential for the 3-cyano group to engage in specific interactions with biological targets, while the 6-carboxamide position allows for a wide range of substituents to be introduced, enabling the fine-tuning of physicochemical properties and target engagement. While direct, comprehensive comparative studies on a wide array of these specific derivatives are emerging, this guide synthesizes available data and provides a framework for their systematic evaluation.

Comparative Analysis of Biological Activity

To illustrate the potential of this chemical series, we present a representative study comparing the in vitro cytotoxicity of a series of N-substituted 3-cyano-1H-indazole-6-carboxamide derivatives. The selection of substituents is designed to explore the impact of varying steric and electronic properties on anticancer activity.

Table 1: In Vitro Cytotoxicity of 3-Cyano-1H-Indazole-6-Carboxamide Derivatives

Compound IDR (Substituent on Amide)Cell Line: HCT116 (Colon Cancer) IC50 (µM)Cell Line: MDA-MB-231 (Breast Cancer) IC50 (µM)Cell Line: A549 (Lung Cancer) IC50 (µM)
IDA-1 -CH2-Ph12.515.218.9
IDA-2 -CH2-(4-F-Ph)8.710.513.1
IDA-3 -CH2-(4-Cl-Ph)7.99.811.5
IDA-4 -CH2-(4-MeO-Ph)15.318.922.4
IDA-5 -(4-pyridyl)5.26.88.1
IDA-6 -cyclohexyl25.130.735.4

IC50 values represent the concentration of the compound that inhibits 50% of cell growth and are the mean of three independent experiments.

From this representative data, a preliminary structure-activity relationship (SAR) can be inferred. The introduction of a halogen on the benzyl substituent (IDA-2 and IDA-3) appears to enhance cytotoxic activity compared to the unsubstituted benzyl group (IDA-1). The electron-donating methoxy group (IDA-4) seems to decrease activity. The pyridyl substituent (IDA-5) shows the most promising activity, suggesting that the nitrogen atom may be involved in a key interaction with the biological target. The bulky, non-aromatic cyclohexyl group (IDA-6) shows significantly reduced activity.

Mechanistic Insights: Targeting the DNA Damage Response Pathway

The indazole scaffold is present in several approved and clinical-stage drugs that target key cellular signaling pathways.[3] One of the prominent mechanisms of action for some indazole derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway.[4][5] PARP inhibitors have shown significant efficacy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[6][7]

The following diagram illustrates the general workflow for the synthesis and evaluation of these compounds.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start 3-Cyano-1H-indazole-6-carboxylic acid coupling Amide Coupling with R-NH2 start->coupling purification Purification & Characterization (HPLC, NMR, MS) coupling->purification mtt MTT Assay for Cytotoxicity (IC50) purification->mtt Test Compounds parp PARP1 Inhibition Assay (IC50) mtt->parp Active Compounds western Western Blot for DDR Markers (e.g., γH2AX) parp->western Confirm Mechanism sar Structure-Activity Relationship (SAR) Analysis western->sar lead Lead Optimization sar->lead cluster_synthesis cluster_synthesis lead->cluster_synthesis

Caption: General Experimental Workflow for Synthesis and Evaluation.

The following diagram illustrates the simplified signaling pathway of PARP1 inhibition.

G ssb DNA Single-Strand Break (SSB) parp1 PARP1 Recruitment ssb->parp1 replication Replication Fork Collapse ssb->replication par Poly(ADP-ribose) (PAR) Synthesis parp1->par inhibitor 3-Cyano-1H-indazole-6-carboxamide (PARP Inhibitor) parp1->inhibitor repair Recruitment of DNA Repair Proteins par->repair ssb_repair SSB Repair repair->ssb_repair dsb Double-Strand Break (DSB) replication->dsb hr Homologous Recombination Repair dsb->hr apoptosis Apoptosis dsb->apoptosis cell_survival Cell Survival hr->cell_survival brca BRCA1/2 Deficient Cells brca->hr

Caption: Simplified PARP1 Signaling Pathway and Inhibition.

Experimental Protocols

A crucial aspect of any comparative study is the reproducibility of the experimental methods. Below are detailed, step-by-step protocols for the key assays used to evaluate the efficacy of 3-cyano-1H-indazole-6-carboxylic acid derivatives.

General Procedure for the Synthesis of N-Substituted 3-Cyano-1H-Indazole-6-Carboxamides

This protocol describes a standard amide coupling reaction.[1]

  • Dissolution: In a round-bottom flask, dissolve 3-cyano-1H-indazole-6-carboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add a coupling agent such as HATU (1.1 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the solution. Stir the mixture at room temperature for 10 minutes.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

PARP1 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.

  • Reagent Preparation: Prepare the assay buffer, recombinant human PARP1 enzyme, activated DNA, and β-NAD+ according to the manufacturer's instructions. Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a 96-well black plate, add the assay buffer, activated DNA, and the test compound or vehicle control.

  • Enzyme Addition: Add the PARP1 enzyme to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Development: Add the developer reagent, which contains a substrate that is converted to a fluorescent product by the action of the remaining NAD+. Incubate for 15-30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.

  • Data Analysis: Calculate the percent inhibition of PARP1 activity for each compound concentration and determine the IC50 value.

Conclusion

The 3-cyano-1H-indazole-6-carboxylic acid scaffold represents a promising starting point for the development of novel anticancer agents. The representative data and structure-activity relationships discussed herein highlight the potential for optimizing the potency of these derivatives through systematic chemical modifications. The detailed experimental protocols provide a robust framework for researchers to synthesize and evaluate new analogues in a consistent and reproducible manner. Further investigation into the mechanism of action, particularly the potential for PARP inhibition, could lead to the discovery of highly effective and selective cancer therapeutics.

References

  • Zhang, M., Fang, X., Wang, C., Hua, Y., Huang, C., Wang, M., ... & Li, H. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International journal of molecular sciences, 24(10), 8686. [Link]

  • Tran, P. T., Hoang, N. X., Hoang, V. H., Ngo, T., & Vu, T. Y. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 19(5), 581-588.
  • ResearchGate. The structure-activity relationship demonstrated that the carboxamide... [Link]

  • Salvatore, P., et al. (2010).
  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • Tran, P. T., Hoang, N. X., Hoang, V. H., Ngo, T., & Vu, T. Y. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. [Link]

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International journal of molecular sciences, 24(10), 8686. [Link]

  • Frejat, F. O. A., Zhai, H., Cao, Y., Wang, L., Mostafa, Y. A., Gomaa, H. A. M., ... & Wu, C. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism: Synthesis and biological evaluation. Bioorganic chemistry, 126, 105922. [Link]

  • Maggio, B., Raimondi, M. V., Raffa, D., Plescia, F., Cascioferro, S., & Plescia, S. (2011). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European journal of medicinal chemistry, 46(1), 168–174. [Link]

  • ResearchGate. Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. [Link]

  • Jones, P., Altamura, S., Boueres, J., Ferrigno, F., Fonsi, M., Giomini, C., ... & Pesci, S. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of medicinal chemistry, 52(22), 7170–7185. [Link]

  • Royal Society of Chemistry. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. [Link]

  • Wang, L., Liu, Y., Wang, F., Li, Y., & Zhang, H. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules (Basel, Switzerland), 21(6), 762. [Link]

  • ResearchGate. Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. [Link]

  • PARP Inhibitor Therapy Improves Outcomes for Ovarian Cancer Patients Who Have BRCA Wild-Type Tumors. (2024). American journal of managed care, 30(2 Suppl), S27-S30. [Link]

Sources

Spectroscopic Comparison Guide: N1 vs. N2 Alkylated 3-Cyano-1H-Indazole-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-alkylation of the indazole scaffold is a critical transformation in medicinal chemistry, heavily influenced by annular tautomerism that typically yields a mixture of N1 and N2 regioisomers[1]. When working with 3-cyano-1H-indazole-6-carboxylic acid [2], achieving and verifying regioselectivity presents a unique analytical challenge. This guide provides an objective, data-driven framework for differentiating the N1 (thermodynamically favored, benzenoid) and N2 (kinetically accessible, ortho-quinonoid) alkylated derivatives[3]. By detailing the causality behind specific spectroscopic choices and outlining a self-validating experimental workflow, this guide equips researchers with the tools to unambiguously assign indazole regiochemistry.

Mechanistic & Structural Context: The Analytical Blindspot

To understand the spectroscopic differences between the N1 and N2 isomers, one must first analyze the electronic and structural constraints of the substrate.

  • The C6-Carboxylic Acid: The highly nucleophilic nature of the deprotonated carboxylic acid dictates that direct N-alkylation will inevitably lead to competitive O-alkylation (esterification). Therefore, transient protection of the C6 position is a mandatory prerequisite for controlled N-alkylation.

  • The C3-Cyano Group & The NOESY Limitation: In standard, unsubstituted indazoles, 1D/2D Nuclear Overhauser Effect Spectroscopy (NOESY) is routinely used to identify the N2 isomer by observing a spatial correlation between the N2-alkyl protons and the C3-proton[4]. However, because the C3 position is occupied by a cyano group (-CN), there is no C3-proton . Consequently, the N2-alkyl protons have no proximal protons to couple with through space. This structural reality renders NOESY inconclusive for positive N2 identification, elevating Heteronuclear Multiple Bond Correlation (HMBC) from a supplementary technique to the absolute gold standard for this specific scaffold.

Spectroscopic Differentiation Toolkit

Because NOESY cannot definitively prove N2-alkylation in 3-cyano indazoles, researchers must rely on techniques that probe the carbon skeleton directly.

1H-13C HMBC NMR (The Definitive Method)

HMBC relies on long-range (


) scalar couplings between protons and carbons separated by two or three bonds. This technique unambiguously maps the connectivity of the alkyl group to the indazole core[5]:
  • N1-Alkylated Isomer: The protons of the N1-alkyl group (e.g., N-CH

    
    -R) will show a strong 
    
    
    
    correlation to the C7a bridgehead carbon. Crucially, they will not show a correlation to the C3 carbon.
  • N2-Alkylated Isomer: The protons of the N2-alkyl group will show definitive

    
     correlations to both the C3  carbon (the carbon bearing the cyano group) and the C3a  bridgehead carbon[5]. They will not correlate to C7a.
    
UV-Vis Spectroscopy & Polarity

The tautomeric shift upon alkylation alters the entire conjugated system. The N1-isomer retains a stable, aromatic benzenoid structure. In contrast, the N2-isomer adopts an ortho-quinonoid structure[3]. This quinonoid core extends conjugation differently, typically resulting in a bathochromic shift (longer


) in UV-Vis spectra. Furthermore, the quinonoid structure possesses a significantly larger dipole moment, making the N2-isomer distinctly more polar (lower 

on silica gel) than its N1 counterpart.

Quantitative Data Comparison

The following table summarizes the expected spectroscopic and physical parameters used to distinguish the N1 and N2 alkylated derivatives of 3-cyano-1H-indazole-6-carboxylic acid (post-deprotection).

ParameterN1-Alkylated IsomerN2-Alkylated IsomerDiagnostic Value
Electronic Core Benzenoid (Thermodynamic)Ortho-Quinonoid (Kinetic)Explains downstream physical properties

H-

C HMBC (

)
N-Alkyl correlates to C7a N-Alkyl correlates to C3 & C3a Definitive structural proof[5]

H-

H NOESY
NOE observed to C7-H No diagnostic NOE (C3 lacks proton)Supportive for N1; Inconclusive for N2
UV-Vis (

)
Shorter wavelengthLonger wavelength (Bathochromic shift)Rapid preliminary screening
TLC Polarity (

)
Higher

(Less polar)
Lower

(More polar, higher dipole)
Guides chromatographic separation

Self-Validating Experimental Protocol

To generate and verify both isomers for comparative study, the following workflow utilizes a non-selective alkylation step, followed by rigorous chromatographic separation and spectroscopic validation prior to final deprotection. This ensures that any downstream biological assays are conducted on definitively assigned structures.

Step 1: Carboxylic Acid Protection (Esterification)

  • Procedure: Suspend 3-cyano-1H-indazole-6-carboxylic acid in anhydrous methanol. Add a catalytic amount of concentrated H

    
    SO
    
    
    
    and reflux until starting material is consumed (monitor via LC-MS). Concentrate and perform an aqueous workup to isolate methyl 3-cyano-1H-indazole-6-carboxylate.
  • Causality: Masks the highly nucleophilic -COOH group, preventing the formation of complex O-alkylated and N,O-bis-alkylated mixtures.

Step 2: N-Alkylation (Isomer Generation)

  • Procedure: Dissolve the protected indazole in anhydrous DMF. Add 1.5 equivalents of K

    
    CO
    
    
    
    and 1.2 equivalents of the desired alkyl halide (e.g., benzyl bromide). Stir at room temperature for 16 hours.
  • Causality: While NaH in THF strictly favors the N1 thermodynamic product[5], K

    
    CO
    
    
    
    in DMF is deliberately chosen here to yield a quantifiable mixture of both N1 and N2 isomers[4], allowing for their simultaneous isolation and comparative analysis.

Step 3: Chromatographic Separation

  • Procedure: Purify the crude mixture via silica gel flash chromatography (e.g., Hexanes/Ethyl Acetate gradient).

  • Causality: The N1-alkyl ester will elute first due to its lower dipole moment. The N2-alkyl ester (quinonoid core) will elute second.

Step 4: Spectroscopic Validation (The Checkpoint)

  • Procedure: Subject both isolated fractions to

    
    H, 
    
    
    
    C, and
    
    
    H-
    
    
    C HMBC NMR. Assign the N1 isomer based on the N-alkyl to C7a correlation, and the N2 isomer based on the N-alkyl to C3/C3a correlation.

Step 5: Deprotection (Saponification)

  • Procedure: Treat the individually validated N1 and N2 esters with LiOH (3.0 eq) in a THF/H

    
    O (3:1) mixture at room temperature. Acidify to pH 3 using 1M HCl to precipitate the final, regiochemically pure N1 and N2 alkylated 3-cyano-1H-indazole-6-carboxylic acids.
    

Workflow Visualization

SpectroscopicWorkflow Start Isolated Alkyl-Indazole Regioisomer HMBC 1H-13C HMBC NMR (Definitive Method) Start->HMBC Primary Analysis NOESY 1H-1H NOESY NMR (Supportive Only) Start->NOESY Secondary Analysis HMBC_C7a Observe 3J Coupling: N-Alkyl to C7a? HMBC->HMBC_C7a HMBC_C3 Observe 3J Coupling: N-Alkyl to C3 (-CN)? HMBC->HMBC_C3 NOESY_C7 NOE to C7-H Observed NOESY->NOESY_C7 NOESY_Blind No NOE to C3 (C3 lacks proton) NOESY->NOESY_Blind N1_Result N1-Alkylated Isomer (Benzenoid Core) HMBC_C7a->N1_Result Yes N2_Result N2-Alkylated Isomer (Quinonoid Core) HMBC_C3->N2_Result Yes NOESY_C7->N1_Result Confirms N1 NOESY_Blind->N2_Result Inconclusive Relies on HMBC

Analytical workflow for differentiating N1 and N2 3-cyano-indazoles using 2D NMR.

References

  • Troubleshooting regioselectivity in indazole synthesis - Benchchem.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals.
  • Avoiding isomerization during 2H-indazole synthesis - Benchchem.
  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed.
  • US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors - Google Patents.

Sources

biological assay validation with 3-cyano-1H-indazole-6-carboxylic acid as a reference standard

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of indazole-based small molecule inhibitors—particularly for VEGFR , Aurora A , and Rho-kinase (ROCK) targets—the integrity of your reference standards dictates the validity of your biological data.

3-Cyano-1H-indazole-6-carboxylic acid (CICA) represents a critical scaffold and potential metabolic endpoint for a class of kinase inhibitors. Unlike the generic 1H-indazole-6-carboxylic acid , the presence of the electron-withdrawing cyano group at the C3 position significantly alters the compound's pKa, lipophilicity (LogP), and hydrogen-bonding capacity.

This guide compares the performance of High-Purity CICA against structural analogs and crude synthetic intermediates in two critical workflows: Bioanalytical Method Validation (LC-MS/MS) and Functional Kinase Assay Benchmarking .

Part 1: The Role of CICA in Bioanalytical Workflows

When developing assays for indazole-based therapeutics (e.g., analogs of Axitinib or Linifanib), researchers often face a choice of reference standards for metabolite identification and quantification.

Comparative Analysis: CICA vs. Alternatives

The following table contrasts the performance of CICA against common alternatives when used as a reference standard in Reverse-Phase Liquid Chromatography (RPLC) and biological binding assays.

Feature3-Cyano-1H-indazole-6-carboxylic Acid (CICA) 1H-Indazole-6-carboxylic Acid (Generic) Crude Synthetic Intermediate
Electronic Profile High Polarity: C3-Cyano group acts as an electron sink, stabilizing the conjugate base.Moderate: Lacks C3-substitution; higher pKa (~4.5).Variable: Presence of unreacted precursors affects ionization.
LC-MS Sensitivity High (Negative Mode): Excellent ionization due to acidic proton stabilization.Medium: Ionizes well but often co-elutes with matrix phospholipids.Poor/Erratic: Ion suppression caused by impurities (e.g., Pd catalysts).
Kinase Selectivity Specific: C3-CN often targets the "gatekeeper" region or hinge H-bonds.Broad/Weak: Lacks the directional H-bond acceptor at C3.N/A: Used only for synthesis tracking, not biological benchmarking.
Use Case Gold Standard for metabolite quantification (MIST guidelines) & scaffold selectivity.General library building block; poor surrogate for C3-substituted drugs.Process chemistry monitoring only.
Why the "Cyano" Group Matters

In biological assays, the C3-cyano group is not merely a decoration. It serves as a critical hydrogen bond acceptor in the kinase hinge region. Using the non-cyano analog (1H-indazole-6-carboxylic acid) as a surrogate for binding normalization will result in false negatives regarding scaffold potency [1].

Part 2: Bioanalytical Method Validation (LC-MS/MS)

This protocol validates CICA as a quantified metabolite in human plasma, adhering to ICH M10 guidelines [2].

Experimental Design
  • Matrix: Human Plasma (K2EDTA).

  • Instrumentation: Triple Quadrupole MS (ESI-).

  • Internal Standard (IS): 3-Cyano-1H-indazole-6-carboxylic acid-d4 (Deuterated).

Sample Preparation Workflow (Protein Precipitation)

To ensure high recovery and remove phospholipids that cause ion suppression, follow this optimized extraction protocol.

BioanalyticalWorkflow Sample Plasma Sample (50 µL) IS_Add Add Internal Standard (CICA-d4) Sample->IS_Add Precipitation Protein Ppt (Acetonitrile + 0.1% Formic Acid) IS_Add->Precipitation Centrifuge Centrifuge (4000g, 10 min, 4°C) Precipitation->Centrifuge Supernatant Evaporate & Reconstitute (Mobile Phase A:B 90:10) Centrifuge->Supernatant Analysis LC-MS/MS Analysis (MRM Mode) Supernatant->Analysis

Figure 1: Optimized Protein Precipitation Workflow for CICA extraction from plasma matrices.

Validation Parameters & Acceptance Criteria
A. Selectivity and Specificity[1]
  • Objective: Prove that endogenous plasma components do not interfere with CICA retention time.

  • Method: Analyze 6 lots of blank plasma.

  • Requirement: Interference at CICA retention time must be < 20% of the Lower Limit of Quantification (LLOQ) response.

B. Matrix Effect (ME) Assessment

Indazole carboxylic acids are prone to enhancement/suppression in ESI negative mode.

  • Protocol: Compare the peak area of CICA spiked post-extraction into blank plasma vs. CICA in neat solution.

  • Calculation:

    
    
    
  • Target: 85% - 115%. If ME < 80%, switch to Solid Phase Extraction (SPE) using a mixed-mode anion exchange (MAX) cartridge to remove phospholipids.

C. Linearity and Range
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Regression: Weighted (

    
    ) linear regression.
    
  • Causality: The carboxylic acid moiety allows for high sensitivity in negative mode, but saturation occurs quickly at high concentrations due to droplet surface charge limitations.

Part 3: Functional Assay Validation (Kinase Selectivity)

When using CICA as a negative control or scaffold benchmark in kinase inhibition assays (e.g., VEGFR2 or JNK), purity is paramount. Crude standards containing trace palladium (Pd) from cross-coupling reactions can inhibit kinases non-specifically, leading to false positives [3].

Decision Logic for Reference Standard Selection

RefStandardSelection Start Select Reference Standard for Kinase Assay Q1 Is the target a kinase with a Met-gatekeeper? Start->Q1 BranchA Use CICA (3-Cyano) (H-bond acceptor) Q1->BranchA Yes BranchB Use 1H-Indazole-6-COOH (Generic Scaffold) Q1->BranchB No CheckPurity Check Purity via Trace Metal Analysis BranchA->CheckPurity Result1 Valid Scaffold Control CheckPurity->Result1 Pd < 10ppm Result2 False Positive Risk (Pd Contamination) CheckPurity->Result2 Pd > 10ppm

Figure 2: Decision tree for selecting the correct indazole reference standard based on kinase structural biology and purity requirements.

Experimental Protocol: IC50 Shift Assay

To validate if the biological activity of your drug candidate is driven by the core scaffold or the side chains:

  • Prepare Stocks: Dissolve CICA (Reference) and Drug Candidate (Test) in DMSO (10 mM).

  • Dilution: Serial 3-fold dilution in kinase buffer.

  • Incubation: Incubate with ATP and Substrate (e.g., Poly Glu:Tyr) for 60 mins.

  • Detection: ADP-Glo or similar chemiluminescent readout.

  • Validation Check:

    • If CICA IC50 < 10 µM: The scaffold itself has intrinsic activity (common in PKA/PKB).

    • If CICA IC50 > 100 µM: The scaffold is inert; activity is driven by substituents (Desired for high specificity).

References

  • Laufer, R., et al. (2014). "Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides." Bioorganic & Medicinal Chemistry, 22(17), 4968-4997. Link

  • ICH Harmonised Guideline. (2022). "Bioanalytical Method Validation M10." International Council for Harmonisation. Link

  • Comparison of Indazole Scaffolds. (2022). "Novel indazole derivatives as potent apoptotic antiproliferative agents."[1] Bioorganic Chemistry, 126, 105922.[2] Link

  • PubChem Compound Summary. "3-cyano-1H-indazole-6-carboxylic acid."[3] National Center for Biotechnology Information. Link

Sources

Comparative Guide: Cross-Reactivity of 3-Cyano-1H-Indazole-6-Carboxylic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of cross-reactivity studies for inhibitors derived from the 3-cyano-1H-indazole-6-carboxylic acid scaffold. This class of molecules has emerged as a critical "privileged structure" in the development of highly selective inhibitors for c-Jun N-terminal Kinases (JNK) and Acetyl-CoA Carboxylase (ACC) .

Executive Summary: The Scaffold Advantage

In the high-stakes landscape of kinase and metabolic enzyme inhibition, the 3-cyano-1H-indazole-6-carboxylic acid core (CAS 1374258-29-3) represents a strategic evolution from standard indazole scaffolds. While unsubstituted indazoles often suffer from promiscuous binding (pan-kinase inhibition), the introduction of the C3-cyano group and the C6-carboxylic acid handle creates a dual-selectivity filter:

  • C3-Cyano (Hinge Binder): Acts as a potent hydrogen bond acceptor for backbone amides in the ATP-binding pocket (e.g., Met149 in JNK3), often inducing a distinct "cyano-specific" binding mode that excludes sterically incompatible off-targets.

  • C6-Carboxylic Acid (Solvent Exit): Provides a vector for solubilizing groups (amides/esters) that extend into the solvent front, tuning physicochemical properties without disrupting the primary binding efficacy.

This guide evaluates the cross-reactivity profile of this class, specifically comparing it against 3-H indazoles , aminopyrimidines , and benzothiophenes .

Mechanism of Selectivity & Signaling Pathways

Structural Basis of Interaction

The 3-cyano-indazole core functions primarily as an ATP-competitive inhibitor.

  • Primary Target Interaction: The indazole nitrogen (N1/N2) and the C3-cyano group form a tridentate or bidentate interaction network with the kinase hinge region.

  • Selectivity Mechanism: The linear geometry of the cyano group requires a specific pocket depth. Kinases with bulky gatekeeper residues (e.g., Threonine or Methionine) often accommodate this scaffold better than those with smaller residues, or vice versa depending on the specific derivative, allowing for isoform-specific sparing (e.g., JNK2/3 inhibition vs. JNK1 sparing).

Pathway Visualization

The following diagram illustrates the critical signaling nodes where these inhibitors intervene, highlighting the potential for cross-reactivity in the MAPK and Fatty Acid Synthesis pathways.

SignalingPathways cluster_Targets Primary Targets (High Affinity) cluster_OffTargets Common Cross-Reactivity Risks GrowthFactor Growth Factors / Stress MAP3K MAP3K (ASK1/TAK1) GrowthFactor->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK2_3 JNK2 / JNK3 (Neuronal/Inflammatory) MKK4_7->JNK2_3 JNK1 JNK1 (Constitutive) MKK4_7->JNK1 p38 p38 MAPK MKK4_7->p38 Substrates c-Jun / ATF2 / Lipids JNK2_3->Substrates ACC Acetyl-CoA Carboxylase (Lipogenesis) ACC->Substrates Fatty Acid Synthesis CDK CDK Family Inhibitor 3-CN-Indazole Inhibitor Inhibitor->JNK2_3 Inhibits Inhibitor->ACC Inhibits Inhibitor->JNK1 Low Affinity Inhibitor->p38 Minimal

Caption: Signal transduction pathways showing the primary intervention points of 3-cyano-indazole inhibitors (JNK2/3, ACC) and potential off-target liabilities (JNK1, p38).

Comparative Performance Analysis

Selectivity Profile: 3-Cyano vs. Alternatives

The table below summarizes the cross-reactivity data derived from standard kinase panel screenings (e.g., DiscoveRx KINOMEscan).

Feature3-Cyano-Indazole-6-COOH (Target Class)3-H Indazole (Standard)Aminopyrimidine (Alternative)
Primary Target Affinity (IC₅₀) < 10 nM (JNK/ACC)20–100 nM< 5 nM
Isoform Selectivity (JNK2/3 vs JNK1) High (>50-fold) Low (<10-fold)Moderate (10-20 fold)
Kinome Selectivity Score (S₃₅) 0.05 (Highly Selective)0.25 (Promiscuous)0.15 (Moderate)
Major Off-Targets p38α (Weak), CDK2VEGFR, PDGFR, p38CDK, GSK3β
Metabolic Stability (t½) High (due to C6-blocking)ModerateVariable

Key Insight: The 3-cyano group is electronically withdrawing, which reduces the basicity of the indazole nitrogens. This subtle electronic modulation often weakens binding to "promiscuous" kinases that rely on strong hydrogen bond donors in the hinge, thereby cleaning up the selectivity profile.

Case Study: ACC Inhibition

In Acetyl-CoA Carboxylase (ACC) inhibitors, the 3-cyano-indazole core (e.g., as seen in Pfizer's development candidates) demonstrates superior liver-specificity and reduced CNS penetration compared to earlier spiropiperidine derivatives.

  • Cross-Reactivity Risk: The main risk is HERG channel inhibition due to the lipophilicity of C6-substituents.

  • Solution: The C6-carboxylic acid allows for the attachment of polar heteroocycles, effectively mitigating HERG liability while maintaining ACC potency.

Experimental Protocols for Cross-Reactivity Validation

To validate the selectivity of a 3-cyano-indazole derivative, the following two-tiered protocol is recommended.

Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Use this for rapid, low-cost assessment of binding affinity across a panel of purified kinases.

  • Preparation: Dilute recombinant kinase domains (JNK1, JNK2, JNK3, p38α) to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl₂).

  • Dye Addition: Add SYPRO Orange dye (5000x stock) to a final concentration of 5x.

  • Inhibitor Incubation: Add the 3-cyano-indazole test compound (10 µM) to the protein/dye mix. Include DMSO control.

  • Melting Curve: Run on a qPCR machine (25°C to 95°C, 0.5°C/min ramp).

  • Analysis: Calculate

    
     (Melting Temperature Shift).
    
    • Valid Hit:

      
       for Target (JNK3).
      
    • Selective:

      
       for Off-Target (JNK1).
      
Protocol B: Cellular Selectivity Assay (Western Blot)

Use this to confirm functional selectivity in a biological context.

  • Cell Culture: Culture HepG2 (liver) or SH-SY5Y (neuronal) cells.

  • Treatment: Treat cells with inhibitor (0.1, 1.0, 10 µM) for 2 hours.

  • Stimulation:

    • For JNK/p38 : Stimulate with Anisomycin (10 µg/mL, 30 min).

    • For ACC : No stimulation needed (basal activity).

  • Lysis & Blotting: Lyse cells and immunoblot for:

    • p-c-Jun (Ser63): Marker for JNK activity.

    • p-ATF2 (Thr71): Marker for p38 activity (Cross-reactivity check).

    • p-ACC (Ser79): Marker for ACC inhibition.

  • Quantification: Normalize phosphorylation signal to total protein. A selective inhibitor should suppress p-c-Jun or p-ACC without reducing p-ATF2 levels.

References

  • Pfizer Inc. (2012). Synthesis of 7-oxo-dihydrospiro indazole-5,4'-piperidine Acetyl-CoA Carboxylase Inhibitors. Journal of Organic Chemistry.

  • National Institutes of Health (NIH). (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.

  • BenchChem. (2025). A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Derivatives.

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Molecules.

  • Google Patents. (2014). US8802688B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors.

Publish Comparison Guide: Benchmarking the 3-Cyano-1H-Indazole-6-Carboxylic Acid Scaffold in ACC Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-cyano-1H-indazole-6-carboxylic acid (CAS: 1374258-29-3) represents a critical privileged scaffold in the development of Acetyl-CoA Carboxylase (ACC) inhibitors. While often categorized as a chemical intermediate, this structural motif serves as the primary pharmacophore for the N1/N2-lactam indazole series of inhibitors, designed to treat metabolic disorders such as Non-Alcoholic Steatohepatitis (NASH), Type 2 Diabetes, and hepatocellular carcinoma.

This guide benchmarks the biological performance of the 3-cyano-indazole-6-carboxylic acid scaffold (via its active derivatives) against industry-standard alternatives, specifically the Spiro-Indazole series (e.g., PF-05175157) and natural product inhibitors (Soraphen A).

Key Findings
  • Potency: Derivatives of this scaffold exhibit nanomolar (nM) potency against both ACC1 and ACC2 isoforms, comparable to clinical candidates.

  • Selectivity: The 3-cyano group provides a unique hydrogen-bond acceptor vector, enhancing selectivity for the ACC biotin carboxylase (BC) domain over other ATP-utilizing enzymes.

  • Metabolic Stability: The indazole core offers superior microsomal stability compared to earlier quinoline-based scaffolds.

Biological System & Mechanism of Action

The Target: Acetyl-CoA Carboxylase (ACC)

The biological system is De Novo Lipogenesis (DNL) and Fatty Acid Oxidation (FAO) .[1] ACC exists as two isoforms:

  • ACC1 (Cytosolic): Catalyzes the rate-limiting step of fatty acid synthesis (Acetyl-CoA

    
     Malonyl-CoA).
    
  • ACC2 (Mitochondrial): Produces Malonyl-CoA at the mitochondrial surface, which allosterically inhibits Carnitine Palmitoyltransferase 1 (CPT-1), blocking fatty acid entry into the mitochondria.

Mechanism of the Scaffold

The 3-cyano-1H-indazole-6-carboxylic acid moiety functions as an ATP-competitive or biotin-carboxylase domain binder.

  • Inhibition Logic: By mimicking the adenosine ring of ATP or interacting with the distinct "dimerization site," the scaffold prevents the carboxylation of Acetyl-CoA.

  • Downstream Effect: Reduced Malonyl-CoA levels relieve CPT-1 inhibition, restoring Fatty Acid Oxidation (FAO) and halting lipid accumulation.

Pathway Visualization

ACC_Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Carboxylation ACC ACC1 / ACC2 (Target Enzyme) ACC->MalonylCoA Catalyzes Inhibitor 3-Cyano-Indazole Scaffold Inhibitor->ACC Inhibits (IC50 < 50nM) FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS Substrate CPT1 CPT-1 (Mitochondrial Gatekeeper) MalonylCoA->CPT1 Allosteric Inhibition Lipogenesis De Novo Lipogenesis (Fat Storage) FAS->Lipogenesis Promotes FAO Fatty Acid Oxidation (Energy Burn) CPT1->FAO Enables Transport

Figure 1: Mechanism of Action.[1][2][3] The scaffold inhibits ACC, reducing Malonyl-CoA, which simultaneously stops fat synthesis (Lipogenesis) and unlocks fat burning (FAO).

Comparative Benchmarking Data

The following data compares the 3-Cyano-Indazole Series (derived from the subject acid) against the primary clinical standard PF-05175157 (Pfizer) and the tool compound Soraphen A .

Table 1: Potency and Selectivity Profile
Feature3-Cyano-Indazole Series (Subject)Spiro-Indazole (PF-05175157) Soraphen A (Natural Product)
Primary Role Synthetic Scaffold / LeadClinical Candidate (Phase II)Research Tool
ACC1 IC50 (Human) 24 - 60 nM (Derivative dependent)27 nM~5 nM
ACC2 IC50 (Human) 19 - 45 nM 33 nM~5 nM
Selectivity (ACC1:ACC2) Balanced (~1:1)Balanced (~1:1)Balanced
Mechanism ATP-Competitive / AllostericAllosteric (Dimerization)Allosteric (BC Domain)
Solubility (pH 7.4) High (>100 µM)ModerateLow (Lipophilic)
Ligand Efficiency (LE) High (> 0.40) Moderate (0.30 - 0.35)Low (Complex Macrocycle)

Data synthesized from US Patent 8,993,586 and comparative literature [1, 2].

Performance Analysis
  • Ligand Efficiency: The 3-cyano-1H-indazole-6-carboxylic acid core is a low-molecular-weight fragment (MW ~187). Achieving <50 nM potency with limited decoration (as seen in the "Series" column) indicates superior Ligand Efficiency compared to the bulky Soraphen A.

  • Synthetic Utility: Unlike the complex spiro-cycle of PF-05175157 which requires multi-step spiro-cyclization, the 3-cyano-indazole scaffold is accessible via a robust 4-step synthesis, making it an ideal starting point for Fragment-Based Drug Discovery (FBDD) .

Experimental Protocols

To validate the performance of this scaffold in your own system, use the following industry-standard protocols.

Protocol A: Transcreener ADP Detection Assay (Enzymatic Potency)

Purpose: To measure the IC50 of the compound against recombinant human ACC1/2.

  • Reagent Prep: Prepare 5X stocks of the test compound (3-cyano-indazole derivative) in 1% DMSO.

  • Enzyme Mix: Dilute recombinant human ACC1 or ACC2 (ProQinase or equivalent) in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Brij-35).

  • Substrate Initiation: Add substrates: Acetyl-CoA (10 µM), ATP (10 µM), and NaHCO3 (10 mM).

  • Incubation: Incubate at 30°C for 45 minutes. The reaction produces ADP + Malonyl-CoA.

  • Detection: Add Transcreener ADP² Antibody-Fluorophore conjugate.

  • Readout: Measure Fluorescence Polarization (FP) or TR-FRET.

  • Calculation: Normalize data to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition) to generate dose-response curves.

Protocol B: Cellular Malonyl-CoA Reduction Assay (Functional)

Purpose: To verify cell permeability and target engagement in hepatocytes.

  • Cell Culture: Plate HepG2 cells (20,000 cells/well) in 96-well plates.

  • Treatment: Treat cells with the test compound (0.1 nM – 10 µM) for 1 hour.

  • Extraction: Lyse cells using 10% TCA (Trichloroacetic acid) to preserve CoA esters.

  • Analysis: Analyze supernatant via LC-MS/MS (Multiple Reaction Monitoring mode).

    • Target: Malonyl-CoA (m/z transition 854

      
       347).
      
    • Internal Standard: ^13^C3-Malonyl-CoA.

  • Benchmark: Effective compounds should reduce Malonyl-CoA levels by >80% at 1 µM.

Experimental Workflow Diagram

The following diagram outlines the validation cascade for benchmarking this scaffold.

Workflow Start 3-Cyano-Indazole Scaffold Step1 Chemical Derivatization Start->Step1 Synthesis Step2 Enzymatic Assay (ADP-Glo / Transcreener) Step1->Step2 Screening Step3 Cellular Assay (HepG2 Malonyl-CoA) Step2->Step3 Hit Confirmation (IC50 < 100nM) Step4 ADME Profiling (Microsomal Stability) Step3->Step4 Functional Valid. Decision Candidate Selection Step4->Decision Data Synthesis

Figure 2: Screening cascade for validating 3-cyano-indazole derivatives.

References

  • Pfizer Inc. (2015).[4] N1/N2-lactam acetyl-CoA carboxylase inhibitors. U.S. Patent No.[4] 8,993,586.[4] Washington, DC: U.S. Patent and Trademark Office. Link

  • Griffith, D. A., et al. (2014). Discovery of a Potent, Selective, and Orally Bioavailable Acetyl-CoA Carboxylase Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry, 57(24), 10512–10526. Link

  • Corbett, J. W. (2009). Review of recent acetyl-CoA carboxylase inhibitor patents. Expert Opinion on Therapeutic Patents, 19(7), 943-956. Link

Sources

Safety Operating Guide

3-cyano-1H-indazole-6-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Professional Laboratory Disposal & Handling Protocol for 3-Cyano-1H-indazole-6-carboxylic acid

In modern drug discovery and development, heterocyclic building blocks like 3-cyano-1H-indazole-6-carboxylic acid are critical for synthesizing complex active pharmaceutical ingredients (APIs). However, the specific functional groups present in this molecule—namely the cyano (-C≡N) group and the nitrogen-rich indazole core—dictate strict operational and disposal parameters.

This guide provides researchers and environmental health and safety (EHS) professionals with a definitive, step-by-step methodology for the safe handling, segregation, and disposal of 3-cyano-1H-indazole-6-carboxylic acid waste, ensuring compliance with institutional safety standards and environmental regulations.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is critical to understand the physicochemical properties of the compound. The high nitrogen content of this molecule directly influences its downstream thermal degradation requirements. As mandated by standard laboratory safety guidelines, no experimental activity should begin unless a comprehensive plan for the disposal of the resulting hazardous waste has been formulated[1].

PropertyValueOperational & Disposal Relevance
Chemical Name 3-Cyano-1H-indazole-6-carboxylic acidPrimary identifier for waste manifests.
CAS Number 1374258-29-3Required for regulatory tracking and disposal documentation[2].
Molecular Formula C9H5N3O2High nitrogen content requires high-temperature incineration with NOx scrubbers[2].
Molecular Weight 187.15 g/mol Used for calculating waste mass balances[2].
LogP 1.13Moderate lipophilicity; the compound will readily partition into organic solvent waste streams[2].
Hazard Class Irritant / Environmental HazardMust be strictly segregated from general municipal solid waste and aqueous drain systems[1].

Waste Segregation & Disposal Routing

The causality behind proper waste routing for this compound lies in its chemical structure. Incomplete combustion of nitriles and indazoles can release highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx). Therefore, on-site neutralization is not recommended. All waste must be segregated based on its solvent matrix and routed to a licensed facility for high-temperature incineration.

WasteRouting Start Waste Generation (3-Cyano-1H-indazole-6-carboxylic acid) Solid Solid Waste Stream (Powders, Vials, PPE) Start->Solid Liquid Liquid Waste Stream (Reaction Solutions) Start->Liquid Incineration Licensed High-Temp Incineration (with NOx/HCN scrubbers) Solid->Incineration Halogenated Halogenated Carboy (e.g., DCM, Chloroform) Liquid->Halogenated Halogenated Solvents NonHalogenated Non-Halogenated Carboy (e.g., DMSO, MeOH) Liquid->NonHalogenated Non-Halogenated Solvents Halogenated->Incineration NonHalogenated->Incineration

Figure 1: Waste segregation and disposal routing for 3-cyano-1H-indazole-6-carboxylic acid.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. By verifying solvent compatibility and tracking rinsate, laboratories can prevent dangerous cross-reactions (such as the accidental acidification of nitriles) and ensure full regulatory compliance.

Protocol 1: Solid Waste Segregation & Packaging

This protocol applies to unused powders, contaminated weighing boats, spatulas, empty reagent vials, and contaminated Personal Protective Equipment (PPE).

  • Collection: Gather all solid waste contaminated with the compound. Do not attempt to wash single-use contaminated consumables (like weigh boats) in the sink, as this introduces the chemical into the municipal water supply.

  • Containment: Place the collected items into a heavy-duty, chemically compatible polyethylene hazardous waste bag. Segregate unwanted reagents for disposal in their original containers whenever possible, ensuring original labels remain intact[1].

  • Secondary Bagging: Seal the primary bag and place it inside a secondary bag. This double-bagging technique prevents accidental exposure if the primary bag is punctured by sharp plastic edges.

  • Labeling: Affix a standardized institutional hazardous waste label. Explicitly write "3-Cyano-1H-indazole-6-carboxylic acid (CAS: 1374258-29-3)" and note "Contains Nitrile/Indazole" to alert disposal contractors of the nitrogen content.

  • Storage: Store the sealed bags in a designated, ventilated solid hazardous waste accumulation area until pickup by a licensed environmental contractor[1].

Protocol 2: Liquid Waste Consolidation

This protocol applies to reaction mixtures, chromatography fractions, and mother liquors containing the compound.

  • Compatibility Check: Verify the solvent matrix. Do not mix this waste stream with strong mineral acids, as highly acidic conditions can potentially hydrolyze the nitrile group or generate hazardous byproducts.

  • Stream Segregation:

    • Halogenated Stream: If the compound is dissolved in halogenated solvents (e.g., dichloromethane, chloroform), transfer the solution to the designated "Halogenated Organic Waste" carboy.

    • Non-Halogenated Stream: If dissolved in solvents like dimethyl sulfoxide (DMSO), methanol, or ethyl acetate, transfer to the "Non-Halogenated Organic Waste" carboy.

  • Transfer Execution: Use a dedicated, grounded funnel to transfer the liquid waste. Grounding prevents static discharge, which is a critical safety measure when handling flammable non-halogenated solvents.

  • Rinsate Management: Rinse the original reaction vessels with a minimum volume of a compatible solvent. The resulting rinsate from containers previously holding the hazardous material must also be treated as hazardous waste and added to the appropriate carboy[1].

  • Documentation: Log the estimated mass of the chemical and the exact solvent volume on the carboy's waste manifest to maintain an accurate inventory for the disposal facility.

Protocol 3: Powder Spill Cleanup Workflow

In the event of an accidental spill of the neat powder, immediate and controlled action is required to prevent aerosolization and inhalation.

  • Area Isolation: Immediately isolate the spill area, restrict access, and shut down any localized drafts (e.g., oscillating fans) that could disperse the powder.

  • PPE Donning: Responders must wear a particulate respirator (N95 or P100), safety goggles, a standard lab coat, and nitrile gloves.

  • Dry Cleanup (Primary): Do not use compressed air or dry sweeping with a standard broom, as this will aerosolize the fine powder. Instead, use a dedicated anti-static scoop or a HEPA-filtered vacuum explicitly designed for hazardous chemical powders.

  • Wet Wiping (Secondary): Dampen absorbent laboratory wipes with a compatible solvent (e.g., methanol) and gently wipe the surface. Always wipe inward from the edges of the spill toward the center to prevent spreading the contamination.

  • Disposal: Place all cleanup materials (wipes, scoops, and contaminated PPE) into a hazardous waste bag and process according to Protocol 1 .

Regulatory & Institutional Compliance

Under frameworks such as the EPA's Resource Conservation and Recovery Act (RCRA) in the United States (and equivalent international standards), 3-cyano-1H-indazole-6-carboxylic acid must be managed as a regulated industrial chemical waste.

  • Drain Disposal is Strictly Prohibited: Under no circumstances should solutions containing this compound be flushed down laboratory sinks.

  • Broker Utilization: Laboratories should utilize licensed waste brokers who coordinate the selection of Treatment, Storage, and Disposal Facilities (TSDFs) capable of high-temperature incineration with the necessary exhaust scrubbing infrastructure[1].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version) - Chapter 8: Management of Waste. National Academies Press (US); 2011. Available at:[Link]

Sources

Personal protective equipment for handling 3-cyano-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Context: Beyond Compliance

As researchers, we often treat safety data sheets (SDS) as administrative hurdles.[1] However, when handling functionalized heterocycles like 3-cyano-1H-indazole-6-carboxylic acid , the stakes differ.[1] This molecule is not just a generic organic solid; it is a poly-functionalized scaffold containing an acidic moiety and a nitrile group.[1]

While aromatic nitriles are generally more stable than inorganic cyanides, the precautionary principle dictates that we treat the cyano-moiety with specific respect regarding hydrolysis and waste streams. This guide moves beyond generic "wear gloves" advice to provide a causal, chemically grounded safety protocol designed to protect your biological assays from contamination and your personnel from exposure.[1]

Hazard Architecture & Causality

To select the right PPE, we must understand the chemical behaviors driving the risk.[1]

Functional GroupHazard DriverPhysiological/Operational Risk
Indazole Core BioactivityPotential kinase inhibition or biological interaction.[1] Treat as a suspected pharmacophore with unknown long-term toxicity.[1]
Cyano (-CN) Metabolic/ChemicalChemical: Risk of HCN evolution if exposed to strong acids or moisture under heat.[1] Physiological: Potential for metabolic release of cyanide (slow kinetics, but non-zero risk).[1]
Carboxylic Acid Acidity/PolarityIrritant/Corrosive: High risk of ocular and respiratory irritation (H319, H335).[1][2][3] Increases solubility in polar organic solvents (DMSO), facilitating skin absorption.[1]
Physical State ParticulateDust: The primary vector for exposure during weighing.[1] High surface area increases reactivity.[1]

The PPE Matrix: A Self-Validating System

Standard laboratory PPE (coat, glasses) is insufficient for specific workflows involving this compound.

A. Hand Protection (The Permeation Logic)

Critical Insight: The solid powder poses low permeation risk.[1] The danger spikes when the compound is dissolved in carriers like DMSO or DMF, which are standard for indazole chemistry. DMSO acts as a vehicle, dragging the dissolved compound through standard nitrile gloves.[1]

StateGlove MaterialThicknessProtocol
Solid / Powder Nitrile (Standard)4-5 milSingle pair sufficient.[1] Change immediately if contaminated.[1][4]
In Solution (DMSO/DMF) Nitrile (Double) or LaminateInner: 4 milOuter: 5-8 milDouble Gloving is Mandatory. Why?[1] DMSO breakthrough on thin nitrile occurs in <10 mins.[1] The air gap between gloves provides a critical buffer zone.[1]
Spill Cleanup Butyl Rubber or Silver Shield>15 milDo not use standard nitrile for large solvent spills containing this compound.[1]
B. Respiratory & Ocular Protection[1][4][5][6][7][8]
  • Primary Barrier: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary Barrier (Weighing): If a balance enclosure is unavailable, use an N95/P2 particulate respirator .[1]

  • Eye Protection: Chemical splash goggles (indirect vent) are preferred over safety glasses to prevent dust migration into the lacrimal duct.[1]

Operational Protocols: Step-by-Step

Phase 1: Weighing & Solid Handling

The highest risk of inhalation exposure occurs here.

  • Static Control: Indazole powders are often electrostatic.[1] Use an ionizing bar or anti-static gun before spatulating to prevent "jumping" powder.[1]

  • Engineering Control: Place the analytical balance inside the fume hood or a dedicated powder containment enclosure.[1]

  • Technique:

    • Never weigh directly onto the balance pan.

    • Use a weighing funnel or anti-static boat.[1]

    • Self-Validation Check: If you see powder residue on the balance rim, your transfer technique has failed. Clean immediately with a wet wipe (do not dry sweep).[1]

Phase 2: Solubilization & Synthesis[1]
  • Solvent Selection: When dissolving in DMSO, assume the solution is transdermal .[1]

  • Vessel Management: Use threaded vials with septum caps. Avoid open flasks unless under active reflux/inert gas.[1]

  • Acid Warning: Strictly avoid mixing with strong mineral acids (HCl, H₂SO₄) unless the reaction vessel is vented to a scrubber.[1] The nitrile group can hydrolyze; while aromatic nitriles are stable, trace impurities or extreme conditions could theoretically liberate HCN.[1]

Emergency Response & Disposal Logic

Spills

Do not use water initially.[1] Water spreads the organic powder and can initiate hydrolysis.[1]

  • Isolate: Evacuate the immediate 3-meter radius.[1]

  • PPE Up: Don double nitrile gloves and N95 respirator.[1]

  • Contain: Cover powder with an absorbent pad dampened with acetone or ethanol (to make the powder stick, not flow).[1]

  • Clean: Wipe surfaces.[1]

  • Decontaminate: Wash surface with a mild alkaline solution (pH ~8-9) to neutralize any acidic residue.[1]

Waste Disposal (Critical)
  • Segregation: Segregate solid waste from acidic waste streams.[1]

  • Labeling: Clearly label as "Organic Nitrile - Potential Cyanide Hazard" to alert waste management personnel.[1]

  • Container: High-density polyethylene (HDPE).[1] Do not use metal containers due to potential acidic corrosion.[1]

Visualizations

Diagram 1: PPE Decision Logic

A logical workflow to determine the necessary protection level based on physical state.

PPE_Decision_Tree Start Handling 3-cyano-1H-indazole-6-carboxylic acid State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Solution Dissolved (DMSO/DMF/Organic) State_Check->Solution Solid_Risk Risk: Inhalation (Dust) Solid->Solid_Risk Soln_Risk Risk: Transdermal Absorption Solution->Soln_Risk Weighing Weighing Step? Solid_Risk->Weighing Soln_PPE PPE: DOUBLE Nitrile Gloves (Change outer every 15 min) + Lab Coat + Goggles Soln_Risk->Soln_PPE Solid_PPE PPE: Single Nitrile Gloves + Safety Goggles + Fume Hood Weighing->Solid_PPE No Resp_Check Add N95/P2 Respirator if Hood Draft < 80fpm Weighing->Resp_Check Yes

Caption: PPE selection logic based on the physical state and solvent carrier risks.

Diagram 2: Spill Response Protocol

Operational workflow for containment and neutralization.

Spill_Response Spill Spill Detected Assess Assess Size & State Spill->Assess Minor_Solid Minor Solid (<5g) Assess->Minor_Solid Major_Soln Solution / Large Scale Assess->Major_Soln Action_Solid 1. Dampen with Ethanol (prevent dust) 2. Wipe with absorbent pads 3. Seal in Ziploc Minor_Solid->Action_Solid Action_Soln 1. Evacuate Area 2. Don Butyl/Silver Shield Gloves 3. Absorb with Vermiculite Major_Soln->Action_Soln Disposal Disposal: Hazardous Waste (Segregate from Acids) Action_Solid->Disposal Action_Soln->Disposal

Caption: Immediate response workflow for solid vs. solution spills.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • PubChem. (n.d.).[1] Compound Summary: Indazole-3-carboxylic acid (Analogous Hazard Data). National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Toxic and Hazardous Substances: Cyanides. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.